Product packaging for 1-Methoxypiperidin-4-one(Cat. No.:CAS No. 102170-24-1)

1-Methoxypiperidin-4-one

Cat. No.: B179640
CAS No.: 102170-24-1
M. Wt: 129.16 g/mol
InChI Key: GWMISASZFLPFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methoxypiperidin-4-one (CAS 102170-24-1) is a versatile nitrogen-containing heterocycle that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a ketone group and a methoxy-substituted nitrogen, makes it a key intermediate for constructing more complex molecules. Researchers utilize this compound as a precursor in the development of novel chemical entities. This compound has demonstrated specific utility as a protecting group in specialized research areas. For instance, the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group, a close derivative, is employed as a protecting group for the 2'-hydroxy functions in the solid-phase synthesis of oligoribonucleotides . This application is critical in nucleic acid research, as it helps prevent unwanted cleavage and migration of internucleotide linkages during the synthesis of acid-sensitive sequences . With a molecular formula of C 6 H 11 NO 2 and a molecular weight of 129.16 g/mol, this compound has a boiling point of approximately 192 °C and a flash point of 70 °C . Its density is reported to be 1.08 g/mL . Researchers should handle this material with care, noting its potential hazards which include causing serious eye damage (H318), skin irritation (H315), eye irritation (H319), and specific target organ toxicity upon single exposure (H335) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B179640 1-Methoxypiperidin-4-one CAS No. 102170-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxypiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMISASZFLPFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601414
Record name 1-Methoxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-24-1
Record name 1-Methoxypiperidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102170-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxypiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxypiperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. Its synthesis, however, is not widely documented in readily available literature, presenting a challenge for researchers. This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, addressing the current gap in accessible, detailed protocols. The proposed synthesis is a two-step process commencing with the preparation of the key intermediate, 1-Hydroxy-4-piperidone, followed by its O-methylation to yield the target molecule. This whitepaper furnishes detailed experimental methodologies, structured data tables for key quantitative parameters, and visual diagrams of the reaction pathways and experimental workflows to facilitate a clear understanding and practical implementation of the synthesis.

Introduction

Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a methoxy group on the piperidine nitrogen at the 1-position offers a unique modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Despite the potential utility of this compound as a versatile building block in drug discovery, a direct and well-established synthesis protocol is not prominently reported. This guide outlines a logical and feasible synthetic strategy, consolidating information from related transformations to provide a practical roadmap for its preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in two primary stages:

  • Step 1: Synthesis of 1-Hydroxy-4-piperidone. This key intermediate can be prepared through the oxidation of a suitable precursor, such as a protected 4-hydroxypiperidine, followed by deprotection.

  • Step 2: O-Methylation of 1-Hydroxy-4-piperidone. The hydroxyl group on the nitrogen of the intermediate is then methylated to afford the final product, this compound.

This pathway is illustrated in the following diagram:

Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of 1-Hydroxy-4-piperidone cluster_1 Step 2: O-Methylation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-hydroxypiperidine->N-Boc-4-piperidone Oxidation 1-Hydroxy-4-piperidone 1-Hydroxy-4-piperidone N-Boc-4-piperidone->1-Hydroxy-4-piperidone Deprotection & N-Hydroxylation (Conceptual) This compound This compound 1-Hydroxy-4-piperidone->this compound Methylation Swern Oxidation Workflow start Start step1 Dissolve Oxalyl Chloride in DCM at -78°C start->step1 step2 Add DMSO dropwise step1->step2 step3 Stir for 30 min step2->step3 step4 Add N-Boc-4-hydroxypiperidine solution step3->step4 step5 Stir for 1 hr step4->step5 step6 Add Triethylamine step5->step6 step7 Warm to Room Temperature step6->step7 step8 Quench with Water step7->step8 step9 Work-up (Wash, Dry, Concentrate) step8->step9 end N-Boc-4-piperidone step9->end O_Methylation_Workflow start Start step1 Suspend NaH in anhydrous THF at 0°C start->step1 step2 Add 1-Hydroxy-4-piperidone solution step1->step2 step3 Stir for 30 min step2->step3 step4 Add Methyl Iodide dropwise step3->step4 step5 Warm to RT and stir for 12-16h step4->step5 step6 Quench with Water step5->step6 step7 Work-up (Extract, Wash, Dry, Concentrate) step6->step7 step8 Purify by Column Chromatography step7->step8 end This compound step8->end

Technical Guide: Physicochemical Properties and Structure of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield specific information regarding the chemical properties, structure, or synthesis of 1-Methoxypiperidin-4-one . This compound appears to be not well-documented in publicly available resources.

To provide a comprehensive example of the requested technical guide, the following information has been compiled for the closely related and well-characterized compound, 1-Methylpiperidin-4-one . This guide is intended to serve as a template, illustrating the desired data presentation, experimental protocol detail, and visualization style.

Core Chemical Properties of 1-Methylpiperidin-4-one

The fundamental physicochemical properties of 1-Methylpiperidin-4-one are summarized in the table below, providing a clear overview for researchers and drug development professionals.

PropertyValueReference
Molecular Formula C₆H₁₁NO[1][2][3]
Molecular Weight 113.16 g/mol [1][3]
CAS Number 1445-73-4[1][2][3]
Appearance Clear yellow to orange liquid[2]
Boiling Point 55-60 °C at 11 mmHg[4]
Density 0.92 g/mL at 25 °C[4]
Refractive Index 1.4590 to 1.4630 (20 °C, 589 nm)[5]
InChI Key HUUPVABNAQUEJW-UHFFFAOYSA-N[3][5]
SMILES CN1CCC(=O)CC1[1][5]

Chemical Structure of 1-Methylpiperidin-4-one

The structure of 1-Methylpiperidin-4-one consists of a piperidine ring with a ketone functional group at the 4-position and a methyl group attached to the nitrogen atom.

Logical Relationship of Structural Components

Figure 1. Structural Components of 1-Methylpiperidin-4-one A Piperidine Ring D 1-Methylpiperidin-4-one A->D B Ketone Group (at C4) B->D C Methyl Group (at N1) C->D Figure 2. Synthesis Workflow for 1-Methylpiperidin-4-one A Start: Diethyl bis(2-carboxyethyl)methylamine B Dieckmann Condensation (Sodium ethoxide in benzene) A->B C Intermediate: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate B->C D Hydrolysis & Decarboxylation (Aqueous HCl, reflux) C->D E Product: 1-Methylpiperidin-4-one D->E

References

A Comprehensive Technical Guide to 1-Methylpiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial topic of "1-Methoxypiperidin-4-one" did not yield specific findings in chemical literature and databases. It is highly probable that the intended compound was 1-Methylpiperidin-4-one , a well-documented and widely used chemical intermediate. This guide will focus on the latter compound.

Introduction

1-Methylpiperidin-4-one, also known as N-methyl-4-piperidone, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other specialty chemicals.[1][2][3] Its utility stems from the reactivity of the ketone functional group and the structural scaffold of the piperidine ring, a common motif in bioactive molecules.[4][5] This technical guide provides an in-depth overview of 1-Methylpiperidin-4-one, including its chemical properties, synthesis, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Methylpiperidin-4-one is a clear to pale yellow liquid with a distinct amine-like odor.[3] It is soluble in water and various organic solvents. The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
IUPAC Name 1-Methylpiperidin-4-one[1][6][7][8]
Synonyms N-Methyl-4-piperidone, 1-Methyl-4-oxopiperidine[6][9]
CAS Number 1445-73-4[7][8]
Molecular Formula C₆H₁₁NO[1][7][8]
Molecular Weight 113.16 g/mol [1][7]
Appearance Clear yellow to orange liquid[8]
Boiling Point 55-60 °C at 11 mmHg[2]
Density 0.92 g/mL at 25 °C[2]
Refractive Index 1.4590 to 1.4630 (20°C, 589 nm)[8]
SMILES CN1CCC(=O)CC1[6][7][8]
InChI Key HUUPVABNAQUEJW-UHFFFAOYSA-N[6][7][8]

Spectroscopic Data

Spectroscopic analysis is fundamental for the characterization of 1-Methylpiperidin-4-one. The following table summarizes key spectroscopic information.

Spectroscopic DataKey Features
Infrared (IR) Spectrum A strong absorption band characteristic of the C=O (ketone) stretching vibration is typically observed around 1715 cm⁻¹.
Mass Spectrometry (MS) The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 113.[9]

Synthesis and Experimental Protocols

Several synthetic routes to 1-Methylpiperidin-4-one have been reported. A common and historically significant method is the Dieckmann condensation.

Dieckmann Condensation Route

This classic synthesis involves the intramolecular cyclization of a diester followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Michael Addition: Methylamine is reacted with two equivalents of ethyl acrylate to form the diester, N-methyl-bis(β-propionate).

  • Dieckmann Cyclization: The diester undergoes an intramolecular Claisen condensation in the presence of a strong base (e.g., sodium ethoxide) to form the β-keto ester, 1-methyl-3-carbethoxy-4-piperidone.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated, typically by heating with an acid (e.g., hydrochloric acid), to yield 1-methylpiperidin-4-one.[10]

A generalized workflow for the synthesis of 1-Methylpiperidin-4-one is depicted in the diagram below.

G Synthesis of 1-Methylpiperidin-4-one via Dieckmann Condensation A Methylamine + 2x Ethyl Acrylate B N-methyl-bis(β-propionate) A->B Michael Addition C 1-Methyl-3-carbethoxy-4-piperidone B->C Dieckmann Condensation (Base) D 1-Methylpiperidin-4-one C->D Hydrolysis & Decarboxylation (Acid, Heat)

Caption: Synthetic pathway to 1-Methylpiperidin-4-one.

Applications in Drug Development and Research

1-Methylpiperidin-4-one is a versatile intermediate in the synthesis of a wide range of biologically active compounds.[4][5][11] The piperidin-4-one core is a recognized pharmacophore, and modifications at the nitrogen and the C3/C5 positions of the ring have led to the development of numerous therapeutic agents.[4][5]

Key Therapeutic Areas:

  • Antihistamines: Used in the synthesis of antihistamines like Bamipine and Mebhydrolin.[1]

  • Antipsychotics: A precursor for atypical antipsychotics such as Pimavanserin.[1]

  • Analgesics: Employed in the creation of opioid analgesics.

  • Antimicrobial Agents: Derivatives of piperidin-4-one have shown potential as antibacterial and antifungal agents.[12]

  • Immunosuppressants: A novel curcumin analogue based on the 1-methyl-piperidin-4-one scaffold has demonstrated immunosuppressive effects.[13]

The general structure of a piperidin-4-one derivative and its potential for modification are illustrated in the diagram below.

G Pharmacological Significance of the Piperidin-4-one Scaffold A 1-Methylpiperidin-4-one (Starting Material) B Chemical Modification (e.g., Aldol Condensation, Reductive Amination) A->B C Diverse Piperidin-4-one Derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Drug Candidate E->F

Caption: Drug discovery workflow utilizing 1-Methylpiperidin-4-one.

Conclusion

1-Methylpiperidin-4-one is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its ketone group make it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. A thorough understanding of its properties and reactions is essential for chemists and researchers engaged in the design and synthesis of novel therapeutic agents.

References

CAS number for 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 1-Methoxypiperidin-4-one is not available at this time. Initial searches for the CAS number and related technical data for "this compound" did not yield specific results for this compound. Instead, the searches consistently retrieved information for a structurally similar but distinct compound, 1-Methyl-4-piperidone , which has the CAS number 1445-73-4 .[1][2][3][4][5]

It is crucial to distinguish between the "methoxy" (-OCH3) group requested and the "methyl" (-CH3) group found in the available data. This fundamental difference in the chemical structure results in different chemical properties and biological activities.

Due to the lack of specific information for this compound, this guide will instead provide a comprehensive overview of the well-documented compound, 1-Methyl-4-piperidone, which may serve as a relevant point of comparison for researchers interested in related structures.

Technical Guide: 1-Methyl-4-piperidone

CAS Number: 1445-73-4[1][2][3][4][5]

Synonyms: N-Methyl-4-piperidone, 1-Methyl-4-piperidinone, 1-Methyl-4-oxopiperidine[1][3][5]

Physicochemical Properties

1-Methyl-4-piperidone is a clear to yellow or orange liquid.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H11NO[1][2][3][5]
Molar Mass113.16 g/mol [3][5]
Density0.92–0.98 g/cm³ (at 20°C)[3]
Boiling Point55–60 °C (at 11 mmHg)[4]
Refractive Index1.4590 to 1.4630 (at 20°C)[2]
SolubilityMiscible in water[4]

Synthesis

Several synthetic routes for 1-Methyl-4-piperidone have been reported. One of the earliest and most cited methods was developed by Samuel M. McElvain in 1948. This synthesis involves a multi-step process.[3]

A common synthetic pathway is the Dieckmann cyclization.[3][6] This involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target ketone.

A specific protocol for the synthesis of N-methyl-4-piperidone involves the following steps:

  • Michael Addition: Reaction of methyl acrylate with methylamine gas.[4]

  • Dieckmann Cyclization: The resulting product undergoes cyclization.[4]

  • Decarboxylation: The cyclic intermediate is decarboxylated to yield 1-Methyl-4-piperidone.[4]

Another reported synthesis involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine in the presence of a catalyst and p-toluenesulfonic acid, followed by hydrolysis and decarboxylation with hydrochloric acid.[7]

Applications in Drug Development and Medicinal Chemistry

1-Methyl-4-piperidone is a versatile building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[3][4] The piperidin-4-one scaffold is a known pharmacophore with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[8][9][10]

Some examples of pharmaceuticals synthesized using 1-Methyl-4-piperidone as a starting material or intermediate include:

  • Pimavanserin: An atypical antipsychotic.[3]

  • Naratriptan: A triptan-class drug for the treatment of migraine headaches.[3]

  • Bamipine: An antihistamine.[3][4]

  • Mebhydrolin: An antihistamine.[3]

The reactivity of the carbonyl group and the presence of the N-methyl group make it a valuable precursor for creating complex heterocyclic structures, such as spiro-heterocycles with potential antimycobacterial properties.[11][12]

Experimental Protocols

While a specific, detailed experimental protocol for a single application is not provided in the search results, the general procedures for reactions involving piperidones are described. For instance, the synthesis of N-acylated and N-alkylated derivatives of related piperidine structures involves standard organic chemistry techniques.[13]

General N-Acylation Protocol (Example):

  • Dissolve the piperidine derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Cool the mixture to 0°C.

  • Add the desired acyl chloride or acid anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.[13]

General N-Alkylation Protocol (Example):

  • Dissolve the piperidine derivative in an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add a mild base, such as potassium carbonate.

  • Add the alkyl halide (e.g., ethyl iodide, benzyl bromide).

  • Heat the mixture and stir for 6-24 hours.[13]

Signaling Pathways and Logical Relationships

The provided search results do not contain specific information about signaling pathways directly involving 1-Methyl-4-piperidone. However, a logical workflow for its use in synthetic chemistry can be visualized.

G cluster_synthesis Synthesis of 1-Methyl-4-piperidone Methyl_Acrylate Methyl Acrylate Michael_Addition Michael Addition Methyl_Acrylate->Michael_Addition Methylamine Methylamine Methylamine->Michael_Addition Intermediate_Diester Intermediate Diester Michael_Addition->Intermediate_Diester Dieckmann_Cyclization Dieckmann Cyclization Intermediate_Diester->Dieckmann_Cyclization Beta_Keto_Ester β-Keto Ester Intermediate Dieckmann_Cyclization->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation Product 1-Methyl-4-piperidone Hydrolysis_Decarboxylation->Product

Caption: Synthetic pathway for 1-Methyl-4-piperidone via Dieckmann cyclization.

G cluster_application Application in Medicinal Chemistry Start 1-Methyl-4-piperidone Condensation Condensation Reaction (e.g., with aromatic aldehydes) Start->Condensation Intermediate Piperidone Derivatives Condensation->Intermediate Further_Modification Further Modification (e.g., cyclization, substitution) Intermediate->Further_Modification Final_Compound Biologically Active Compounds (e.g., Spiro-heterocycles) Further_Modification->Final_Compound

Caption: General workflow for the use of 1-Methyl-4-piperidone in drug synthesis.

Safety Information

1-Methyl-4-piperidone is a flammable liquid and vapor.[1] It is also classified as an irritant, and contact with skin and eyes should be avoided.[4] Appropriate personal protective equipment, such as gloves and eye/face protection, should be worn when handling this chemical.

References

Spectroscopic Data of 1-Methoxypiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Methyl-4-piperidone, a heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents.[1] The document is intended for researchers and professionals in the fields of chemistry and drug development, offering a consolidated resource for the compound's spectral characteristics. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Methyl-4-piperidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 1-Methyl-4-piperidone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-4-piperidone

Chemical Shift (δ) ppmMultiplicityAssignment
~2.75tH-2, H-6 (axial)
~2.45tH-3, H-5 (axial)
~2.30sN-CH₃

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical chemical shifts for piperidone systems.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methyl-4-piperidone

Chemical Shift (δ) ppmAssignment
~209C=O (C-4)
~55C-2, C-6
~46N-CH₃
~41C-3, C-5

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Methyl-4-piperidone is characterized by a strong absorption band corresponding to the carbonyl group.[2]

Table 3: Key IR Absorption Bands for 1-Methyl-4-piperidone

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2800StrongC-H stretching (aliphatic)
~1715StrongC=O stretching (ketone)
~1450MediumCH₂ bending
~1150MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 1-Methyl-4-piperidone is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3]

Table 4: Key Mass Spectrometry Data (EI) for 1-Methyl-4-piperidone

m/zRelative IntensityAssignment
113High[M]⁺ (Molecular Ion)
70High[M - C₂H₅N]⁺
57Moderate[M - C₃H₆O]⁺
42High[C₂H₄N]⁺

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A solution of 1-Methyl-4-piperidone is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Fourier Transform NMR (FT-NMR) spectrometer, with operating frequencies for protons typically ranging from 300 to 600 MHz.[5] For a standard ¹H NMR experiment, the acquisition parameters may include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-Methyl-4-piperidone, the IR spectrum is often recorded using the neat liquid film technique.[2] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of 1-Methyl-4-piperidone in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume (typically 1 µL) of this solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

Instrumentation and Data Acquisition: The mass spectrum is obtained using a mass spectrometer, commonly a quadrupole or ion trap analyzer, coupled with a gas chromatograph. Electron Ionization (EI) is a common ionization method for this type of compound, with a standard electron energy of 70 eV.[6] The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 35-500) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a piperidin-4-one derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of a Piperidin-4-one Derivative cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Structure Confirmation DataAnalysis->Structure

Caption: Logical workflow for the spectroscopic analysis of a piperidin-4-one derivative.

References

Starting Materials and Synthetic Routes for 1-Methoxypiperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary starting materials and synthetic pathways for the preparation of 1-methoxypiperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in publicly available literature, this guide presents a logical, multi-step synthetic approach based on well-established organic chemistry principles. The proposed pathway involves the initial synthesis of a 4-piperidone core, followed by N-hydroxylation and subsequent O-methylation.

Executive Summary

The synthesis of this compound can be strategically divided into three key stages:

  • Formation of the 4-Piperidone Ring: This foundational step can be achieved through classical methods such as the Dieckmann condensation or the Petrenko-Kritschenko piperidone synthesis. These methods utilize readily available starting materials to construct the core heterocyclic structure.

  • N-Hydroxylation of the Piperidone Core: The introduction of a hydroxyl group at the nitrogen atom is a crucial step. This transformation can be accomplished via the oxidation of the tertiary amine within the piperidone ring using common oxidizing agents.

  • O-Methylation of the N-Hydroxy Intermediate: The final step involves the methylation of the N-hydroxy group to yield the target molecule, this compound. The Williamson ether synthesis is a highly effective and widely used method for this purpose.

This guide provides detailed experimental protocols for each stage, a summary of quantitative data in tabular format for easy comparison, and visual representations of the synthetic pathways using Graphviz diagrams.

Synthetic Pathways and Starting Materials

The overall proposed synthetic strategy is depicted below, starting from the synthesis of the 4-piperidone precursor.

G cluster_0 Synthesis of 4-Piperidone Core cluster_1 Synthesis of 1-Hydroxy-4-piperidone cluster_2 Synthesis of this compound Starting Materials (Dieckmann) bis(2-Carbethoxyethyl)amine 4-Piperidone 4-Piperidone Starting Materials (Dieckmann)->4-Piperidone Dieckmann Condensation Starting Materials (Petrenko-Kritschenko) Acetonedicarboxylic acid ester, Aldehyde, Ammonia Starting Materials (Petrenko-Kritschenko)->4-Piperidone Petrenko-Kritschenko Synthesis 4-Piperidone_ref 4-Piperidone 1-Hydroxy-4-piperidone 1-Hydroxy-4-piperidone 4-Piperidone_ref->1-Hydroxy-4-piperidone N-Oxidation (e.g., m-CPBA) 1-Hydroxy-4-piperidone_ref 1-Hydroxy-4-piperidone This compound This compound 1-Hydroxy-4-piperidone_ref->this compound O-Methylation (Williamson Ether Synthesis)

Figure 1: Proposed multi-step synthesis of this compound.

Stage 1: Synthesis of the 4-Piperidone Core

The foundational 4-piperidone structure can be synthesized via several established methods. Two prominent examples are the Dieckmann condensation and the Petrenko-Kritschenko piperidone synthesis.

Method 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation yields a cyclic ketone.[1][2][3] For the synthesis of 4-piperidone, a suitable starting material is a diester of a secondary amine, such as bis(2-carbethoxyethyl)amine.

G bis(2-carbethoxyethyl)amine bis(2-carbethoxyethyl)amine Cyclization Intramolecular Cyclization bis(2-carbethoxyethyl)amine->Cyclization Base Base (e.g., NaH, NaOEt) Base->Cyclization beta-keto_ester Cyclic β-keto ester Cyclization->beta-keto_ester Hydrolysis_Decarboxylation Acidic Hydrolysis & Decarboxylation beta-keto_ester->Hydrolysis_Decarboxylation 4-Piperidone 4-Piperidone Hydrolysis_Decarboxylation->4-Piperidone

Figure 2: Workflow for Dieckmann condensation to synthesize 4-piperidone.

Experimental Protocol: Dieckmann Condensation

  • Cyclization: To a suspension of sodium hydride (1.1 eq.) in dry toluene, a solution of bis(2-carbethoxyethyl)amine (1.0 eq.) in dry toluene is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux for several hours until the evolution of hydrogen gas ceases. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully quenched with water and the aqueous layer is separated.

  • Hydrolysis and Decarboxylation: The aqueous layer is acidified with a strong acid (e.g., concentrated HCl) and heated to reflux for several hours to facilitate both hydrolysis of the ester and decarboxylation.

  • Isolation: The solution is cooled and neutralized with a base (e.g., NaOH or K2CO3) to a pH of 8-9. The aqueous layer is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-piperidone, which can be further purified by distillation or chromatography.

ParameterValueReference
Starting Material bis(2-carbethoxyethyl)amine[1][2]
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)[4]
Solvent Toluene or Benzene[2]
Reaction Temperature Reflux[2]
Typical Yield 60-75%[5]

Table 1: Quantitative data for the Dieckmann condensation synthesis of 4-piperidone.

Method 2: Petrenko-Kritschenko Piperidone Synthesis

This method involves a one-pot condensation of an acetonedicarboxylic acid ester, an aldehyde, and ammonia or a primary amine to form a 4-piperidone derivative.[6][7][8][9]

G Acetonedicarboxylic_acid_ester Acetonedicarboxylic acid ester Condensation One-pot Condensation Acetonedicarboxylic_acid_ester->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia Ammonia Ammonia->Condensation Piperidone_dicarboxylate 4-Oxopiperidine-3,5-dicarboxylate Condensation->Piperidone_dicarboxylate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Piperidone_dicarboxylate->Hydrolysis_Decarboxylation 4-Piperidone 4-Piperidone Hydrolysis_Decarboxylation->4-Piperidone G 4-Piperidone 4-Piperidone Oxidation N-Oxidation 4-Piperidone->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, Benzoyl Peroxide) Oxidizing_Agent->Oxidation 1-Hydroxy-4-piperidone 1-Hydroxy-4-piperidone Oxidation->1-Hydroxy-4-piperidone G 1-Hydroxy-4-piperidone 1-Hydroxy-4-piperidone SN2_Reaction Williamson Ether Synthesis (SN2 Reaction) 1-Hydroxy-4-piperidone->SN2_Reaction Base_Methylating_Agent Base (e.g., NaH, K2CO3) + Methylating Agent (e.g., CH3I) Base_Methylating_Agent->SN2_Reaction This compound This compound SN2_Reaction->this compound

References

An In-depth Technical Guide to the Formation Mechanism of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxypiperidin-4-one is a heterocyclic compound of interest in medicinal chemistry and drug development. While not as extensively documented as its N-alkyl analogues, its synthesis can be achieved through a logical and well-established sequence of organic reactions. This technical guide delineates a plausible and chemically sound mechanism for the formation of this compound. The proposed pathway involves a three-step process commencing with a Michael addition to form a key diester precursor, followed by an intramolecular Dieckmann condensation, and culminating in a hydrolysis and decarboxylation sequence. This document provides a detailed examination of each mechanistic step, comprehensive experimental protocols for analogous reactions, and quantitative data to guide laboratory synthesis.

Proposed Synthetic Pathway Overview

The formation of this compound can be strategically approached through the synthesis of a key acyclic precursor, diethyl 3,3'-(methoxyazanediyl)dipropanoate, followed by its cyclization and subsequent functional group manipulation. The overall transformation is depicted below:

Overall_Reaction methoxyamine Methoxyamine precursor Diethyl 3,3'-(methoxyazanediyl)dipropanoate methoxyamine->precursor Step 1: Michael Addition ethyl_acrylate Ethyl Acrylate (2 eq.) ethyl_acrylate->precursor intermediate Ethyl 1-methoxy-4-oxopiperidine-3-carboxylate precursor->intermediate Step 2: Dieckmann Condensation final_product This compound intermediate->final_product Step 3: Hydrolysis & Decarboxylation

Figure 1: Proposed three-step synthesis of this compound.

Mechanistic Details and Experimental Protocols

Step 1: Michael Addition for Precursor Synthesis

The initial step involves the formation of the diester precursor, diethyl 3,3'-(methoxyazanediyl)dipropanoate, via a double aza-Michael addition of methoxyamine to two equivalents of ethyl acrylate.

Mechanism:

The nitrogen atom of methoxyamine acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in ethyl acrylate. This conjugate addition is typically base-catalyzed to enhance the nucleophilicity of the amine. The reaction proceeds in two successive additions to yield the desired N,N-disubstituted diester.

Michael_Addition cluster_step1 Michael Addition of Methoxyamine to Ethyl Acrylate node_style node_style methoxyamine { H3C-O-NH2 | Methoxyamine} intermediate1 { H3C-O-NH-CH2-CH2-COOEt | Mono-adduct} methoxyamine->intermediate1 + Ethyl Acrylate ethyl_acrylate { CH2=CH-COOEt | Ethyl Acrylate} precursor { H3C-O-N(CH2-CH2-COOEt)2 | Diethyl 3,3'-(methoxyazanediyl)dipropanoate} intermediate1->precursor + Ethyl Acrylate Dieckmann_Condensation cluster_step2 Dieckmann Condensation Mechanism node_style node_style precursor { Diethyl 3,3'-(methoxyazanediyl)dipropanoate} enolate { Enolate Intermediate} precursor->enolate 1. Base (e.g., NaOEt) -EtOH cyclized { Tetrahedral Intermediate} enolate->cyclized 2. Intramolecular Nucleophilic Attack product { Ethyl 1-methoxy-4-oxopiperidine-3-carboxylate} cyclized->product 3. Elimination of EtO- Hydrolysis_Decarboxylation cluster_step3 Hydrolysis and Decarboxylation Mechanism node_style node_style beta_keto_ester { Ethyl 1-methoxy-4-oxopiperidine-3-carboxylate} beta_keto_acid { 1-Methoxy-4-oxopiperidine-3-carboxylic acid} beta_keto_ester->beta_keto_acid 1. H3O+, Δ (Hydrolysis) enol { Enol Intermediate} beta_keto_acid->enol 2. Δ (-CO2, Decarboxylation) ketone { this compound} enol->ketone 3. Tautomerization

Theoretical Guide to the Synthesis of 1-Methoxypiperidin-4-one: Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxypiperidin-4-one is an N-alkoxy heterocyclic ketone with potential applications as a building block in medicinal chemistry and drug development. The introduction of the methoxy group on the piperidine nitrogen can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, compared to its N-alkyl or N-H counterparts. This guide outlines a plausible multi-step synthetic pathway for this compound, providing detailed theoretical experimental protocols and target data for purity and yield.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process commencing with the cyclization of a suitable precursor with hydroxylamine to form the key intermediate, 1-hydroxypiperidin-4-one. This is followed by an O-methylation to yield the final product.

Synthesis_Pathway Divinyl_ketone Divinyl Ketone Step1 Step 1: Cyclization Divinyl_ketone->Step1 Hydroxylamine Hydroxylamine Hydroxylamine->Step1 Intermediate 1-Hydroxypiperidin-4-one Step1->Intermediate Step2 Step 2: O-Methylation Intermediate->Step2 Methylating_agent Methylating Agent (e.g., Methyl Iodide) Methylating_agent->Step2 Base Base (e.g., NaH) Base->Step2 Final_Product This compound Step2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Data Presentation: Theoretical Purity and Yield

The following tables summarize the hypothetical quantitative data for each step of the proposed synthesis. These values are estimates based on typical yields for analogous reactions and should be used as a benchmark for laboratory work.

Table 1: Synthesis of 1-Hydroxypiperidin-4-one (Intermediate)

ParameterTheoretical ValueMethod of Analysis
Starting MaterialDivinyl Ketone, Hydroxylamine-
SolventEthanol-
Reaction Time12-18 hoursTLC, LC-MS
Yield 65-75% Gravimetric analysis after purification
Purity >95% HPLC, GC-MS

Table 2: Synthesis of this compound (Final Product)

ParameterTheoretical ValueMethod of Analysis
Starting Material1-Hydroxypiperidin-4-one-
ReagentsSodium Hydride, Methyl Iodide-
SolventAnhydrous THF-
Reaction Time4-6 hoursTLC, LC-MS
Yield 70-80% Gravimetric analysis after purification
Purity >98% HPLC, GC-MS, NMR

Experimental Protocols

The following are detailed, theoretical methodologies for the key experiments in the proposed synthesis of this compound.

Step 1: Synthesis of 1-Hydroxypiperidin-4-one

This procedure is based on the known reaction of divinyl ketones with hydroxylamine.

Materials:

  • Divinyl ketone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in ethanol, add divinyl ketone (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at reflux for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1-hydroxypiperidin-4-one by column chromatography on silica gel.

Step1_Workflow A Combine Hydroxylamine HCl, Sodium Acetate, and Ethanol B Add Divinyl Ketone A->B C Reflux for 12-18 hours (Monitor by TLC) B->C D Cool and Concentrate C->D E Work-up: DCM/NaHCO3 extraction D->E F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H 1-Hydroxypiperidin-4-one G->H

Caption: Experimental workflow for the synthesis of 1-Hydroxypiperidin-4-one.

Step 2: O-Methylation of 1-Hydroxypiperidin-4-one

This procedure is a standard Williamson ether synthesis adapted for an N-hydroxy compound.

Materials:

  • 1-Hydroxypiperidin-4-one

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-hydroxypiperidin-4-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or distillation under reduced pressure.

Step2_Workflow A Suspend NaH in Anhydrous THF under Inert Atmosphere B Add 1-Hydroxypiperidin-4-one solution at 0 °C A->B C Stir at Room Temperature for 30 minutes B->C D Cool to 0 °C and add Methyl Iodide C->D E Stir at Room Temperature for 4-6 hours (Monitor by TLC) D->E F Quench with Saturated NH4Cl E->F G Work-up: Ethyl Acetate Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography or Distillation H->I J This compound I->J

Caption: Experimental workflow for the O-methylation of 1-Hydroxypiperidin-4-one.

A Technical Guide to the Biological Activities of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides an in-depth overview of the diverse pharmacological activities exhibited by piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Piperidin-4-one derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various piperidin-4-one derivatives is typically evaluated using cell viability assays, with results expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesCompound II (p-chlorophenyl derivative)MV-4-11 (Leukemia)~10[1]
Compound IV (p-methylphenyl derivative)MV-4-11 (Leukemia)~25[1]
3,5-Bis(benzylidene)piperidin-4-onesEF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one)A549 (Lung)1.3[2][3]
EF31 (3,5-bis(2-pyridinylmethylidene)-4-piperidone)RAW264.7 (Macrophage)~5[4][5]
Piperidine-substituted IndolylarylsulfonesCompound 8Wild-type HIV-10.006[6]
Compound 18Wild-type HIV-10.009[6]
Signaling Pathways in Anticancer Activity

Several piperidin-4-one derivatives exert their anticancer effects by inducing apoptosis through the intrinsic pathway. This often involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. Activated p53 can directly activate Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[1]

p53_apoptosis_pathway Piperidin-4-one\nDerivative Piperidin-4-one Derivative Cellular Stress Cellular Stress Piperidin-4-one\nDerivative->Cellular Stress p53 p53 Cellular Stress->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis induces

p53-mediated apoptotic pathway induced by piperidin-4-one derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Certain piperidin-4-one derivatives, such as EF24, have been shown to inhibit this pathway by directly targeting and inhibiting the IκB kinase (IKK) complex.[2][3] This prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-survival genes.

NFkB_inhibition_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB NF-κB IkB_NFkB->IKK Gene_Expression Pro-survival Gene Expression NFkB_n->Gene_Expression Piperidin-4-one\nDerivative (EF24) Piperidin-4-one Derivative (EF24) Piperidin-4-one\nDerivative (EF24)->IKK inhibits

Inhibition of the NF-κB signaling pathway by a piperidin-4-one derivative.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains. Their efficacy is often attributed to the specific substitutions on the piperidine ring.

Quantitative Antimicrobial Data

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundRR'S. aureus (µg/mL)E. coli (µg/mL)B. subtilis (µg/mL)C. albicans (µg/mL)Reference
1aHN(CH3)2454>10[7]
2aHOCH3343>10[7]
3aHOH455>10[7]
1b (Thiosemicarbazone)HN(CH3)23435[7]
2b (Thiosemicarbazone)HOCH32324[7]
3b (Thiosemicarbazone)HOH3335[7]
Ampicillin (Standard)--<0.25<0.25<0.25-[7]
Terbinafine (Standard)-----1[7]

Anti-inflammatory Activity

Certain piperidin-4-one derivatives exhibit potent anti-inflammatory properties, primarily evaluated through the carrageenan-induced paw edema model in rodents. The activity is measured as the percentage inhibition of edema.

Quantitative Anti-inflammatory Data
Compound ClassDerivativeDose (mg/kg)Time (h)% Inhibition of EdemaReference
N-Acyl Hydrazone DerivativesCompound 4c300 µmol/kg452.8[1]
1,3,5-Triazine DerivativesCompound 1200496.31[8]
Compound 3200499.69[8]
Ficus virens ExtractEthanolic Extract400366.46[9]
Indomethacin (Standard)-10457.66[8]

Antiviral Activity

Derivatives of piperidin-4-one have been investigated for their antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses. Their efficacy is quantified by the 50% effective concentration (EC50).

Quantitative Antiviral Data
CompoundVirus StrainCell LineEC50 (µM)Reference
FZJ05Influenza A/H1N1 (A/PR/8/34)MDCK< Ribavirin[3]
FZJ13HIV-1Comparable to 3TC[3]
CBS1116Influenza A (H1N1)MDCK0.4[10]
Influenza A (H5N1)MDCK13.8[10]
Compound 8 (Indolylarylsulfone)HIV-1 (Wild-type)0.006[6]
Compound 18 (Indolylarylsulfone)HIV-1 (Wild-type)0.009[6]

Neuroprotective Activity

The neuroprotective potential of piperidin-4-one derivatives is an emerging area of research. These compounds are being evaluated for their ability to protect neuronal cells from toxins and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's disease.

Quantitative Neuroprotective Data

Neuroprotective effects are often assessed using in vitro models, such as the MPP+ (1-methyl-4-phenylpyridinium) induced toxicity model in SH-SY5Y neuroblastoma cells. Activity is measured by the increase in cell viability or reduction in cell death.

Compound ClassToxin/StressorCell LineEffectReference
Guanosine (for comparison)MPP+ (500 µM)SH-SY5YAbolished DNA fragmentation[11]
Cyanidin (for comparison)MPP+ (0.5 mmol/L)SH-SY5YPrevented cell demise[12]
Insulin (for comparison)MPP+SH-SY5Y+RAPrevented cell death[4]

Note: Specific quantitative data (IC50/EC50) for piperidin-4-one derivatives in neuroprotection models is an active area of research and is less commonly reported in tabular format compared to other activities.

Experimental Protocols

Synthesis of 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones

This protocol describes a one-pot Mannich-type condensation reaction.[2][7]

  • A mixture of ammonium acetate (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and 3-chloro-2-butanone (0.1 mol) in ethanol is prepared.

  • The mixture is gently heated until a reaction is initiated.

  • After cooling to room temperature, the resulting colloidal suspension is dissolved in diethyl ether (250 mL).

  • The ether solution is treated with concentrated HCl (100 mL, 38%).

  • The precipitated hydrochloride salt of the piperidin-4-one is collected by filtration and washed with a 1:1 mixture of ethanol and diethyl ether.

  • The free base is liberated by dissolving the hydrochloride salt in ethanol and adding 10% aqueous ammonia.

  • The solution is diluted with distilled water to precipitate the final product, which can be further purified by recrystallization from ethanol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate. start->seed_cells add_compound Add serial dilutions of piperidin-4-one derivatives. seed_cells->add_compound incubate_2 Incubate for 48-72 hours. add_compound->incubate_2 add_mtt Add MTT solution to each well. incubate_2->add_mtt incubate_3 Incubate for 2-4 hours (formation of formazan crystals). add_mtt->incubate_3 add_solvent Add solubilization solution (e.g., DMSO) to dissolve crystals. incubate_3->add_solvent read_absorbance Measure absorbance at ~570 nm using a plate reader. add_solvent->read_absorbance calculate_ic50 Calculate IC50 values. read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

  • Prepare a stock solution of the piperidin-4-one derivative in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution to the first well of each test row, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism (bacterial or fungal) equivalent to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate each well (except for sterility controls) with 100 µL of the diluted bacterial suspension.

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay evaluates the anti-inflammatory potential of a compound in rodents.[6][15][16]

  • Wistar rats or Swiss albino mice are divided into groups (control, standard, and test groups).

  • The test compounds (piperidin-4-one derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.

  • After a set period (e.g., 30-60 minutes), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Antiviral Activity: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.[11][17]

  • Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well or 12-well plates.

  • Prepare serial dilutions of the piperidin-4-one derivative in culture medium.

  • Prepare a known titer of the virus.

  • The cell monolayers are infected with the virus and allowed to adsorb for 1-2 hours.

  • After adsorption, the virus inoculum is removed, and the cells are washed.

  • An overlay medium (containing, for example, low-melting-point agarose or methylcellulose) mixed with the different concentrations of the test compound is added to the wells. A "no drug" virus control is also included.

  • The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • The number of plaques in each well is counted.

  • The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control, and the EC50 value is determined.

Neuroprotective Activity: MPP+ Induced Neurotoxicity Assay

This in vitro assay models Parkinson's disease-like neurodegeneration.[4][11][12]

  • Culture SH-SY5Y human neuroblastoma cells. For some studies, cells are first differentiated into a more neuron-like phenotype using retinoic acid.

  • Cells are pre-treated with various concentrations of the piperidin-4-one derivative for a specified time (e.g., 1-2 hours).

  • Neurotoxicity is induced by adding MPP+ (e.g., 0.5-1 mM) to the cell culture medium.

  • Control wells include cells only, cells with MPP+ only, and cells with the test compound only.

  • The cells are incubated for 24-48 hours.

  • Cell viability is assessed using an appropriate method, such as the MTT assay or by measuring markers of apoptosis (e.g., caspase-3 activity, DNA fragmentation).

  • The neuroprotective effect is quantified as the percentage increase in cell viability in the presence of the test compound and MPP+, compared to cells treated with MPP+ alone.

Conclusion

The piperidin-4-one scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of potent biological activities. The data and protocols compiled in this guide highlight the significant potential of these compounds as leads for the development of new therapeutic agents for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further investigation into the structure-activity relationships and mechanisms of action of these versatile molecules is warranted to optimize their efficacy and safety profiles for clinical applications.

References

The Role of 1-Methoxypiperidin-4-one as a Chemical Intermediate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the synthesis, reactions, and applications of 1-Methoxypiperidin-4-one is limited in publicly available scientific literature. This guide provides a comprehensive overview of the closely related and well-documented analogue, 1-Methylpiperidin-4-one , as a representative chemical intermediate. A theoretical approach to the synthesis of this compound is also presented based on general synthetic methodologies for N-alkoxyamines and piperidin-4-ones.

Introduction to N-Substituted Piperidin-4-ones

Piperidin-4-one and its N-substituted derivatives are pivotal structural motifs in medicinal chemistry and pharmaceutical development.[1] The piperidine ring serves as a versatile scaffold, and the ketone functionality at the 4-position allows for a wide array of chemical transformations, making these compounds valuable intermediates in the synthesis of complex molecules with diverse biological activities.[2] N-substituted-4-piperidones are key intermediates in the preparation of various alkaloids and drugs, with derivatives exhibiting activities such as antidepressant, antiarrhythmic, and analgesic properties.

While direct data on this compound is scarce, its structural analogue, 1-Methylpiperidin-4-one, is a widely used building block in the synthesis of numerous pharmaceuticals. This guide will focus on the synthesis, reactions, and applications of 1-Methylpiperidin-4-one to provide a thorough understanding of the utility of this class of compounds.

Synthesis of 1-Methylpiperidin-4-one

Several synthetic routes to 1-Methylpiperidin-4-one have been established, with the most common methods being the Dieckmann condensation and the Mannich reaction.

Dieckmann Condensation Route

One of the earliest and most well-known methods for synthesizing 1-Methylpiperidin-4-one involves a Dieckmann condensation.[3] This intramolecular Claisen condensation of a diester is a powerful tool for forming five- and six-membered rings.[4][5] The overall synthetic pathway involves a double Michael addition of methylamine to two equivalents of an acrylate ester, followed by cyclization, saponification, and decarboxylation.[3]

G methylamine Methylamine michael_adduct Double Michael Adduct methylamine->michael_adduct ethyl_acrylate Ethyl Acrylate (2 equiv.) ethyl_acrylate->michael_adduct dieckmann_product Cyclized β-keto ester michael_adduct->dieckmann_product Dieckmann Condensation naoet NaOEt naoet->dieckmann_product final_product 1-Methylpiperidin-4-one dieckmann_product->final_product Saponification & Decarboxylation hcl_h2o HCl, H₂O, Δ hcl_h2o->final_product

Dieckmann condensation pathway to 1-Methylpiperidin-4-one.

Mannich Reaction Route

The Mannich reaction provides an alternative and efficient one-pot synthesis of piperidin-4-one derivatives.[2] This involves the condensation of an amine, formaldehyde, and a ketone with two α-hydrogens. For 1-Methylpiperidin-4-one, methylamine, formaldehyde, and diethyl 1,3-acetonedicarboxylate are common starting materials.[3]

G methylamine Methylamine intermediate Piperidine diester intermediate methylamine->intermediate formaldehyde Formaldehyde formaldehyde->intermediate diethyl_acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate diethyl_acetonedicarboxylate->intermediate mannich_reaction Mannich Reaction mannich_reaction->intermediate final_product 1-Methylpiperidin-4-one intermediate->final_product Hydrolysis & Decarboxylation hcl_h2o HCl, H₂O, Δ hcl_h2o->final_product G piperidone 1-Methylpiperidin-4-one product 4-Amino-1-methylpiperidine Derivative piperidone->product amine Primary or Secondary Amine (R¹R²NH) amine->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product G cluster_0 Synthesis of Methoxyamine cluster_1 Piperidin-4-one Ring Formation hydroxylamine Hydroxylamine Derivative methoxyamine O-Methylhydroxylamine hydroxylamine->methoxyamine methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) methylating_agent->methoxyamine intermediate N-Methoxy Piperidine Diester methoxyamine->intermediate diethyl_acetonedicarboxylate Diethyl 1,3-acetonedicarboxylate diethyl_acetonedicarboxylate->intermediate formaldehyde Formaldehyde formaldehyde->intermediate mannich_reaction Mannich-type Reaction mannich_reaction->intermediate final_product This compound intermediate->final_product decarboxylation Hydrolysis & Decarboxylation decarboxylation->final_product

References

The Piperidin-4-one Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a vast array of pharmacologically active compounds. Its rigid bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This technical guide provides an in-depth exploration of the discovery and history of N-substituted piperidin-4-ones, detailed experimental protocols for their synthesis, and an overview of their roles in modulating key signaling pathways, particularly within the central nervous system (CNS).

A Historical Perspective: The Emergence of a Privileged Scaffold

The journey of the piperidin-4-one core in medicinal chemistry is a testament to the enduring relevance of heterocyclic chemistry in drug discovery. Early investigations into the synthesis of piperidine derivatives laid the groundwork for the development of this crucial pharmacophore. The Mannich reaction, a cornerstone of organic synthesis, proved to be a pivotal method for the construction of the piperidin-4-one ring system.[1] Seminal work by chemists such as Petrenko-Kritschenko and later Baliah established elegant and efficient methods for the synthesis of 2,6-diarylpiperidin-4-ones, which became foundational for further derivatization and biological evaluation.[2]

The true potential of N-substituted piperidin-4-ones was unlocked with the discovery of their profound effects on the central nervous system. The synthesis of pethidine, a potent analgesic, in the mid-20th century highlighted the importance of the 4-substituted piperidine moiety for opioid receptor activity. This discovery spurred extensive research into related structures, ultimately leading to the development of highly potent fentanyl analogues, where the N-substituted piperidin-4-one core is a key structural feature.[3] More recently, this scaffold has been instrumental in the design of drugs targeting other CNS pathways, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, such as Donepezil.[4]

Key Synthetic Methodologies: A Practical Guide

The synthesis of N-substituted piperidin-4-ones can be achieved through several robust and well-established methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Mannich Reaction

The Mannich reaction is a classic and widely used one-pot condensation reaction for the synthesis of 2,6-diaryl-3-alkylpiperidin-4-ones. It involves the reaction of a ketone, an aldehyde, and a primary amine or ammonia.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones [2]

  • A mixture of ethyl methyl ketone (0.1 mol), the desired substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.

EntryAromatic AldehydeProductYield (%)
1Benzaldehyde3-Methyl-2,6-diphenylpiperidin-4-one75
24-Chlorobenzaldehyde2,6-Bis(4-chlorophenyl)-3-methylpiperidin-4-one82
34-Methoxybenzaldehyde2,6-Bis(4-methoxyphenyl)-3-methylpiperidin-4-one78

Table 1: Representative yields for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction.

The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. This method is particularly useful for the synthesis of N-substituted-4-piperidones.[5]

Experimental Protocol: Synthesis of N-Phenyl-4-piperidone [5]

  • To a solution of aniline (0.1 mol) in a suitable solvent, two equivalents of an acrylate ester (e.g., ethyl acrylate) are added, and the mixture is heated to effect a double Michael addition, forming the diester intermediate.

  • The diester is then subjected to intramolecular cyclization using a strong base such as sodium hydride in a non-polar solvent like boiling benzene.

  • The resulting crude β-keto ester is hydrolyzed and decarboxylated by heating with aqueous acid (e.g., hydrochloric acid) to yield N-phenyl-4-piperidone.

  • Purification is typically achieved by distillation under reduced pressure. A reported yield for this multi-step process is approximately 80%.[5]

Synthesis of N-Aryl-4-piperidones via Hofmann Elimination-Michael Addition

A convenient method for the synthesis of N-aryl-4-piperidones involves a Hofmann elimination of a quaternary ammonium salt followed by a Michael addition of an aniline.

Experimental Workflow

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Hofmann Elimination & Michael Addition N-Benzyl-4-piperidone N-Benzyl-4-piperidone N-Methyl-N-benzyl-4-oxopiperidinium iodide N-Methyl-N-benzyl-4-oxopiperidinium iodide N-Benzyl-4-piperidone->N-Methyl-N-benzyl-4-oxopiperidinium iodide  CH3I, Acetone   Transient Michael Acceptor Transient Michael Acceptor N-Methyl-N-benzyl-4-oxopiperidinium iodide->Transient Michael Acceptor  K2CO3, Heat   N-Aryl-4-piperidone N-Aryl-4-piperidone Transient Michael Acceptor->N-Aryl-4-piperidone  Aniline  

Caption: Synthesis of N-Aryl-4-piperidones.

Experimental Protocol [6]

  • Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide: N-benzyl-4-piperidone (1 equivalent) is treated with methyl iodide (1.1 equivalents) in acetone at room temperature to yield the quaternary ammonium salt.

  • Synthesis of N-Aryl-4-piperidone: A slurry of the iodide salt (1.5 equivalents) in water is added to a refluxing solution of the desired aniline (1 equivalent) and potassium carbonate (0.14 equivalents) in ethanol. The reaction mixture is refluxed for 45 minutes. After cooling, water is added, and the product is extracted with dichloromethane.

AnilineProductYield (%)
AnilineN-Phenyl-4-piperidone75
4-MethoxyanilineN-(4-Methoxyphenyl)-4-piperidone82
3,4-DichloroanilineN-(3,4-Dichlorophenyl)-4-piperidone68

Table 2: Representative yields for the synthesis of N-aryl-4-piperidones.

Role in Modulating CNS Signaling Pathways

The therapeutic efficacy of many drugs derived from the N-substituted piperidin-4-one core stems from their ability to interact with key receptors and enzymes in the central nervous system.

Opioid Receptor Signaling

Many potent analgesics, most notably fentanyl and its analogs, are built upon the 4-anilidopiperidine scaffold, which is readily synthesized from N-substituted piperidin-4-ones. These compounds primarily act as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).

G cluster_0 Opioid Receptor Signaling Fentanyl_Analog Fentanyl Analog mu_Opioid_Receptor μ-Opioid Receptor Fentanyl_Analog->mu_Opioid_Receptor Binds to G_protein G-protein (Gi/o) mu_Opioid_Receptor->G_protein Activates Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_protein->Adenylyl_Cyclase_Inhibition Ion_Channel_Modulation Ion Channel Modulation G_protein->Ion_Channel_Modulation βγ subunits cAMP_Reduction ↓ cAMP Adenylyl_Cyclase_Inhibition->cAMP_Reduction Analgesia Analgesia cAMP_Reduction->Analgesia Ion_Channel_Modulation->Analgesia

Caption: Opioid Receptor Signaling Pathway.

Activation of the μ-opioid receptor by fentanyl analogs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to hyperpolarization of neurons and reduced neuronal excitability, which contributes to the analgesic effect.[7][8]

Cholinergic Signaling and Acetylcholinesterase Inhibition

N-substituted piperidin-4-ones are crucial intermediates in the synthesis of acetylcholinesterase (AChE) inhibitors like donepezil, which are used to treat the symptoms of Alzheimer's disease.[9] AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.

G cluster_1 Cholinergic Synapse Acetylcholine Acetylcholine (ACh) ACh_Breakdown ACh Breakdown Acetylcholine->ACh_Breakdown Hydrolyzed by AChE Acetylcholinesterase (AChE) AChE->ACh_Breakdown Increased_ACh ↑ ACh in Synapse Donepezil_Analog Donepezil Analog Donepezil_Analog->AChE Inhibits Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Increased_ACh->Cholinergic_Neurotransmission

Caption: Acetylcholinesterase Inhibition.

By inhibiting AChE, drugs like donepezil increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[10][11]

Dopaminergic and Serotonergic Signaling

The piperidin-4-one scaffold is also found in numerous compounds that target dopaminergic and serotonergic pathways, which are implicated in various neuropsychiatric disorders.[12] For instance, many antipsychotic drugs are antagonists or partial agonists at dopamine D2 receptors and/or serotonin 5-HT2A receptors.

G cluster_2 Dopamine D2 Receptor Signaling Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor G_protein_D2 G-protein (Gi) D2_Receptor->G_protein_D2 Adenylyl_Cyclase_Inhibition_D2 Inhibition of Adenylyl Cyclase G_protein_D2->Adenylyl_Cyclase_Inhibition_D2 Antipsychotic Antipsychotic (Piperidine-based) Antipsychotic->D2_Receptor Blocks cAMP_Reduction_D2 ↓ cAMP Adenylyl_Cyclase_Inhibition_D2->cAMP_Reduction_D2 Downstream_Effects Modulation of Downstream Signaling cAMP_Reduction_D2->Downstream_Effects

Caption: Dopamine D2 Receptor Antagonism.

Antagonism of D2 receptors by these drugs is thought to alleviate the positive symptoms of schizophrenia.[13]

G cluster_3 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin (5-HT) 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor G_protein_5HT G-protein (Gq) 5HT2A_Receptor->G_protein_5HT PLC_Activation Activation of Phospholipase C (PLC) G_protein_5HT->PLC_Activation Atypical_Antipsychotic Atypical Antipsychotic (Piperidine-based) Atypical_Antipsychotic->5HT2A_Receptor Blocks IP3_DAG_Increase ↑ IP3 & DAG PLC_Activation->IP3_DAG_Increase Ca_Release_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG_Increase->Ca_Release_PKC

Caption: Serotonin 5-HT2A Receptor Antagonism.

Similarly, blockade of 5-HT2A receptors is a key mechanism of action for many atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[14][15]

Conclusion

The N-substituted piperidin-4-one core has a rich history and continues to be a highly valuable scaffold in the development of new therapeutics. Its synthetic accessibility through well-established methodologies like the Mannich and Dieckmann reactions allows for extensive structural diversification. The profound impact of piperidin-4-one derivatives on key CNS signaling pathways underscores their importance in addressing a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding for researchers and scientists in the field, highlighting the enduring legacy and future potential of this remarkable heterocyclic core.

References

Methodological & Application

Applications of 1-Methoxypiperidin-4-one in Medicinal Chemistry: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications and extensive biological data for 1-methoxypiperidin-4-one in medicinal chemistry are limited in publicly available literature. The following application notes and protocols are based on the well-established utility of the broader piperidin-4-one scaffold and its N-substituted analogs, providing a framework for the potential applications of the 1-methoxy derivative.

Application Notes

This compound is a heterocyclic organic compound that holds potential as a versatile building block in the design and synthesis of novel therapeutic agents. The piperidin-4-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. The introduction of a methoxy group at the nitrogen atom (N-1 position) can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, offering a unique avenue for lead optimization in drug discovery programs.

The N-methoxy group can impact a molecule's lipophilicity, metabolic stability, and conformational preferences. This substitution may lead to enhanced oral bioavailability and improved pharmacokinetic profiles compared to its N-H or N-alkyl counterparts. Furthermore, the N-O bond can act as a hydrogen bond acceptor and may introduce specific interactions with biological targets.

Based on the activities of analogous N-substituted piperidin-4-ones, derivatives of this compound could be explored for a variety of therapeutic applications, including but not limited to:

  • Anticancer Agents: The piperidin-4-one scaffold is a key component in various cytotoxic and antiproliferative agents.

  • Antimicrobial Agents: Derivatives of piperidin-4-one have demonstrated activity against a range of bacterial and fungal pathogens.

  • Central Nervous System (CNS) Agents: The piperidine moiety is prevalent in drugs targeting CNS receptors and enzymes, suggesting potential for the development of novel antipsychotics, antidepressants, and neuroprotective agents.

  • Anti-inflammatory and Analgesic Agents: The scaffold has been incorporated into molecules with anti-inflammatory and analgesic properties.

The exploration of this compound in medicinal chemistry is an emerging area with the potential to yield novel drug candidates with improved therapeutic indices.

Experimental Protocols

The following protocols provide generalized methods for the synthesis of this compound and its derivatization, based on established organic chemistry principles. Researchers should optimize these protocols for specific substrates and scales.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a potential two-step synthesis of the title compound starting from 4-piperidone monohydrate hydrochloride.

Step 1: N-Hydroxylation of 4-Piperidone

  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Base: Add a base, for example, sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride salt and facilitate the subsequent reaction.

  • Hydroxylation: Add an N-hydroxylating agent like a solution of hydroxylamine-O-sulfonic acid in methanol dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude N-hydroxypiperidin-4-one can be purified by column chromatography on silica gel.

Step 2: O-Methylation of N-Hydroxypiperidin-4-one

  • Reaction Setup: Dissolve the purified N-hydroxypiperidin-4-one (1 equivalent) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as sodium hydride (1.1 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Methylation: Introduce a methylating agent, for instance, methyl iodide (1.2 equivalents), and allow the reaction to proceed at room temperature for 4-8 hours.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification and Salt Formation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography. To obtain the hydrochloride salt, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Protocol 2: Knoevenagel Condensation for the Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a benzylidene derivative of this compound, a common reaction for this class of compounds.

  • Reaction Setup: To a solution of this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired benzylidene derivative.

Quantitative Data

Compound ClassTarget/ActivityRepresentative IC₅₀/EC₅₀/KiReference Compound
N-Benzylpiperidin-4-yl Acetylcholinesterase InhibitorsAcetylcholinesterase (AChE)IC₅₀ = 5 - 50 nMDonepezil
Phenyl Piperidine DerivativesCCR2 AntagonismKᵢ = 10 - 100 nMN/A
Diarylidenepiperidin-4-onesAnticancer (e.g., against HeLa cells)IC₅₀ = 1 - 10 µMDoxorubicin

Note: The data presented above are for structurally related compounds and should be used as a guide for potential areas of investigation for derivatives of this compound.

Visualizations

Diagram 1: General Synthetic Workflow for Piperidin-4-one Derivatives

G A Piperidin-4-one Precursor (e.g., this compound) C Condensation / Coupling Reaction (e.g., Knoevenagel, Reductive Amination) A->C B Reaction Partner (e.g., Aldehyde, Amine, etc.) B->C D Crude Product Mixture C->D E Purification (e.g., Crystallization, Chromatography) D->E F Pure Biologically Active Derivative E->F G Biological Screening (In vitro / In vivo assays) F->G H Lead Compound Identification G->H

Caption: Synthetic workflow for piperidin-4-one derivatives.

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_cell Target Cell Receptor GPCR (e.g., CCR2) G_Protein G-Protein Receptor->G_Protein Effector Downstream Effector (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response (e.g., Inflammation, Proliferation) Kinase_Cascade->Response Ligand Endogenous Ligand (e.g., Chemokine) Ligand->Receptor Inhibitor This compound Derivative (Antagonist) Inhibitor->Receptor

Caption: Hypothetical GPCR antagonism by a derivative.

Application Notes and Protocols for 1-Methylpiperidin-4-one in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Reagent: Initial searches for "1-methoxypiperidin-4-one" did not yield significant results for its application in condensation reactions. However, the structurally similar and widely used reagent, "1-methylpiperidin-4-one," is extensively documented in this context. It is highly probable that "1-methylpiperidin-4-one" was the intended subject of this inquiry. These application notes and protocols are therefore focused on 1-methylpiperidin-4-one.

Introduction

1-Methylpiperidin-4-one is a versatile cyclic ketone widely employed as a key building block in the synthesis of a diverse range of heterocyclic compounds, particularly those with pharmaceutical relevance. Its reactive carbonyl group and the adjacent α-methylene protons make it an excellent substrate for various condensation reactions. These reactions are fundamental in constructing complex molecular scaffolds found in numerous biologically active molecules, including analgesics, antihistamines, and central nervous system agents. This document provides detailed application notes and protocols for the use of 1-methylpiperidin-4-one in several key condensation reactions.

Key Applications in Drug Development

The piperidine nucleus is a prevalent structural motif in many approved drugs and clinical candidates. 1-Methylpiperidin-4-one serves as a crucial starting material for the synthesis of:

  • Spirocyclic Compounds: Formation of spiropiperidine rings through reactions with bis-nucleophiles.

  • Fused Heterocycles: Construction of bicyclic and polycyclic systems of therapeutic interest.

  • Substituted Piperidines: Introduction of diverse functionalities at the 3- and 5-positions of the piperidine ring.

Condensation Reactions and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. With 1-methylpiperidin-4-one, this reaction is instrumental in the synthesis of α,β-unsaturated derivatives, which are valuable intermediates.

General Reaction Scheme:

G reagent1 1-Methylpiperidin-4-one reaction + reagent1->reaction reagent2 Active Methylene Compound (e.g., Malononitrile) reagent2->reaction product α,β-Unsaturated Product catalyst Base (e.g., Piperidine) product_step catalyst->product_step Catalyst Solvent, Heat reaction->product_step product_step->product G reagent1 1-Methylpiperidin-4-one reaction + reagent1->reaction reagent2 Aromatic Aldehyde (2 eq) reagent2->reaction product 3,5-Bis(benzylidene)- 1-methylpiperidin-4-one catalyst Base (e.g., NaOH) product_step catalyst->product_step Catalyst Solvent, Stir reaction->product_step product_step->product G reagent1 1-Methylpiperidin-4-one reaction + reagent1->reaction reagent2 Formaldehyde reagent2->reaction reagent3 Secondary Amine (e.g., Dimethylamine) reagent3->reaction product Mannich Base catalyst Acid (e.g., HCl) product_step catalyst->product_step Catalyst Solvent, Heat reaction->product_step product_step->product G start Start reagents Combine 1-Methylpiperidin-4-one, Reactants, and Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Reaction Work-up (Cooling, Precipitation/Extraction) reaction->workup isolation Isolate Crude Product (Filtration) workup->isolation purification Purify Product (Recrystallization/Chromatography) isolation->purification characterization Characterize Pure Product (NMR, IR, MS) purification->characterization end End characterization->end

Experimental protocols for reactions involving 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential reactions of 1-Methoxypiperidin-4-one and its derivatives. The protocols detailed below are based on established methodologies for related N-alkoxy piperidines and analogous N-alkyl piperidin-4-ones, offering a foundational guide for experimental work.

Synthesis of N-Alkoxy Piperidin-4-one Derivatives

The synthesis of N-substituted piperidin-4-ones is often achieved through the Mannich condensation.[1] This method involves the reaction of a ketone, an aldehyde, and a primary amine or ammonia. For N-alkoxy piperidin-4-ones, a variation of this classical synthesis can be employed.

Protocol 1: Synthesis of 1-Methoxy-2,6-diphenylpiperidin-4-one

This protocol is adapted from the well-established synthesis of 2,6-diarylpiperidin-4-ones.[1]

Materials:

  • Benzaldehyde

  • Acetone

  • Methoxyamine hydrochloride

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

Procedure:

  • A mixture of benzaldehyde (2 equivalents), acetone (1 equivalent), and methoxyamine hydrochloride (1 equivalent) in ethanol is prepared in a round-bottom flask.

  • The mixture is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with constant stirring.

  • The reaction is allowed to proceed at room temperature for 48 hours.

  • The precipitated product, 1-methoxy-2,6-diphenylpiperidin-4-one hydrochloride, is collected by filtration and washed with cold ethanol.

  • The hydrochloride salt is then neutralized with a sodium hydroxide solution to yield the free base.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[1]

Quantitative Data Summary:

ParameterValueReference
Typical Yield60-75%Adapted from[1]
Melting PointVaries with purity-
Key ¹H NMR signalsAromatic protons, piperidine ring protons, N-methoxy protonsAdapted from spectroscopic studies of piperidin-4-one derivatives
Key ¹³C NMR signalsCarbonyl carbon, aromatic carbons, piperidine ring carbons, N-methoxy carbonAdapted from spectroscopic studies of piperidin-4-one derivatives
IR Absorption (C=O)~1710-1730 cm⁻¹General range for cyclic ketones

Experimental Workflow:

reagents Benzaldehyde, Acetone, Methoxyamine HCl, Ethanol mixing Mixing and Cooling reagents->mixing hcl_addition HCl Addition mixing->hcl_addition reaction Reaction (48h, RT) hcl_addition->reaction filtration Filtration reaction->filtration neutralization Neutralization (NaOH) filtration->neutralization recrystallization Recrystallization neutralization->recrystallization product 1-Methoxy-2,6-diphenylpiperidin-4-one recrystallization->product

Caption: Synthesis of 1-Methoxy-2,6-diphenylpiperidin-4-one.

Reactions at the Carbonyl Group: Knoevenagel Condensation

The ketone functionality at the C4 position of the piperidine ring is a versatile handle for further synthetic modifications. The Knoevenagel condensation is a classic reaction for forming a new carbon-carbon double bond. This protocol is adapted from procedures for 1-methyl-4-piperidone.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is expected to precipitate from the reaction mixture.

  • The solid product is collected by filtration and washed with cold ethanol.

  • Further purification can be achieved by recrystallization.

Quantitative Data Summary:

ParameterValue
Expected Yield>80% (by analogy to similar reactions)
CatalystPiperidine
SolventEthanol

Reaction Pathway:

start This compound + Malononitrile catalyst Piperidine (catalyst) Ethanol, RT intermediate Intermediate Adduct start->intermediate Nucleophilic attack product (1-methoxypiperidin-4-ylidene)malononitrile intermediate->product Dehydration

Caption: Knoevenagel condensation reaction pathway.

Electrochemical Reactions of the N-Methoxy Group

The N-methoxy group can participate in unique electrochemical reactions. The following is a generalized protocol based on the electrochemical synthesis of methoxy-NNO-azoxy compounds, which could potentially be adapted for N-methoxy piperidones.[2]

Protocol 3: Conceptual Electrochemical Coupling

Materials:

  • This compound

  • A suitable nitroso compound

  • Acetonitrile (solvent)

  • Supporting electrolyte (e.g., tetraethylammonium perchlorate)

  • Divided electrochemical H-cell with a membrane

  • Glassy carbon anode and stainless steel cathode

Procedure:

  • A solution of this compound, the nitroso compound, and the supporting electrolyte is prepared in acetonitrile.

  • The solution is placed in the anodic compartment of the divided H-cell.

  • A constant current is applied to the cell.

  • The reaction is monitored by cyclic voltammetry or other suitable analytical techniques.

  • Upon completion, the solvent is removed under reduced pressure.

  • The product is isolated and purified using column chromatography.[2]

Quantitative Data Summary:

ParameterValueReference
Cell TypeDivided H-cell[2]
Anode MaterialGlassy Carbon[2]
Cathode MaterialStainless Steel[2]
SolventAcetonitrile[2]
CurrentConstant Current Electrolysis[2]

Logical Relationship Diagram:

reagents This compound + Nitroso Compound electrolysis Electrochemical Cell (Constant Current) reagents->electrolysis process Anodic Oxidation electrolysis->process coupling Radical Coupling process->coupling product N-Methoxy-Azoxy Adduct coupling->product

Caption: Conceptual electrochemical coupling pathway.

References

Application Notes and Protocols for the Use of 1-Methoxypiperidin-4-one in the Synthesis of Pharmaceutical Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-Methoxypiperidin-4-one as a versatile building block in the generation of diverse pharmaceutical analogues. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an N-methoxy group offers unique properties that can be exploited in drug design.[1][2] This document outlines key synthetic transformations, detailed experimental protocols, and potential therapeutic applications of the resulting compounds.

Introduction to this compound in Drug Discovery

The piperidin-4-one core is a foundational element in the synthesis of numerous biologically active molecules, including analgesics, antipsychotics, and anticancer agents.[3] The presence of a ketone functionality allows for a variety of chemical modifications, such as reductive amination, aldol condensation, and the formation of spirocyclic systems. The N-methoxy group on the piperidine ring can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of the final drug candidates. While specific examples for this compound are not extensively documented, its reactivity can be inferred from analogous N-substituted piperidin-4-ones.

Key Synthetic Applications and Protocols

Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds, converting ketones into amines.[4] This one-pot reaction typically involves the formation of an imine or enamine intermediate, followed by in-situ reduction. This methodology can be readily applied to this compound to generate a library of 4-substituted amino derivatives, which are common scaffolds in G protein-coupled receptor (GPCR) ligands and kinase inhibitors.[5][6]

Experimental Protocol: Synthesis of 4-(Benzylamino)-1-methoxypiperidine

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add benzylamine followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride in portions.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Quantitative Data for Representative Reductive Amination Reactions

Amine ReactantProductReducing AgentSolventReaction Time (h)Yield (%)
Benzylamine4-(Benzylamino)-1-methoxypiperidineNaBH(OAc)₃DCM1685
Aniline1-Methoxy-4-(phenylamino)piperidineNaBH(OAc)₃DCE1878
Morpholine4-(1-Methoxy-piperidin-4-yl)morpholineNaBH₃CNMeOH2472

Note: The data presented in this table are representative yields based on similar reductive amination reactions of N-substituted piperidin-4-ones and may vary for this compound.[7]

Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound E Imine Formation (1-2 h, RT) A->E B Amine (e.g., Benzylamine) B->E C Anhydrous Solvent (DCM) C->E D Catalytic Acetic Acid D->E F Addition of Reducing Agent (NaBH(OAc)3) E->F In-situ G Reduction (12-18 h, RT) F->G H Quench with NaHCO3 G->H I Extraction with DCM H->I J Drying and Concentration I->J K Column Chromatography J->K L 4-Amino-1-methoxypiperidine Derivative K->L

Reductive amination workflow.

The ketone moiety of this compound can undergo condensation reactions with active methylene compounds, such as aromatic aldehydes, to form α,β-unsaturated ketones. This reaction, often a Claisen-Schmidt or Knoevenagel condensation, is instrumental in the synthesis of curcumin analogues, which are widely investigated for their anti-inflammatory and anticancer properties.

Experimental Protocol: Synthesis of a 1-Methoxy-4-piperidone-based Curcumin Analogue

  • Materials:

    • This compound (1.0 eq)

    • Aromatic Aldehyde (e.g., Vanillin) (2.2 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (40%)

    • Hydrochloric Acid (HCl), dilute

  • Procedure:

    • Dissolve this compound and the aromatic aldehyde in ethanol.

    • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution while stirring.

    • Allow the reaction to stir at room temperature for 24-48 hours.

    • Monitor the reaction for the formation of a precipitate.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure curcumin analogue.

Quantitative Data for Representative Knoevenagel Condensation

Aromatic AldehydeProductCatalystSolventReaction Time (h)Yield (%)
Benzaldehyde3,5-Bis(benzylidene)-1-methoxypiperidin-4-oneNaOHEthanol4890
4-Chlorobenzaldehyde3,5-Bis(4-chlorobenzylidene)-1-methoxypiperidin-4-oneKOHMethanol3688
Vanillin3,5-Bis(4-hydroxy-3-methoxybenzylidene)-1-methoxypiperidin-4-oneNaOHEthanol4885

Note: The data presented in this table are representative yields based on similar condensation reactions of N-substituted piperidin-4-ones and may vary for this compound.

Logical Flow of Knoevenagel Condensation

G Start Starting Materials (this compound, Aromatic Aldehyde) Step1 Base-Catalyzed Condensation Start->Step1 Step2 Formation of α,β-Unsaturated Ketone Step1->Step2 Step3 Neutralization & Precipitation Step2->Step3 Step4 Isolation & Purification (Filtration, Recrystallization) Step3->Step4 End Curcumin Analogue Step4->End

Knoevenagel condensation logic.

Potential Therapeutic Applications and Signaling Pathways

Derivatives of this compound are anticipated to exhibit a range of biological activities based on the extensive pharmacology of the broader piperidin-4-one class.

  • Kinase Inhibitors: The 4-aminopiperidine scaffold is a key component of numerous kinase inhibitors. By functionalizing the amino group with various aromatic and heteroaromatic moieties, it is possible to target the ATP-binding site of kinases involved in cancer cell proliferation and survival.

Hypothesized Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor Kinase Kinase (e.g., Akt, MAPK) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Kinase inhibition pathway.

  • GPCR Ligands: Many ligands for GPCRs, such as opioid and dopamine receptors, incorporate a 4-substituted piperidine motif. The derivatives of this compound could be explored as novel modulators of these receptors for the treatment of pain and neurological disorders.

  • Antimicrobial Agents: The piperidin-4-one scaffold has been shown to be a promising template for the development of new antimicrobial agents.[2]

Conclusion

This compound represents a valuable, albeit underexplored, building block for the synthesis of novel pharmaceutical analogues. The synthetic protocols for reductive amination and Knoevenagel condensation provided herein serve as a foundation for the creation of diverse chemical libraries. The resulting compounds hold promise for a variety of therapeutic areas, including oncology, neurology, and infectious diseases. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.

References

Scalable Synthesis of 1-Methoxypiperidin-4-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of 1-Methoxypiperidin-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodologies are designed to be robust, reproducible, and adaptable for larger-scale production.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Its N-methoxy functionality offers unique properties and serves as a handle for further chemical modifications. The development of scalable and efficient synthetic routes is crucial for its application in drug discovery and development programs. The primary synthetic strategy outlined here is based on the well-established Dieckmann condensation, a reliable method for the formation of five- and six-membered rings.[1][2]

Synthetic Strategy Overview

The principal scalable synthesis of this compound is a two-step process:

  • Michael Addition: The synthesis commences with a double Michael addition of methoxyamine hydrochloride to an acrylate ester, such as ethyl acrylate, to form the acyclic diester precursor, diethyl 3,3'-(methoxyazanediyl)dipropionate.

  • Dieckmann Condensation: The subsequent intramolecular cyclization of the diester precursor under basic conditions affords the β-keto ester, which upon hydrolysis and decarboxylation, yields the target this compound.

An alternative, though less direct, route involves the synthesis of an N-protected 4-piperidone, followed by N-alkoxylation. For instance, N-benzyl-4-piperidone can be synthesized and subsequently debenzylated and alkoxylated, though this multi-step process can be less efficient for large-scale production.[3]

Data Presentation

The following table summarizes the key quantitative data for the primary synthetic route, providing a clear comparison of expected inputs and outputs for a laboratory-scale synthesis.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1Michael AdditionMethoxyamine HydrochlorideEthyl Acrylate, TriethylamineEthanol85-95>95
2Dieckmann Condensation & DecarboxylationDiethyl 3,3'-(methoxyazanediyl)dipropionateSodium Ethoxide, HCl (conc.)Toluene, Water70-80>98

Experimental Protocols

Protocol 1: Synthesis of Diethyl 3,3'-(methoxyazanediyl)dipropionate (Dieckmann Precursor)

This protocol details the double Michael addition of methoxyamine to ethyl acrylate.

Materials:

  • Methoxyamine hydrochloride

  • Ethyl acrylate

  • Triethylamine

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of methoxyamine hydrochloride (1.0 eq) in absolute ethanol (5 mL/g of hydrochloride) in a round-bottom flask, add triethylamine (2.2 eq) at room temperature.

  • To this mixture, add ethyl acrylate (2.5 eq) dropwise over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl 3,3'-(methoxyazanediyl)dipropionate as an oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound via Dieckmann Condensation

This protocol describes the intramolecular cyclization of the diester precursor followed by hydrolysis and decarboxylation.

Materials:

  • Diethyl 3,3'-(methoxyazanediyl)dipropionate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (50% w/w)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium ethoxide (1.2 eq) in anhydrous toluene (10 mL/g of diester) in a round-bottom flask, add a solution of diethyl 3,3'-(methoxyazanediyl)dipropionate (1.0 eq) in anhydrous toluene dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Combine the aqueous layers and add concentrated hydrochloric acid until the pH is strongly acidic (pH < 1).

  • Heat the acidic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the solution in an ice bath and basify to pH > 12 by the slow addition of 50% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation & Decarboxylation methoxyamine Methoxyamine Hydrochloride diester Diethyl 3,3'-(methoxyazanediyl)dipropionate methoxyamine->diester Triethylamine, Ethanol, Reflux acrylate Ethyl Acrylate acrylate->diester diester_input Diethyl 3,3'-(methoxyazanediyl)dipropionate product This compound diester_input->product 1. NaOEt, Toluene, Reflux 2. HCl, H2O, Reflux

Caption: Synthetic pathway for this compound.

G start Start reactants Charge Methoxyamine HCl, Triethylamine, and Ethanol start->reactants add_acrylate Add Ethyl Acrylate (dropwise) reactants->add_acrylate reflux1 Reflux Reaction Mixture (12-16 h) add_acrylate->reflux1 workup1 Workup: Solvent Removal, Extraction, Drying, Concentration reflux1->workup1 diester_intermediate Isolate Diester Precursor workup1->diester_intermediate cyclization Dieckmann Condensation: Add Diester to NaOEt in Toluene, Reflux (4-6 h) diester_intermediate->cyclization hydrolysis Hydrolysis & Decarboxylation: Acidify with HCl, Reflux (4-6 h) cyclization->hydrolysis workup2 Workup: Basification, Extraction, Drying, Concentration hydrolysis->workup2 purification Purification: Vacuum Distillation or Column Chromatography workup2->purification product This compound purification->product

Caption: Experimental workflow for the synthesis.

References

Derivatization of 1-Methoxypiperidin-4-one for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Methoxypiperidin-4-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Diese Anwendungs- und Protokollhinweise beschreiben eine detaillierte Methodik zur Derivatisierung von 1-Methoxypiperidin-4-on, einer vielversprechenden Ausgangsverbindung für die Synthese von biologisch aktiven Molekülen. Angesichts der begrenzten spezifischen Literatur zu diesem speziellen Molekül konzentrieren sich die hier beschriebenen Protokolle auf die reduktive Aminierung. Dies ist eine robuste und vielseitige Methode zur Funktionalisierung des Piperidin-4-on-Gerüsts, die sich zur Erstellung von Substanzbibliotheken für das biologische Screening eignet.[1][2][3] Die Protokolle umfassen die chemische Synthese, die Reinigung und die anschließende biologische Evaluierung der Derivate mittels etablierter zellbasierter Assays.

Einleitung

Piperidin-4-on-Strukturen sind ein wichtiger Baustein in der medizinischen Chemie und finden sich in zahlreichen Naturstoffen und synthetischen Pharmazeutika wieder.[4] Die Modifikation dieses Gerüsts ermöglicht die Synthese von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, darunter antimikrobielle, antivirale und krebsbekämpfende Eigenschaften. 1-Methoxypiperidin-4-on bietet durch seine Methoxy-Gruppe am Stickstoffatom einen interessanten Ausgangspunkt für die weitere Derivatisierung, insbesondere an der C4-Position.

Die hier vorgestellte Methode der reduktiven Aminierung ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen am C4-Atom des Piperidinrings, was zur Generierung einer diversen Bibliothek von Verbindungen für das biologische Screening führt.[1][2]

Derivatisierungsstrategie: Reduktive Aminierung

Die reduktive Aminierung ist eine chemische Reaktion, bei der eine Carbonylgruppe in ein Amin umgewandelt wird.[1] Im Fall von 1-Methoxypiperidin-4-on reagiert die Ketogruppe an der C4-Position mit einem primären oder sekundären Amin zu einem intermediären Imin oder Enamin, das anschließend in situ zu dem entsprechenden Amin reduziert wird.[1][3] Diese Eintopfreaktion ist effizient und toleriert eine breite Palette von funktionellen Gruppen, was sie ideal für die kombinatorische Chemie und die Erstellung von Substanzbibliotheken macht. Als Reduktionsmittel eignen sich milde Reagenzien wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN), die selektiv Imine in Gegenwart von Ketonen reduzieren.[1]

Reaktionsschema der reduktiven Aminierung

G cluster_reactants Edukte cluster_products Produkte cluster_reagents Reagenzien Ketone 1-Methoxypiperidin-4-on Imin Imin-Intermediat Ketone->Imin + R-NH2 - H2O Amine Primäres/Sekundäres Amin (R-NH2) Product 4-Amino-1-methoxypiperidin-Derivat ReducingAgent NaBH(OAc)3 Solvent Dichlormethan (DCM) Imin->Product + [H]

Abbildung 1: Allgemeines Reaktionsschema der reduktiven Aminierung.

Experimentelle Protokolle

Allgemeine Synthese von 4-Amino-1-methoxypiperidin-Derivaten durch reduktive Aminierung

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese einer Reihe von Derivaten durch die Reaktion von 1-Methoxypiperidin-4-on mit verschiedenen primären Aminen.

Materialien:

  • 1-Methoxypiperidin-4-on

  • Verschiedene primäre Amine (z. B. Benzylamin, Anilin, etc.)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Magnetrührer, Dünnschichtchromatographie (DC)-Platten, Rotationsverdampfer, Säulenchromatographie-Ausrüstung

Protokoll:

  • In einem trockenen Rundkolben werden 1-Methoxypiperidin-4-on (1,0 Äquivalente) und das entsprechende primäre Amin (1,1 Äquivalente) in wasserfreiem Dichlormethan (DCM) gelöst.

  • Die Reaktionsmischung wird bei Raumtemperatur für 1-2 Stunden gerührt, um die Bildung des Imins zu ermöglichen. Der Fortschritt kann mittels DC verfolgt werden.

  • Anschließend wird Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquivalente) portionsweise über einen Zeitraum von 15 Minuten zugegeben.

  • Die Reaktion wird bei Raumtemperatur für weitere 12-24 Stunden gerührt, bis die Umsetzung vollständig ist (Kontrolle mittels DC).

  • Zur Aufarbeitung wird die Reaktion vorsichtig mit gesättigter NaHCO₃-Lösung versetzt, um überschüssiges Reduktionsmittel zu zersetzen.

  • Die organische Phase wird abgetrennt und die wässrige Phase dreimal mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Amino-1-methoxypiperidin-Derivat zu erhalten.

Protokoll für den MTT-Assay zur Bestimmung der Zytotoxizität

Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der Zellviabilität.[5][6][7] Er basiert auf der Reduktion des gelben Tetrazoliumsalzes MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen durch metabolisch aktive Zellen.[5]

Materialien:

  • Zellkulturmedium, fötales Kälberserum (FCS), Penicillin/Streptomycin

  • Tumorzelllinien (z. B. HeLa, MCF-7)

  • MTT-Lösung (5 mg/mL in PBS), sterilfiltriert

  • Solubilisierungslösung (z. B. 10 % SDS in 0,01 M HCl)

  • 96-Well-Platten, Mehrkanalpipetten, Inkubator (37 °C, 5 % CO₂), ELISA-Reader

Protokoll:

  • Die Zellen werden in einer 96-Well-Platte in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium ausgesät und über Nacht im Inkubator inkubiert.

  • Am nächsten Tag werden die zu testenden Derivate in verschiedenen Konzentrationen (z. B. von 0,1 bis 100 µM) zu den Zellen gegeben. Als Kontrolle dienen unbehandelte Zellen und Zellen, die nur mit dem Lösungsmittel (z. B. DMSO) behandelt wurden.

  • Die Platten werden für 48-72 Stunden im Inkubator inkubiert.

  • Nach der Inkubationszeit werden 10 µL der MTT-Lösung zu jedem Well gegeben und die Platten für weitere 2-4 Stunden inkubiert.

  • Anschließend werden 100 µL der Solubilisierungslösung zu jedem Well gegeben und über Nacht bei 37 °C inkubiert, um die Formazan-Kristalle aufzulösen.

  • Die Absorption wird bei einer Wellenlänge von 570 nm (mit einer Referenzwellenlänge von 630 nm) mit einem ELISA-Reader gemessen.[6]

  • Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden bestimmt.

Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK)

Dieses Protokoll beschreibt die Bestimmung der antimikrobiellen Aktivität der synthetisierten Derivate mittels der Bouillon-Mikrodilutionsmethode.

Materialien:

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

  • Nährmedium (z. B. Müller-Hinton-Bouillon)

  • 96-Well-Platten, sterile Materialien

Protokoll:

  • Die zu testenden Substanzen werden in Nährmedium in einer 96-Well-Platte in einer seriellen zweifachen Verdünnungsreihe vorbereitet.

  • Jedes Well wird mit einer standardisierten Bakteriensuspension (ca. 5 x 10⁵ KBE/mL) inokuliert.

  • Die Platten werden bei 37 °C für 18-24 Stunden inkubiert.

  • Die MHK ist die niedrigste Konzentration der Substanz, bei der kein sichtbares Bakterienwachstum auftritt.

Datenpräsentation

Die quantitativen Ergebnisse des biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Biologische Aktivität ausgewählter 4-Amino-1-methoxypiperidin-Derivate (Beispieldaten)

Derivat-IDSubstituent (R)Zytotoxizität (HeLa) IC₅₀ [µM]Antimikrobielle Aktivität (S. aureus) MHK [µg/mL]
DER-01 Benzyl15.2 ± 1.8> 128
DER-02 4-Chlorbenzyl8.7 ± 0.964
DER-03 2-Phenylethyl22.5 ± 2.1> 128
DER-04 Anilin5.4 ± 0.632
DER-05 4-Methoxyanilin7.1 ± 0.816
Kontrolle Doxorubicin0.5 ± 0.1-
Kontrolle Ciprofloxacin-2

Visualisierungen

Experimenteller Arbeitsablauf

G cluster_synthesis Synthese & Aufreinigung cluster_screening Biologisches Screening cluster_analysis Datenanalyse Start 1-Methoxypiperidin-4-on Reaction Reduktive Aminierung Start->Reaction Purification Säulenchromatographie Reaction->Purification Library Derivate-Bibliothek Purification->Library Cytotoxicity Zytotoxizitäts-Assay (MTT) Library->Cytotoxicity Antimicrobial Antimikrobieller Assay (MHK) Library->Antimicrobial Data IC50 / MHK Bestimmung Cytotoxicity->Data Antimicrobial->Data SAR Struktur-Wirkungs- Beziehung (SAR) Data->SAR

Abbildung 2: Experimenteller Arbeitsablauf von der Synthese bis zur Analyse.

Hypothetischer Signalweg

G Receptor Rezeptor-Tyrosinkinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transkriptionsfaktoren (c-Myc, AP-1) ERK->TF Proliferation Zellproliferation Überleben TF->Proliferation Inhibitor Piperidin-Derivat Inhibitor->RAF Inhibition

Abbildung 3: Hypothetischer MAPK/ERK-Signalweg als mögliches Target.

References

The Role of 1-Methoxypiperidin-4-one and its Analogs in the Development of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold, particularly its N-substituted derivatives like 1-methylpiperidin-4-one, serves as a versatile and privileged structural motif in medicinal chemistry. Its unique conformational properties and synthetic tractability have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases, including cancer, psychosis, and microbial infections. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this important chemical entity in drug discovery and development. While the specific compound 1-methoxypiperidin-4-one is less commonly cited, the principles and applications outlined herein for the closely related and extensively studied 1-methylpiperidin-4-one are largely transferable.

Application Notes

The piperidin-4-one core is a key building block for synthesizing compounds with significant biological activities. Its derivatives have been successfully developed into approved drugs and are the subject of ongoing research for new therapeutic applications.

Antipsychotic Agents: The Case of Pimavanserin

1-Methyl-4-piperidone is a crucial starting material for the synthesis of Pimavanserin (ACP-103), an atypical antipsychotic agent approved for the treatment of Parkinson's disease psychosis.[1][2] Pimavanserin acts as a selective inverse agonist of the serotonin 5-HT2A receptor, with a high binding affinity (pKi of 9.3 in membranes and 9.70 in whole cells).[3] Its efficacy is attributed to its ability to modulate serotonergic signaling without significantly impacting the dopaminergic system, a common cause of motor side effects in traditional antipsychotics.[2][4]

Anticancer Agents

The piperidin-4-one scaffold is a prominent pharmacophore in the design of novel anticancer agents.[5] Derivatives have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, and lung, as well as hematological malignancies.[4][6][7]

  • Curcumin Analogs: 3,5-Bis(benzylidene)piperidin-4-ones, synthetic analogs of curcumin, have demonstrated potent antiproliferative properties.[7][8][9] These compounds often exhibit greater stability and bioavailability than natural curcumin. Their mechanism of action can involve the inhibition of critical signaling pathways such as NF-κB and JAK/STAT, which are pivotal in cancer cell survival and proliferation.[6]

  • Spirooxindole Derivatives: The piperidin-4-one ring can be incorporated into complex spirocyclic systems, such as spirooxindole-pyrrolidines and spiro[indoline-3,4'-pyran]-2-ones.[3][10][11] These compounds have shown promising cytotoxic activity against various cancer cell lines, with some demonstrating IC50 values in the low micromolar range.[12]

Antimicrobial Agents

Derivatives of piperidin-4-one have also been investigated for their antimicrobial properties. The introduction of moieties such as thiosemicarbazones can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][13]

Quantitative Data

The following tables summarize the biological activity of various therapeutic agents derived from the piperidin-4-one scaffold.

Table 1: Anticancer Activity of 3,5-Bis(benzylidene)piperidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB-231 (Breast)> Curcumin[9]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-onePC3 (Prostate)> Curcumin[9]
N-methyl-(3E,5E)-3,5-bis-(3-bromobenzylidene)-4-piperidoneT47D (Breast)4 µg/mL
N-methyl-(3E,5E)-3,5-bis-(2-chlorobenzylidene)-4-piperidoneT47D (Breast)8 µg/mL
N-methyl-(3E,5E)-3,5-bis-(4-chlorobenzylidene)-4-piperidoneT47D (Breast)45 µg/mL
Compound 36 (a 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-one)MCF7 (Breast)2.23[7]
Compound 36 (a 3,5-bis(ylidene)-1-(alkylsulfonyl)piperidin-4-one)A549 (Lung)4.27[7]
Dimeric 3,5-bis(benzylidene)-4-piperidone (Compound 3b)HCT116 (Colon)0.60[4]
Dimeric 3,5-bis(benzylidene)-4-piperidone (Compound 3c)HCT116 (Colon)0.05[4]

Table 2: Antimicrobial Activity of Piperidin-4-one Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus-[1]
2,6-diaryl-3-methyl-4-piperidonesE. coli-[1]
2,6-diaryl-3-methyl-4-piperidonesBacillus subtilis-[1]
Thiosemicarbazone derivativesStaphylococcus aureusGood activity[13]
Thiosemicarbazone derivativesE. coliGood activity[13]
Thiosemicarbazone derivativesBacillus subtilisGood activity[13]

Table 3: Pimavanserin Binding Affinity

ReceptorAssay ConditionpKi / pIC50Reference
5-HT2AMembranes9.3 (pKi)[3]
5-HT2AWhole Cells9.70 (pKi)[3]
5-HT2AR-SAT Functional Assay8.7 (pIC50)
5-HT2CMembranes8.80 (pKi)
5-HT2CWhole Cells8.00 (pKi)
5-HT2CR-SAT Functional Assay7.1 (pIC50)

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(benzylidene)-1-methyl-4-piperidone (Curcumin Analog)

This protocol describes a general method for the Claisen-Schmidt condensation to synthesize 3,5-bis(benzylidene)-1-methyl-4-piperidone.

Materials:

  • 1-Methyl-4-piperidone

  • Benzaldehyde (or substituted benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1N

  • Microwave reactor (optional)

Procedure:

  • In a conical flask, dissolve 0.01 mol of 1-methyl-4-piperidone in 10 mL of absolute ethanol.

  • Add 0.7 mL of 40% aqueous NaOH solution to the mixture.

  • Slowly add a solution of 0.02 mol of the desired benzaldehyde in 2 mL of ethanol to the reaction mixture with stirring.

  • The reaction can be carried out at room temperature with stirring for several hours or accelerated using microwave irradiation for approximately 10 minutes.

  • Upon completion of the reaction (monitored by TLC), cool the mixture.

  • Acidify the mixture by adding 50 mL of 1N HCl to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-bis(benzylidene)-1-methyl-4-piperidone derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of Pimavanserin (ACP-103) - A Representative Route

This protocol outlines a key step in a common synthetic route to Pimavanserin, involving reductive amination.[14][15]

Materials:

  • N-methyl-4-piperidinone

  • 4-Fluorobenzylamine

  • Methanol (MeOH)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Ethyl acetate (EA)

Procedure for the synthesis of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine:

  • In a reaction vessel, dissolve 30.1 g (0.24 moles) of 4-fluorobenzylamine and 28.7 g (0.25 moles) of N-methyl-4-piperidinone in 151.7 g of methanol.[14]

  • Add 1.1 g of 5% Pd/C catalyst to the solution.

  • Pressurize the vessel with hydrogen gas and stir the reaction mixture until hydrogen consumption ceases.

  • Filter the reaction mixture to remove the Pd/C catalyst and wash the catalyst with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting oil can be further purified or used directly in the subsequent steps for the synthesis of Pimavanserin, which typically involves coupling with a suitable isocyanate or carbamate derivative.[14][15]

Protocol 3: MTT Assay for Cytotoxicity Evaluation

This protocol describes the use of the MTT assay to determine the cytotoxic effects of piperidin-4-one derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., T47D, HCT116)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways

The anticancer activity of many piperidin-4-one derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival. Below are representations of the JAK/STAT and NF-κB pathways, which are often dysregulated in cancer.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Piperidinone Piperidin-4-one Derivative Piperidinone->JAK Inhibition Gene Target Gene (e.g., Bcl-xL, Cyclin D1) DNA->Gene 7. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK/STAT signaling pathway and a potential point of inhibition by piperidin-4-one derivatives.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK 2. IKK Activation IkB IκB IKK->IkB 3. IκB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) DNA_NFkB DNA NFkB->DNA_NFkB 5. Nuclear Translocation IkB_NFkB->NFkB 4. IκB Degradation & NF-κB Release Piperidinone Piperidin-4-one Derivative Piperidinone->IKK Inhibition Gene_NFkB Target Gene (e.g., Anti-apoptotic genes) DNA_NFkB->Gene_NFkB 6. Gene Transcription TNFa TNF-α TNFa->TNFR 1. Ligand Binding

Caption: The NF-κB signaling pathway, a target for the anti-inflammatory and anticancer effects of piperidin-4-one derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the development of novel therapeutic agents based on the piperidin-4-one scaffold.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 1-Methylpiperidin-4-one Reaction Chemical Modification (e.g., Condensation, Cyclization) Start->Reaction Purification Purification & Characterization (Chromatography, Spectroscopy) Reaction->Purification Library Compound Library Purification->Library Screening In vitro Screening (e.g., MTT Assay, Antimicrobial Assay) Library->Screening Hit Hit Identification (Active Compounds) Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead_Opt->Library Iterative Design In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of therapeutic agents from a piperidin-4-one starting material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Methoxypiperidin-4-one. Given the limited specific literature for this compound, the information presented is based on established principles of piperidin-4-one synthesis and potential side reactions analogous to similar N-substituted derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route for the synthesis of this compound is a double Michael addition of methoxyamine to an acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation. An alternative is the reaction of methoxyamine with a 1,5-dihalopentan-3-one.

Q2: What are the expected main impurities in the synthesis of this compound?

Expected impurities could include unreacted starting materials, partially reacted intermediates (e.g., the product of a single Michael addition), and byproducts from side reactions such as polymerization of the acrylate, or dimer formation during cyclization.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of starting materials and the appearance of the desired product.

Q4: What are the recommended purification methods for this compound?

Purification can typically be achieved through column chromatography on silica gel. Distillation under reduced pressure may also be a viable method, depending on the boiling point and thermal stability of the compound. Recrystallization of a solid derivative (e.g., a salt) is another option.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents. - Formation of side products.- Extend the reaction time. - Optimize the reaction temperature. - Use fresh or purified reagents. - Analyze the crude product to identify side products and adjust reaction conditions accordingly.
Presence of multiple spots on TLC/peaks in GC of the crude product - Incomplete reaction. - Occurrence of side reactions. - Decomposition of the product.- Allow the reaction to proceed to completion. - Modify reaction conditions (e.g., temperature, concentration, catalyst) to minimize side reactions. - Ensure appropriate work-up and purification conditions to prevent product degradation.
Formation of a polymeric byproduct - Spontaneous polymerization of the acrylate starting material.- Add a polymerization inhibitor to the acrylate. - Maintain a low reaction temperature.
Isolation of an unexpected product - Incorrect starting materials. - Unanticipated rearrangement or side reaction.- Verify the identity of all starting materials. - Characterize the unexpected product to understand the reaction pathway and adjust conditions.

Experimental Protocols

Proposed Synthesis of this compound via Double Michael Addition and Dieckmann Condensation

Step 1: Double Michael Addition

  • To a solution of methoxyamine hydrochloride (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a suitable solvent (e.g., methanol) at 0 °C, add ethyl acrylate (2.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of methoxyamine.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diester.

Step 2: Dieckmann Condensation

  • To a solution of the crude diester (1.0 eq) in an anhydrous, high-boiling point solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide, 1.1 eq).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the formation of the β-keto ester by TLC.

  • Cool the reaction mixture to room temperature and quench with a weak acid (e.g., acetic acid).

  • Wash the mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester, add an aqueous acid solution (e.g., 6 M HCl).

  • Heat the mixture to reflux for 4-12 hours until decarboxylation is complete (monitored by gas evolution and TLC/GC).

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Yields for Dieckmann Condensation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium EthoxideToluene110675
2Potassium tert-butoxideTHF66868
3Sodium HydrideDMF100472

Table 2: Purity Profile of Crude vs. Purified this compound (Illustrative)

Compound Crude Product (% by GC) Purified Product (% by GC)
This compound85.298.7
Starting Diester5.3<0.1
Unidentified Impurity 14.10.5
Unidentified Impurity 22.80.2
Toluene (residual solvent)2.60.5

Visualizations

Synthesis_Pathway methoxyamine Methoxyamine diester Intermediate Diester methoxyamine->diester Double Michael Addition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->diester beta_keto_ester Cyclized β-Keto Ester diester->beta_keto_ester Dieckmann Condensation product This compound beta_keto_ester->product Hydrolysis & Decarboxylation

Caption: Proposed synthesis pathway for this compound.

Side_Reactions ethyl_acrylate Ethyl Acrylate polymer Polyacrylate ethyl_acrylate->polymer Polymerization diester Intermediate Diester dimer Dimerized Product diester->dimer Intermolecular Condensation

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Synthesis of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of 1-Methoxypiperidin-4-one, a valuable heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What is a reliable general strategy for synthesizing this compound?

A direct, high-yield synthesis for this compound is not extensively documented in widely available literature. However, a robust and logical two-stage approach is recommended:

  • Synthesis of a Piperidone Precursor: First, synthesize a stable 4-piperidone precursor. A common and effective method is the Dieckmann condensation of a bis-ester, followed by acidic hydrolysis and decarboxylation to yield 4-piperidone, which is typically isolated as its hydrochloride salt for stability.[1][2][3]

  • N-Methoxylation: The second stage involves the nucleophilic substitution reaction of the 4-piperidone precursor with methoxyamine (or its hydrochloride salt) under appropriate pH conditions to form the target N-methoxy product.

Q2: My overall yield is very low. What are the most critical steps to optimize?

Low yield can typically be attributed to two main areas:

  • Inefficient Dieckmann Cyclization: The intramolecular condensation to form the piperidone ring is highly sensitive to reaction conditions. Issues such as using a suboptimal base, incorrect reaction temperature, or the occurrence of side-reactions like retro-Dieckmann cleavage can significantly reduce the yield of the cyclic β-keto ester intermediate.[1]

  • Poor N-Methoxylation Efficiency: The reaction between 4-piperidone and methoxyamine can be challenging. Potential issues include incomplete iminium ion formation (a precursor to the final product in related reductive aminations), instability of reagents, or an unfavorable reaction equilibrium. The pH of the reaction is critical and must be carefully controlled.

Q3: I am observing significant side product formation during the N-methoxylation step. What are they and how can I minimize them?

Common side products can include dimers or polymers resulting from self-condensation of the 4-piperidone starting material, especially under harsh basic or acidic conditions. If the reaction is analogous to reductive amination, dialkylation of the amine could be a concern, though less likely with methoxyamine.[4]

To minimize side products:

  • Ensure the 4-piperidone precursor is of high purity before use.

  • Maintain dilute reaction conditions to disfavor intermolecular side reactions.

  • Carefully control the stoichiometry, adding the methoxyamine reagent in a slight excess but avoiding a large surplus.

  • Optimize the pH; it should be weakly acidic to facilitate the initial carbonyl activation without promoting side reactions.

Q4: What is the best method for purifying the final this compound product?

This compound is a relatively polar compound.

  • Extraction: After basifying the reaction mixture, the product can be extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Purification by flash column chromatography on silica gel is the most effective method for removing residual starting materials and side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or methanol, is recommended.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an alternative for purification on a larger scale.

Troubleshooting Guide

Problem Symptom(s) Potential Cause(s) Recommended Solution(s)
Low Yield of Piperidone Precursor Low mass of isolated β-keto ester or final 4-piperidone hydrochloride.1. Incomplete Dieckmann Cyclization: Incorrect base, temperature, or reaction time.[1] 2. Retro-Dieckmann Reaction: Product decomposition in the presence of a strong base.[1] 3. Inefficient Decarboxylation: Insufficient acid concentration or reflux time during hydrolysis.[5]1. Screen different bases (e.g., NaH, NaOEt, KHMDS) and solvents (e.g., Toluene, THF). Optimize temperature and monitor reaction by TLC. 2. Avoid excessively high temperatures after cyclization. Quench the reaction appropriately once complete. 3. Ensure reflux is vigorous and use a sufficient concentration of HCl (e.g., 20%) for a minimum of one hour, or until CO₂ evolution ceases.[5]
Failed or Inefficient N-Methoxylation TLC analysis shows primarily unreacted 4-piperidone starting material.1. Incorrect pH: The pH is too high or too low, preventing the initial reaction between the amine and carbonyl. 2. Reagent Degradation: Methoxyamine hydrochloride can be hygroscopic. Old or improperly stored reagent may be inactive. 3. Low Reactivity: The piperidone ketone may be sterically hindered or electronically deactivated.[6]1. Buffer the reaction mixture to a pH between 4-6. A weak acid catalyst like acetic acid can be beneficial. 2. Use freshly opened or properly stored methoxyamine hydrochloride. 3. Consider adding a Lewis acid like Ti(iPrO)₄ to activate the ketone, though this will require anhydrous conditions.[7]
Complex Mixture of Products Multiple spots observed on TLC after the N-methoxylation reaction.1. Self-Condensation: Aldol-type self-condensation of the 4-piperidone precursor. 2. Over-alkylation/Side Reactions: The N-methoxy group may undergo further reactions under harsh conditions. 3. Impure Starting Material: Using crude 4-piperidone can introduce impurities that react to form other products.1. Run the reaction at a lower concentration. Add the 4-piperidone slowly to the solution of methoxyamine. 2. Maintain a moderate reaction temperature (e.g., room temperature to 50°C) and avoid excessively long reaction times. 3. Purify the 4-piperidone hydrochloride (e.g., by recrystallization) before use.[8]
Difficult Product Isolation Emulsion formation during aqueous workup; product remains in the aqueous layer.1. Product is Protonated: If the aqueous layer is not sufficiently basic (pH > 9-10), the product will remain as a water-soluble salt. 2. High Polarity: The product may have significant water solubility even in its free base form.1. Adjust the pH of the aqueous layer to >10 with NaOH or K₂CO₃ before extraction. 2. Saturate the aqueous layer with NaCl (brine) to decrease the product's solubility. Use a more polar extraction solvent like dichloromethane or a mixture of ethyl acetate/isopropanol.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Piperidone Precursor

This protocol is adapted from established methods for synthesizing N-substituted 4-piperidones via Dieckmann condensation.[1][2]

Stage A: Dieckmann Condensation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous toluene, add diethyl bis(2-carboxyethyl)amine (or a suitable N-protected precursor) (1.0 eq) dropwise at 0°C under an inert atmosphere (N₂ or Ar).

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours, or until TLC indicates the consumption of starting material.

  • Cool the reaction to 0°C and carefully quench by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-keto ester.

Stage B: Hydrolysis and Decarboxylation

  • Add the crude β-keto ester to a 20% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110°C) for 2-4 hours. Monitor for the cessation of gas (CO₂) evolution.[5]

  • Cool the solution and wash with an organic solvent (e.g., dichloromethane) to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain 4-piperidone hydrochloride as a solid, which can be recrystallized if necessary.

Table 1: Optimization of Dieckmann Condensation Conditions

Parameter Condition A Condition B Condition C (Optimized) Observed Yield (%)
Base NaOEtKHMDSNaH45%
Solvent EthanolTHFToluene60%
Temperature 78°C (Reflux)25°C90°C75-85%
Time 12 h8 h4 h---

Note: Data is representative and illustrates general optimization trends.

Protocol 2: Synthesis of this compound
  • Dissolve 4-piperidone hydrochloride (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in methanol.

  • Add sodium acetate (2.5 eq) to the solution to act as a buffer and base.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and basify to pH >10 with a 2M NaOH solution.

  • Extract the product into dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow

G Overall Synthetic Workflow for this compound cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Methoxylation Starting_Materials Bis(2-carboxyethyl)amine Derivative Dieckmann Dieckmann Condensation Starting_Materials->Dieckmann Hydrolysis Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Precursor 4-Piperidone Hydrochloride Hydrolysis->Precursor Reaction N-Methoxylation Precursor->Reaction Reagent Methoxyamine HCl Reagent->Reaction Product This compound Reaction->Product

Caption: High-level workflow for the two-stage synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Guide for Low Yield Start Low Overall Yield Identified Check_Stage1 Was the yield of 4-Piperidone HCl low? Start->Check_Stage1 Check_Stage2 Was the conversion in the N-Methoxylation step low? Check_Stage1->Check_Stage2 No Optimize_Dieckmann Troubleshoot Stage 1: 1. Verify base activity 2. Ensure anhydrous conditions 3. Optimize temperature & time Check_Stage1->Optimize_Dieckmann Yes Optimize_Methoxylation Troubleshoot Stage 2: 1. Check pH (target 4-6) 2. Use fresh methoxyamine 3. Monitor by TLC/LC-MS Check_Stage2->Optimize_Methoxylation Yes Check_Purification Review Purification: 1. Check pH during workup 2. Use brine to reduce aq. solubility 3. Optimize chromatography Check_Stage2->Check_Purification No, conversion was good but isolated yield was low Optimize_Decarboxylation Troubleshoot Stage 1: 1. Ensure sufficient acid conc. 2. Increase reflux time 3. Confirm CO₂ evolution has ceased Optimize_Dieckmann->Optimize_Decarboxylation

Caption: Decision tree for diagnosing and resolving common causes of low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-Methoxypiperidin-4-one. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy for the synthesis of this compound involves a two-step process. First, a suitable N-protected or N-unsubstituted piperidin-4-one is oxidized to form the N-hydroxy-4-piperidone intermediate. This is followed by an O-methylation of the N-hydroxy group to yield the final product.

Q2: What are the most critical parameters to control during the N-oxidation step?

The choice of oxidizing agent and reaction temperature are critical. Milder oxidizing agents are generally preferred to avoid over-oxidation or degradation of the piperidone ring. Temperature control is essential to manage the exothermic nature of many oxidation reactions and to minimize side product formation.

Q3: What are the key considerations for the O-methylation of N-hydroxy-4-piperidone?

The selection of the methylating agent, base, and solvent system is crucial for a successful O-methylation. A strong, non-nucleophilic base is often used to deprotonate the N-hydroxy group, facilitating its reaction with the methylating agent. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Careful control of stoichiometry is necessary to prevent side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of N-hydroxy-4-piperidone (Step 1) - Ineffective oxidizing agent.- Reaction temperature is too low.- Degradation of starting material or product.- Screen different oxidizing agents (e.g., m-CPBA, Oxone®, H₂O₂).- Gradually increase the reaction temperature while monitoring for side product formation.- Use a milder oxidizing agent or protect the ketone functionality if it is sensitive to oxidation.
Formation of multiple unidentified byproducts in the N-oxidation step - Over-oxidation of the piperidone ring.- Reaction temperature is too high.- Reduce the reaction temperature and/or the amount of oxidizing agent.- Monitor the reaction closely using techniques like TLC or LC-MS to stop it at the optimal time.
Low yield of this compound (Step 2) - Incomplete deprotonation of N-hydroxy-4-piperidone.- Poor reactivity of the methylating agent.- Steric hindrance around the N-hydroxy group.- Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS).- Switch to a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide).- Increase the reaction temperature, but monitor for potential decomposition.
Formation of a quaternary ammonium salt byproduct in the O-methylation step - Over-methylation of the nitrogen atom. This can occur if the N-hydroxy intermediate is not fully converted or if the product is susceptible to further methylation.- Use a stoichiometric amount of the methylating agent.- Add the methylating agent slowly to the reaction mixture to maintain a low concentration.
Difficulty in purifying the final product - Presence of unreacted starting materials or byproducts with similar polarity.- Optimize the reaction conditions to drive the reaction to completion.- Employ alternative purification techniques such as crystallization or preparative HPLC. The use of different solvent systems for column chromatography can also be beneficial.

Experimental Protocols

Protocol 1: Synthesis of N-hydroxy-4-piperidone (Hypothetical)

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The resulting N-Boc-N-hydroxy-4-piperidone can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield N-hydroxy-4-piperidone.

Protocol 2: O-methylation of N-hydroxy-4-piperidone (Hypothetical)

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add a solution of N-hydroxy-4-piperidone (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis step1 Step 1: N-Oxidation start->step1 issue1 Low/No Yield of N-hydroxy-4-piperidone step1->issue1 Problem? step2 Step 2: O-Methylation issue2 Low Yield of This compound step2->issue2 Problem? end_product This compound issue1->step2 No solution1a Optimize Oxidizing Agent issue1->solution1a Yes solution1b Adjust Temperature issue1->solution1b solution1c Check Starting Material Purity issue1->solution1c solution1a->step1 solution1b->step1 solution1c->step1 solution2a Optimize Base and Methylating Agent issue2->solution2a Yes solution2b Increase Reaction Time/ Temperature issue2->solution2b issue3 Quaternary Salt Formation issue2->issue3 No solution2a->step2 solution2b->step2 issue3->end_product No solution3a Control Stoichiometry issue3->solution3a Yes solution3b Slow Addition of Methylating Agent issue3->solution3b solution3a->step2 solution3b->step2

Troubleshooting purification of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the purification of 1-Methoxypiperidin-4-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question: My final product is an oil and will not crystallize. How can I obtain a solid product?

Answer: An oily product suggests the presence of impurities that are depressing the melting point or that the compound is resistant to crystallization under the current conditions.

  • Impurity Removal: First, ensure residual solvent is completely removed under high vacuum. If the product remains oily, consider an initial purification step to remove gross impurities. An aqueous acid/base extraction can be effective for removing non-basic organic impurities.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[1] A good solvent will dissolve the compound when hot but not at room temperature.[1] Create a solvent screening table to test various solvent systems.

  • Alternative Techniques: If recrystallization fails, column chromatography is the preferred next step.[2][3] The polarity of the stationary and mobile phases can be tuned to separate the target compound from impurities.[2]

Question: After column chromatography, my yield is very low. What are the potential causes and solutions?

Answer: Low recovery from column chromatography can stem from several factors related to the column setup and the compound's properties.

  • Compound Adsorption: this compound is a polar compound. It may be irreversibly adsorbing to the silica gel (stationary phase).[3] To mitigate this, you can:

    • Deactivate the silica gel by adding 1-2% triethylamine or ammonia to the eluent (mobile phase). This will cap the acidic silanol groups and prevent strong binding of the basic piperidone.

    • Switch to a less acidic stationary phase, such as alumina.[3]

  • Incorrect Eluent Polarity: If the eluent is not polar enough, your compound will not move down the column.[4] Conversely, if it is too polar, it may co-elute with impurities. Run thin-layer chromatography (TLC) first to determine the optimal solvent system that gives your product an Rf value of ~0.3.[2]

  • Improper Column Packing: Air bubbles or channels in the silica gel can lead to poor separation and sample streaking, resulting in mixed fractions and lower yields of pure product.[5] Ensure the column is packed carefully as a slurry to create a uniform stationary phase.[4]

Question: My NMR spectrum shows a persistent, unknown impurity even after recrystallization. How can I identify and remove it?

Answer: A persistent impurity indicates that its properties (e.g., polarity, solubility) are very similar to your target compound.

  • Impurity Identification: Attempt to identify the impurity. Common sources include starting materials, reagents from the synthesis, or degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can help determine the molecular weight of the impurity, providing clues to its identity.

  • Enhanced Chromatographic Separation: If the impurity is close in polarity to your product, a standard column may not be sufficient.

    • Flash Column Chromatography: This technique uses pressure to accelerate solvent flow, often leading to better separation.[2]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve closely eluting compounds.[3]

  • Chemical Treatment: If the impurity is a known type, a chemical wash may be effective. For example, an acidic starting material could be removed with a dilute sodium bicarbonate wash prior to the final purification step.

Frequently Asked Questions (FAQs)

What is the best general-purpose purification method for this compound?

For crude material, column chromatography is often the most effective method to remove a wide range of impurities.[5] For material that is already relatively pure (>90%), recrystallization is an excellent and scalable final step to achieve high purity.[1]

How can I prevent my compound from degrading during purification?

Piperidone derivatives can be sensitive to heat and acid.[6]

  • Temperature: Avoid excessive temperatures during solvent removal (rotary evaporation) and recrystallization. Keep heating steps as brief as possible.

  • pH: Use neutralized silica gel or alumina for chromatography to avoid prolonged contact with an acidic stationary phase.

What are the most common impurities found in crude this compound?

Common impurities often originate from the synthetic route. For syntheses involving Michael additions or Dieckmann condensations, these can include:

  • Unreacted starting materials (e.g., methyl acrylate, benzylamine).[7]

  • Intermediates from incomplete cyclization or decarboxylation.[8]

  • By-products from polymerization or side reactions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for purifying the compound via recrystallization.

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential solvent (see Table 1) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot and form crystals upon cooling.[1]

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

This protocol provides a method for purification using flash column chromatography.

  • Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a retention factor (Rf) of approximately 0.3 for this compound. Adding 1% triethylamine to the eluent can improve peak shape and recovery.

  • Column Packing: Select an appropriate size column. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles.[4] Allow the silica to settle, draining excess solvent until it is level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply the sample to the top of the column. Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Add the eluent to the column and apply gentle air pressure to achieve a steady flow. Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Recrystallization Solvent Screening

This table provides a starting point for selecting an appropriate recrystallization solvent system. The ideal system shows high solubility at elevated temperatures and low solubility at room temperature.

Solvent/MixturePolarityBoiling Point (°C)Comments
Hexanes/Petroleum EtherLow60-90Good for precipitating the product from a more polar solvent.
Diethyl EtherLow35Often used in combination with a more polar solvent.
Ethyl AcetateMedium77A versatile solvent, can be used alone or with hexanes.
AcetoneMedium56Can be effective, but its low boiling point requires care.[8]
Ethanol/MethanolHigh78 / 65May be too polar on their own, but useful in mixed-solvent systems.[9]

Visualization

The following workflow provides a logical decision-making process for troubleshooting the purification of this compound.

G start Impure Product check_physical Assess Physical State start->check_physical is_oily Is it an oil? check_physical->is_oily Yes is_solid Is it a discolored solid? check_physical->is_solid No, Solid remove_solvent Remove Residual Solvent (High Vacuum) is_oily->remove_solvent recrystallize_solid Recrystallize from Single Solvent System is_solid->recrystallize_solid Yes check_purity Check Purity (NMR/TLC) is_solid->check_purity No, Colorless recrystallize Attempt Recrystallization (Solvent Screen) remove_solvent->recrystallize still_oily Still Oily/ Low Purity? recrystallize->still_oily chromatography Perform Column Chromatography still_oily->chromatography Yes end_product Pure Product still_oily->end_product No chromatography->end_product recrystallize_solid->check_purity is_pure Is it pure? check_purity->is_pure chromatography2 Perform Column Chromatography is_pure->chromatography2 No is_pure->end_product Yes charcoal Add Charcoal During Recrystallization chromatography2->end_product

Caption: Troubleshooting Workflow for this compound Purification.

References

Stability and storage conditions for 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-Methoxypiperidin-4-one?

A1: Based on general guidelines for similar organic compounds, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2][3][4] The container should be tightly sealed to prevent moisture and air exposure.[1][4][5] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation.[2]

Q2: Is this compound sensitive to light?

A2: While specific data is unavailable, many ketone-containing and nitrogen heterocyclic compounds exhibit sensitivity to light. To minimize the risk of photochemical degradation, it is best practice to store the compound in an amber or opaque container.

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation may include a change in color (e.g., darkening or yellowing), the formation of precipitates, or a change in odor. For quantitative assessment, techniques such as NMR spectroscopy, HPLC, or GC-MS can be used to check for the appearance of impurity peaks and a decrease in the main compound's signal.

Q4: What are the incompatible materials to avoid with this compound?

A4: Strong oxidizing agents and strong acids are generally incompatible with piperidine derivatives and should be avoided.[6][7] Contact with these substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, atmosphere, light exposure). Perform analytical testing (e.g., NMR, HPLC) to confirm purity.
Color change of the material Exposure to air, light, or impurities.Store in an amber vial under an inert atmosphere. Ensure handling is performed quickly to minimize exposure.
Low yield in a reaction Use of degraded starting material.Confirm the purity of this compound before use. Consider re-purification if necessary.
Formation of unexpected byproducts Reaction with incompatible solvents or reagents.Review the reaction scheme for any potential incompatibilities. Ensure all solvents and reagents are pure and dry.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • If the compound is stored under an inert atmosphere, use a gentle stream of inert gas (argon or nitrogen) to blanket the material while dispensing.

  • Tightly reseal the container immediately after use, preferably under an inert atmosphere.

  • Clean any spills promptly and dispose of waste according to institutional guidelines.

Protocol 2: Small-Scale Stability Assessment

  • Prepare several small-scale samples of this compound in separate vials.

  • Expose each sample to a different condition (e.g., room temperature, elevated temperature, light, air).

  • Include a control sample stored under recommended conditions (refrigerated, in the dark, under inert gas).

  • At regular intervals, analyze the samples and the control using a suitable analytical method (e.g., HPLC, GC, or NMR) to monitor for degradation.

  • Compare the purity of the stressed samples to the control to determine the stability under various conditions.

Visual Guides

Troubleshooting_Workflow Troubleshooting Flowchart for this compound start Experiment Start issue Inconsistent Results? start->issue check_purity Check Purity (NMR, HPLC) issue->check_purity Yes proceed Proceed with Experiment issue->proceed No degraded Degradation Confirmed? check_purity->degraded purify Re-purify or Obtain New Stock degraded->purify Yes review_storage Review Storage & Handling degraded->review_storage No purify->proceed review_storage->proceed end End proceed->end

Caption: Troubleshooting workflow for experiments using this compound.

Potential_Degradation_Pathway Hypothetical Degradation Pathway compound This compound hydrolysis Hydrolysis (Moisture) compound->hydrolysis oxidation Oxidation (Air) compound->oxidation photolysis Photolysis (Light) compound->photolysis product1 Ring-Opened Products hydrolysis->product1 product2 Oxidized Byproducts oxidation->product2 product3 Radical Species photolysis->product3

Caption: Potential degradation pathways for N-alkoxy piperidones.

References

Overcoming challenges in the scale-up of 1-Methoxypiperidin-4-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scale-up of 1-Methoxypiperidin-4-one. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: The most prevalent and scalable synthesis is a multi-step process that includes a double Michael addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation. The key steps are:

  • Double Michael Addition: Methoxyamine is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) to form a diester intermediate, N,N-bis(2-carboethoxyethyl)-N-methoxyamine.

  • Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide) to form the β-keto ester, 1-methoxy-3-carbethoxy-4-piperidone.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated, typically under acidic conditions, to yield the final product, this compound.

Q2: What are the primary safety concerns when working with methoxyamine and strong bases on a large scale?

A2: Methoxyamine and its salts can be irritating and potentially toxic. It is crucial to handle them in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Strong bases like sodium ethoxide are corrosive and react violently with water. During scale-up, the exothermic nature of the Dieckmann condensation must be carefully managed to prevent runaway reactions. Ensure the reactor is equipped with adequate cooling and that the base is added portion-wise to control the reaction temperature.

Q3: How can I effectively monitor the progress of the Dieckmann condensation?

A3: The reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A simple method is to take small aliquots from the reaction mixture, quench them with a weak acid, and analyze the organic extract. The disappearance of the starting diester and the appearance of the β-keto ester product spot will indicate the reaction's progress.

Q4: What are the most common impurities, and how can they be minimized?

A4: Common impurities include unreacted starting materials, oligomeric byproducts from intermolecular reactions, and side products from the cleavage of the N-O bond. To minimize these, it is important to control the reaction conditions carefully. Using high-dilution conditions during the Dieckmann condensation can favor the intramolecular cyclization over intermolecular polymerization. Maintaining a low reaction temperature and using a non-nucleophilic strong base can help prevent side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Dieckmann Condensation 1. Incomplete reaction. 2. Competing intermolecular polymerization. 3. Degradation of the product by the base. 4. Inactive base.1. Increase reaction time and/or temperature moderately. 2. Employ high-dilution conditions by adding the diester slowly to a solution of the base. 3. Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide. 4. Use freshly prepared or properly stored base.
Formation of Polymeric Byproducts 1. High concentration of reactants. 2. Reaction temperature is too high.1. Perform the reaction under high-dilution conditions. 2. Maintain a lower reaction temperature throughout the addition of the diester.
Incomplete Decarboxylation 1. Insufficient acid concentration or reaction time. 2. Reaction temperature is too low.1. Increase the concentration of the acid and/or prolong the reflux time. 2. Ensure the reaction mixture reaches the required temperature for efficient decarboxylation.
Product is an Oil and Difficult to Purify 1. Presence of impurities. 2. Residual solvent.1. Attempt purification by column chromatography on silica gel. 2. If the product is basic, consider converting it to a crystalline salt (e.g., hydrochloride) for easier purification and handling. 3. Ensure all solvents are removed under high vacuum.
Discoloration of the Final Product 1. Air oxidation of the amine. 2. Presence of colored impurities from starting materials or side reactions.1. Store the final product under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by distillation or column chromatography.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Analogous N-Substituted 4-Piperidone Syntheses

Step Reactants Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Michael Addition Methylamine, Ethyl AcrylateNoneNeat25-5024>90
Dieckmann Condensation Diethyl N-benzyliminodiacetateSodium HydrideToluene80-1004-670-85
Decarboxylation N-benzyl-3-carbethoxy-4-piperidoneHydrochloric AcidWater100 (reflux)2-485-95

Note: These are representative conditions for analogous syntheses and may require optimization for this compound.

Experimental Protocols

Protocol 1: Synthesis of N,N-bis(2-carboethoxyethyl)-N-methoxyamine
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methoxyamine hydrochloride and an equivalent amount of a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add two equivalents of ethyl acrylate to the mixture.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diester, which can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Dieckmann Condensation to form 1-methoxy-3-carbethoxy-4-piperidone
  • In a large, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Heat the solution to reflux.

  • Dissolve the crude N,N-bis(2-carboethoxyethyl)-N-methoxyamine in anhydrous ethanol and add it to the dropping funnel.

  • Add the diester solution dropwise to the refluxing sodium ethoxide solution over several hours to maintain high-dilution conditions.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Protocol 3: Hydrolysis and Decarboxylation to this compound
  • To the crude 1-methoxy-3-carbethoxy-4-piperidone, add a solution of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and maintain the temperature for several hours. Monitor the evolution of CO2.

  • After the decarboxylation is complete (cessation of gas evolution and confirmed by TLC/HPLC), cool the reaction mixture to room temperature.

  • Carefully basify the acidic solution with a strong base (e.g., sodium hydroxide) while cooling in an ice bath.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Double Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation start Methoxyamine + Ethyl Acrylate step1_product N,N-bis(2-carboethoxyethyl)-N-methoxyamine start->step1_product Base, Solvent step2_product 1-methoxy-3-carbethoxy-4-piperidone step1_product->step2_product Strong Base (e.g., NaOEt) High Dilution final_product This compound step2_product->final_product Acid, Heat purification Vacuum Distillation or Column Chromatography final_product->purification Purification

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_condensation Troubleshooting Dieckmann Condensation cluster_decarboxylation Troubleshooting Decarboxylation start Low Yield? check_condensation Check Dieckmann Condensation Step start->check_condensation Yes check_decarboxylation Check Decarboxylation Step start->check_decarboxylation No, yield is acceptable but purity is low. incomplete_reaction Incomplete Reaction? check_condensation->incomplete_reaction incomplete_decarb Incomplete Decarboxylation? check_decarboxylation->incomplete_decarb polymerization Polymerization? incomplete_reaction->polymerization No increase_time_temp Increase reaction time/temp incomplete_reaction->increase_time_temp Yes high_dilution Use high dilution polymerization->high_dilution Yes increase_acid_time Increase acid concentration/time incomplete_decarb->increase_acid_time Yes

Caption: Troubleshooting logic for low yield issues.

Identifying and minimizing byproducts in 1-Methoxypiperidin-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-Methoxypiperidin-4-one. The information is structured to help identify and minimize the formation of byproducts during the reaction, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key stages?

The most prevalent and established method for synthesizing N-substituted-4-piperidones, including this compound, is a three-stage process involving a Michael addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

  • Stage 1: Michael Addition: Methoxyamine is reacted with two equivalents of an acrylic ester (e.g., methyl acrylate) to form the diester, N,N-bis(2-carbomethoxyethyl)methoxyamine.

  • Stage 2: Dieckmann Condensation: The diester undergoes an intramolecular cyclization in the presence of a base (like sodium methoxide) to form the cyclic β-keto ester, methyl 1-methoxy-4-oxopiperidine-3-carboxylate.

  • Stage 3: Hydrolysis & Decarboxylation: The cyclic β-keto ester is treated with an acid (commonly hydrochloric acid) and heated to remove the ester group, yielding the final product, this compound.

Q2: What are the most likely byproducts in the synthesis of this compound?

Based on analogous N-substituted piperidone syntheses, the primary byproducts and impurities to monitor are:

  • Unreacted Diester: Incomplete Dieckmann condensation can lead to the starting diester remaining in the product mixture.

  • Ring-Opened Product (from Retro-Dieckmann): The cyclic β-keto ester intermediate can revert to the open-chain diester under basic conditions.

  • Carboxylated Piperidone: Incomplete decarboxylation will result in methyl 1-methoxy-4-oxopiperidine-3-carboxylate as a significant impurity.

  • Polyacrylate Polymers: Acrylic esters are prone to polymerization, especially in the presence of bases or at elevated temperatures.

Q3: My reaction yield is low, and I suspect significant byproduct formation. What are the first troubleshooting steps?

Low yields are often attributable to issues in the Dieckmann condensation or decarboxylation stages. Here’s a logical workflow to troubleshoot the problem:

TroubleshootingWorkflow start Low Yield of this compound check_cyclization Analyze crude product post-cyclization (Stage 2). Is unreacted diester present? start->check_cyclization check_decarboxylation Analyze crude product post-decarboxylation (Stage 3). Is carboxylated piperidone present? check_cyclization->check_decarboxylation No optimize_cyclization Optimize Dieckmann Condensation: - Ensure anhydrous conditions. - Check base quality/equivalents. - Adjust reaction time/temperature. check_cyclization->optimize_cyclization Yes optimize_decarboxylation Optimize Decarboxylation: - Increase reflux time. - Ensure sufficient acid concentration. check_decarboxylation->optimize_decarboxylation Yes purification Implement rigorous purification: - Fractional distillation - Column chromatography check_decarboxylation->purification No optimize_cyclization->check_decarboxylation optimize_decarboxylation->purification end_node Improved Yield and Purity purification->end_node

Fig 1. Troubleshooting workflow for low yield reactions.

Q4: How can I minimize the retro-Dieckmann reaction?

The retro-Dieckmann reaction, which is the ring-opening of the cyclic β-keto ester, is an equilibrium process favored by strong bases. To minimize this:

  • Use a Stoichiometric Amount of Base: Employing a slight excess of base can drive the initial condensation, but a large excess can promote the reverse reaction.

  • Temperature Control: While initial heating may be necessary, prolonged exposure to high temperatures in the presence of a strong base can favor the retro reaction.

  • Prompt Acidification: After the cyclization is complete, neutralizing the base and proceeding to the acidic hydrolysis and decarboxylation step can prevent the ring-opening.

Byproduct Minimization Strategies

Effective control of reaction parameters is crucial for minimizing byproduct formation. The following table summarizes the impact of key parameters on the reaction outcome.

ParameterEffect on Main ReactionPotential Byproduct Formation if Not OptimizedRecommended Action
Base Quality & Amount Essential for deprotonation and cyclization in Stage 2.Incomplete Cyclization: Insufficient or poor-quality base. Retro-Dieckmann: Excess base.Use freshly prepared sodium methoxide. Titrate to confirm concentration. Use 1.05-1.1 equivalents.
Reaction Temperature Affects reaction rate for all stages.Polymerization: High temperatures in Stage 1. Retro-Dieckmann: High temperatures in Stage 2.Maintain temperature below 30°C for Michael addition. For Dieckmann, reflux gently and monitor completion by TLC.
Solvent Anhydrousness Critical for the stability and reactivity of the base.Base Quenching & Incomplete Cyclization: Presence of water will consume the base.Use freshly distilled, anhydrous solvents (e.g., toluene, THF) for the Dieckmann condensation.
Acid Concentration & Reflux Time Drives the hydrolysis and decarboxylation in Stage 3.Carboxylated Piperidone: Insufficient acid or reflux time.Use a sufficient concentration of HCl (e.g., 20%) and ensure reflux continues until CO2 evolution ceases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for analogous N-substituted piperidones.

Stage 1: Michael Addition

  • To a solution of methoxyamine hydrochloride (1 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in methanol, add methyl acrylate (2.2 eq) dropwise at 0-5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of methoxyamine.

  • Remove the solvent under reduced pressure to obtain the crude diester.

Stage 2: Dieckmann Condensation

  • Dissolve the crude diester in an anhydrous, high-boiling point solvent such as toluene.

  • Add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (N2 or Ar).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the formation of the cyclic β-keto ester by TLC.

  • Cool the reaction mixture to room temperature.

Stage 3: Hydrolysis and Decarboxylation

  • Carefully quench the cooled reaction mixture by adding it to 20% hydrochloric acid.

  • Heat the biphasic mixture to reflux (approx. 100-110°C) for 4-6 hours, or until gas evolution (CO2) stops.

  • Cool the mixture, separate the aqueous layer, and wash the organic layer with water.

  • Make the aqueous layer basic (pH > 10) with NaOH and extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main synthetic pathway and the formation of key byproducts.

ReactionPathway methoxyamine Methoxyamine diester N,N-bis(2-carbomethoxyethyl)methoxyamine (Diester Intermediate) methoxyamine->diester Michael Addition methyl_acrylate Methyl Acrylate (2 eq.) methyl_acrylate->diester beta_keto_ester Methyl 1-methoxy-4-oxopiperidine-3-carboxylate (Cyclic β-Keto Ester) diester->beta_keto_ester Dieckmann Condensation (+ NaOMe) product This compound (Desired Product) beta_keto_ester->product Hydrolysis & Decarboxylation (+ HCl, Δ) retro_byproduct Ring-Opened Diester (Retro-Dieckmann Byproduct) beta_keto_ester->retro_byproduct Retro-Dieckmann (Excess Base) incomplete_decarbox Carboxylated Piperidone (Incomplete Decarboxylation) beta_keto_ester->incomplete_decarbox Incomplete Reaction retro_byproduct->beta_keto_ester Cyclization

Fig 2. Synthesis pathway and major byproduct formation routes.

Technical Support Center: Solvent Effects on the Reactivity of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxypiperidin-4-one. The information is designed to address common experimental challenges and provide insights into the influence of solvent choice on reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Reaction Conversion Inappropriate solvent polarity: The solvent may not adequately stabilize the transition state of the reaction.[1]Solvent Screening: Test a range of solvents with varying polarities (e.g., a non-polar solvent like Toluene, a polar aprotic solvent like Acetonitrile, and a polar protic solvent like Ethanol). Increase Temperature: Gently heating the reaction mixture can sometimes overcome activation energy barriers.[2] Check Reagent Purity: Ensure the starting materials and reagents are pure and dry.[3]
Formation of Side Products Solvent-mediated side reactions: The solvent may be participating in the reaction or promoting undesired pathways.Switch Solvent Type: If side products are observed in a protic solvent, consider switching to a polar aprotic solvent to minimize proton transfer-related side reactions. Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the desired reaction.[4] Inert Atmosphere: For sensitive reactions, ensure the exclusion of air and moisture by working under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Inconsistent Reaction Rates Trace amounts of water or impurities in the solvent: Water can act as a nucleophile or a base, altering the reaction pathway.Use Anhydrous Solvents: Always use freshly dried, high-purity solvents.[3][4] Standardize Solvent Source: Use solvent from the same supplier and lot number for a series of experiments to ensure consistency.
Product Degradation Product instability in the chosen solvent: The product may be sensitive to the solvent's properties (e.g., acidity, basicity, or polarity).Analyze Product Stability: Dissolve the purified product in the reaction solvent and monitor for degradation over time using techniques like TLC or LC-MS. Choose a Non-reactive Solvent: Select a solvent that is known to be inert to the product's functional groups.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of nucleophilic addition to the carbonyl group of this compound?

A1: The effect of solvent polarity on the rate of nucleophilic addition depends on the nature of the transition state.[1] For a neutral nucleophile attacking the carbonyl carbon, a partial charge separation develops in the transition state. Polar solvents can stabilize this charge-separated transition state more effectively than the neutral reactants, thus accelerating the reaction rate.[1] Conversely, if the reactants are charged and the charge is dispersed in the transition state, a less polar solvent might be more favorable.

Q2: Which type of solvent is generally preferred for reactions involving this compound? Polar protic or polar aprotic?

A2: The choice between a polar protic and a polar aprotic solvent is highly dependent on the specific reaction.

  • Polar protic solvents (e.g., ethanol, methanol) can hydrogen bond with the carbonyl oxygen, making the carbonyl carbon more electrophilic and potentially accelerating nucleophilic attack. However, they can also solvate nucleophiles, reducing their reactivity.

  • Polar aprotic solvents (e.g., acetonitrile, DMSO, DMF) can dissolve polar reactants but do not hydrogen bond as strongly.[1] They are often preferred when a strong, unsolvated nucleophile is required.

Q3: Can the solvent influence the stereoselectivity of reactions at the C4 position?

A3: Yes, the solvent can play a crucial role in stereoselectivity. The solvent can influence the conformation of the piperidinone ring and the transition state geometry. Different solvents can lead to different degrees of stabilization of diastereomeric transition states, thereby affecting the product's stereochemical outcome.

Q4: I am observing the formation of an N-oxide impurity in my reaction. What could be the cause and how can I prevent it?

A4: The formation of an N-oxide impurity suggests oxidation of the nitrogen atom.[4] This can be caused by oxidizing agents present as impurities in the solvent or by exposure to air, especially at elevated temperatures.[4] To prevent this, ensure the reaction is carried out under a strict inert atmosphere (Nitrogen or Argon) and use freshly distilled or high-purity anhydrous solvents.[4]

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the reaction of this compound with a generic nucleophile in various solvents. This data is for illustrative purposes to demonstrate the potential impact of solvent choice.

SolventDielectric Constant (ε)Relative Reaction Rate (k_rel)Product Yield (%)
Toluene2.41.035
Dichloromethane9.15.268
Tetrahydrofuran7.63.855
Acetonitrile37.515.785
Ethanol24.68.972
Methanol32.712.178

Experimental Protocols

General Protocol for Studying Solvent Effects on the Reaction of this compound with a Nucleophile:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reagent Setup: In separate flasks, prepare stock solutions of this compound and the desired nucleophile in the solvent to be tested.

  • Reaction Initiation: In a reaction vessel under an inert atmosphere, add the solution of this compound. Bring the solution to the desired reaction temperature.

  • Addition of Nucleophile: Add the nucleophile solution to the reaction vessel with stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up: Once the reaction is complete, quench the reaction appropriately. Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification and Analysis: Purify the crude product by a suitable method, such as column chromatography. Characterize the purified product using spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Glassware & Reagents React Run Reaction in Selected Solvent Prep->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Work-up & Purification Monitor->Workup Characterize Characterize Product (NMR, IR, MS) Workup->Characterize

Caption: General experimental workflow for studying solvent effects.

Solvent_Effect_Logic Solvent Solvent Properties Polarity Polarity (ε) Solvent->Polarity Protic Protic/Aprotic Solvent->Protic Reactivity Reaction Reactivity Polarity->Reactivity Protic->Reactivity Rate Reaction Rate Reactivity->Rate Selectivity Selectivity Reactivity->Selectivity

Caption: Logical relationship of solvent properties and reactivity.

References

Preventing degradation of 1-Methoxypiperidin-4-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Methoxypiperidin-4-one during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through a multi-step process. While specific proprietary methods exist, common literature approaches often involve the following key transformations:

  • Double Michael Addition: Reaction of methoxyamine with an appropriate α,β-unsaturated carbonyl compound.

  • Dieckmann Condensation: An intramolecular cyclization of a diester to form the piperidone ring.

  • Decarboxylation: Removal of an ester group, often under acidic conditions, to yield the final ketone.

Q2: What are the primary degradation pathways for this compound during synthesis?

A2: The primary degradation pathways for this compound and related N-alkoxyamines involve the cleavage of the N-O bond. This can be initiated by heat, acid, or base. Additionally, under certain conditions, hydrolysis of other functional groups present in synthetic intermediates can occur. For instance, in a related compound, N-Carbethoxy-4-piperidone, the ester group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is accelerated by heat.

Q3: What are the likely byproducts of this compound degradation?

A3: Based on the degradation pathways of similar N-alkoxyamines, potential byproducts could include piperidine derivatives lacking the N-methoxy group, ring-opened products, and products of further reactions of the initial degradation fragments. For example, thermal decomposition of related alkoxyamines can yield alkenes and hydroxylamines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to product degradation.

Observed Issue Potential Cause Recommended Solution
Low yield of final product with multiple unidentified impurities in NMR/LC-MS. Thermal degradation during reaction or workup. - Maintain strict temperature control during all reaction steps. - Avoid prolonged heating. - Use milder reaction conditions where possible. - Perform workup and purification steps at reduced temperatures.
Presence of a significant amount of a byproduct lacking the N-methoxy group. Cleavage of the N-O bond under acidic or basic conditions. - If using acidic conditions (e.g., for decarboxylation), use the mildest effective acid and the lowest possible temperature. - Neutralize the reaction mixture promptly after the acid- or base-catalyzed step. - Consider alternative, non-hydrolytic methods for functional group transformations.
Formation of colored impurities, especially during purification. Oxidation or polymerization of the product or intermediates. - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents. - Store the purified product and intermediates under an inert atmosphere at low temperatures and protected from light.
Difficulty in purifying the final product from closely-related impurities. Incomplete reaction or formation of stable byproducts. - Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure complete conversion. - Optimize purification methods. Fractional distillation under reduced pressure or column chromatography with a carefully selected eluent system may be effective.[1]

Experimental Protocols

General Protocol for Synthesis involving Dieckmann Condensation and Decarboxylation

This protocol is a generalized procedure based on common synthetic routes for similar piperidones and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Dieckmann Condensation

  • To a solution of the appropriate diester precursor in an anhydrous, inert solvent (e.g., toluene), add a strong base (e.g., sodium ethoxide or sodium hydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

Step 2: Decarboxylation

  • Reflux the crude β-keto ester in an aqueous acidic solution (e.g., 20% hydrochloric acid) until the reaction is complete (monitoring can be done by observing the cessation of CO2 evolution or by TLC/LC-MS).[2]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide) to the appropriate pH.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis Degradation

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction Step Start->Reaction Workup Workup & Purification Reaction->Workup Issue Degradation Observed? (Low Yield / Impurities) Workup->Issue Product Final Product Issue->Product No Cause Identify Potential Cause Issue->Cause Yes Thermal Thermal Stress? Cause->Thermal High Temp AcidBase Acid/Base Instability? Cause->AcidBase pH Extremes Oxidation Oxidation? Cause->Oxidation Air Exposure Solution Implement Solution Thermal->Solution Reduce Temp AcidBase->Solution Control pH Oxidation->Solution Inert Atmosphere Solution->Start Re-run Synthesis

Caption: A logical workflow diagram for identifying and resolving degradation issues during the synthesis of this compound.

Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_degradation Degradation Products Start This compound NO_Cleavage N-O Bond Cleavage Products (e.g., Piperidone, Methoxy Radical) Start->NO_Cleavage Heat, Acid, or Base Ring_Opening Ring-Opened Products Start->Ring_Opening Harsh Conditions Hydrolysis Hydrolysis Products (if applicable to intermediates) Start->Hydrolysis Acid/Base on Intermediates

Caption: Potential degradation pathways of this compound and its synthetic intermediates.

References

Challenges in the characterization of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1-Methoxypiperidin-4-one is a specialized chemical entity with limited readily available public data. This guide has been constructed based on established principles of organic chemistry and data from analogous N-substituted piperidones and N-alkoxy amines. The provided protocols and troubleshooting advice should be considered as starting points and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The synthesis of this compound can be challenging due to the reactivity of the N-methoxyamine precursor and potential side reactions during the cyclization step. Key challenges include:

  • Instability of Methoxyamine: Methoxyamine hydrochloride is the common starting material. The free base can be unstable and should be generated in situ or handled with care at low temperatures.

  • Dieckmann Condensation Efficiency: A common route to 4-piperidones is the Dieckmann condensation of a diester precursor. The efficiency of this intramolecular cyclization can be sensitive to the base used, reaction temperature, and solvent.

  • Competing Reactions: During cyclization, intermolecular condensation can lead to polymer formation, reducing the yield of the desired cyclic ketone.

  • Purification Difficulties: The polarity and potential basicity of the piperidone ring, combined with the N-O bond, can lead to challenges in chromatographic purification, such as streaking on silica gel or decomposition.

Q2: I am observing a complex mixture of products in my synthesis. What are the likely impurities?

Common impurities in the synthesis of piperidone derivatives can include:

  • Unreacted starting materials.

  • The acyclic diester precursor if cyclization is incomplete.

  • Products of intermolecular condensation (oligomers/polymers).

  • Byproducts from the decomposition of the N-methoxy group, potentially leading to the corresponding N-H piperidone.

Q3: How stable is this compound? What are the recommended storage conditions?

The N-O bond in N-alkoxy amines can be susceptible to cleavage under acidic or reductive conditions. While specific stability data for this compound is scarce, it is advisable to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C is recommended for long-term storage). Avoid contact with strong acids, bases, and reducing agents.

Q4: What are the expected key signals in the 1H NMR and 13C NMR spectra for this compound?

Based on the structure, the following spectral features are anticipated. Note that the exact chemical shifts will be influenced by the solvent used.

1H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Methoxy Protons3.6 - 3.8Singlet3H-OCH3
Piperidone Protons (α to N)2.8 - 3.2Triplet4H-N-CH2-
Piperidone Protons (β to N)2.4 - 2.7Triplet4H-CH2-C=O
13C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl Carbon205 - 210C=O
Methoxy Carbon60 - 65-OCH3
Piperidone Carbons (α to N)50 - 55-N-CH2-
Piperidone Carbons (β to N)40 - 45-CH2-C=O

Q5: What is the expected mass spectrum fragmentation pattern for this compound?

In mass spectrometry (electrospray ionization), the primary ion observed would be the protonated molecule [M+H]+. Common fragmentation patterns for piperidine rings involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen). For this compound, fragmentation could involve the loss of the methoxy group or cleavage of the piperidone ring.

Troubleshooting Guides

Problem 1: Low Yield in Synthesis
Symptom Possible Cause Suggested Solution
Incomplete reaction, starting material remains.Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Inactive base for Dieckmann condensation.Use a freshly opened or properly stored strong base (e.g., sodium hydride, potassium tert-butoxide). Ensure anhydrous reaction conditions.
Formation of a significant amount of polymeric byproduct.Reaction concentration is too high, favoring intermolecular reactions.Perform the cyclization step under high dilution conditions to favor the intramolecular reaction.
Degradation of the product during workup.Product is sensitive to acidic or basic conditions during extraction.Use a buffered aqueous solution for workup. Minimize the time the product is in contact with acidic or basic solutions.
Problem 2: Difficulty in Purification
Symptom Possible Cause Suggested Solution
Product streaks on silica gel chromatography.The basic nitrogen of the piperidone ring is interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, use a different stationary phase like alumina.
Product decomposes on the column.The product is unstable on the stationary phase.Minimize the time on the column by using flash chromatography. Consider alternative purification methods like crystallization or distillation under reduced pressure if the compound is thermally stable.
Problem 3: Inconsistent Analytical Data
Symptom Possible Cause Suggested Solution
NMR spectrum shows broad peaks.Presence of paramagnetic impurities or conformational exchange.Purify the sample further. Acquire the NMR spectrum at different temperatures to check for conformational isomers.
Mass spectrum shows unexpected masses.Sample degradation in the mass spectrometer source.Use a softer ionization technique if available (e.g., APCI instead of ESI). Optimize the source temperature.
Presence of impurities.Re-purify the sample and re-analyze. Compare with the expected mass of potential byproducts.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation of the synthesis of N-substituted 4-piperidones.

Step 1: Formation of the Diester Precursor A solution of methyl acrylate (2.0 equivalents) in methanol is cooled to 0°C. A solution of methoxyamine (1.0 equivalent, freshly prepared from the hydrochloride salt) in methanol is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure to yield the crude diethyl 3,3'-(methoxyazanediyl)dipropanoate.

Step 2: Dieckmann Condensation The crude diester is dissolved in anhydrous toluene under a nitrogen atmosphere. The solution is added dropwise to a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene at reflux. The reaction is refluxed for 4-6 hours until the starting material is consumed (monitored by TLC). The reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 3: Decarboxylation The organic layer from the quenched reaction is separated. To this solution, an equal volume of 6 M hydrochloric acid is added, and the mixture is refluxed for 12 hours to effect decarboxylation.

Step 4: Workup and Purification After cooling, the aqueous layer is separated and washed with diethyl ether. The aqueous layer is then basified to pH 9-10 with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by flash column chromatography on triethylamine-deactivated silica gel.

Visualizations

G Hypothetical Synthesis Workflow for this compound cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Purification Methoxyamine Methoxyamine Diester Precursor Diester Precursor Methoxyamine->Diester Precursor Methyl Acrylate Methyl Acrylate Methyl Acrylate->Diester Precursor Cyclized Beta-keto ester Cyclized Beta-keto ester Diester Precursor->Cyclized Beta-keto ester NaH, Toluene Crude Product Crude Product Cyclized Beta-keto ester->Crude Product HCl, Reflux Pure this compound Pure this compound Crude Product->Pure this compound Chromatography

Caption: Hypothetical synthesis workflow for this compound.

G Troubleshooting Logic for Purity Analysis Initial Analysis (TLC/LC-MS) Initial Analysis (TLC/LC-MS) Multiple Spots/Peaks? Multiple Spots/Peaks? Initial Analysis (TLC/LC-MS)->Multiple Spots/Peaks? Single Major Spot/Peak Single Major Spot/Peak Multiple Spots/Peaks?->Single Major Spot/Peak No Repurify (Column Chromatography) Repurify (Column Chromatography) Multiple Spots/Peaks?->Repurify (Column Chromatography) Yes Characterize (NMR, MS, IR) Characterize (NMR, MS, IR) Single Major Spot/Peak->Characterize (NMR, MS, IR) Identify Impurities (MS, NMR) Identify Impurities (MS, NMR) Repurify (Column Chromatography)->Identify Impurities (MS, NMR) Adjust Synthesis/Workup Adjust Synthesis/Workup Identify Impurities (MS, NMR)->Adjust Synthesis/Workup

Caption: Troubleshooting logic for purity analysis.

G Potential Degradation Pathway This compound This compound Piperidin-4-one Piperidin-4-one This compound->Piperidin-4-one Reductive Cleavage (e.g., H2/Pd) Methanol Methanol This compound->Methanol Reductive Cleavage Ring Opening Products Ring Opening Products This compound->Ring Opening Products Strong Acid/Base

Caption: Potential degradation pathways for this compound.

Validation & Comparative

A Comparative Guide to the HPLC Purity Validation of 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the reliability, reproducibility, and safety of their work. 1-Methoxypiperidin-4-one, a key heterocyclic building block, is utilized in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.

This guide provides a comprehensive framework for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol, a comparative data table illustrating how results can be presented, and a visual workflow to guide researchers in establishing a robust analytical method. The methodologies described are based on established principles for the analysis of related piperidone and ketamine-like compounds, adapted for this specific molecule.

Data Presentation: A Comparative Purity Analysis

To ensure the quality of this compound, it is crucial to compare the purity of the compound obtained from different sources, such as commercial suppliers or in-house synthesis batches. The following table provides an illustrative comparison of purity analysis results.

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results from the mentioned suppliers. It is intended to serve as a template for presenting comparative purity data.

Sample Source Retention Time (min) Purity by Area % Impurity A (Area %) Impurity B (Area %) Total Impurities (%)
Supplier Alpha 5.2199.85%0.08%0.04%0.15%
Supplier Beta 5.2399.52%0.21%0.15%0.48%
In-house Synthesis (Batch 1) 5.2298.90%0.55%0.30%1.10%
In-house Synthesis (Recrystallized) 5.2199.91%0.05%Not Detected0.09%

This structured presentation allows for a quick and objective assessment of the different sources, highlighting not just the main component's purity but also the profile of key impurities.

Experimental Protocol: HPLC Purity Determination

This section details a robust Reverse-Phase HPLC (RP-HPLC) method for the determination of this compound purity.

1. Objective: To develop and validate a selective and sensitive RP-HPLC method for the quantification of this compound and its related impurities.

2. Instrumentation & Materials:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (reagent grade).

  • Sample: this compound.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC, from sample reception to the final report.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Reporting Sample Sample Receipt (e.g., Supplier Alpha) StdPrep Reference Standard Preparation (1 mg/mL) SamplePrep Sample Preparation (1 mg/mL) HPLC HPLC System Setup (C18, Gradient, 210 nm) SamplePrep->HPLC Injection Inject Samples & Standards (10 µL) HPLC->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Comparison Compare Against Specifications Calculation->Comparison Report Generate Final Purity Report Comparison->Report Decision Decision: Accept / Reject Batch Report->Decision

Comparing 1-Methoxypiperidin-4-one with other piperidinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidin-4-one scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant interest due to their potential as therapeutic agents, with applications ranging from anticancer and antimicrobial to central nervous system targets.[3][4] This guide will delve into a comparative analysis of various N-substituted and C3/C5-substituted piperidin-4-one derivatives, presenting key performance data in a structured format, detailing relevant experimental protocols, and visualizing a key signaling pathway impacted by these compounds.

Comparative Biological Activity of Piperidinone Derivatives

The biological activity of piperidinone derivatives is highly dependent on the nature and position of substituents on the piperidine ring. The following tables summarize the cytotoxic and enzyme inhibitory activities of selected derivatives from various studies.

Cytotoxicity Data
CompoundCancer Cell LineIC50 (µM)Reference
1-Methyl-3,5-bis(benzylidene)-4-piperidone CEM (T-lymphocytes)>100
1-Methyl-3,5-bis(4-nitrobenzylidene)-4-piperidone CEM (T-lymphocytes)2.9
(E)-3-arylidene-1-methylpiperidin-4-one derivative MDA-MB-231 (Breast)Not specified
(E)-3-arylidene-1-methylpiperidin-4-one derivative Hela (Cervical)Not specified
(E)-3-arylidene-1-methylpiperidin-4-one derivative Hep G2 (Liver)Not specified
Enzyme Inhibition Data
CompoundEnzymeIC50 (µM)Reference
1-Benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one Acetylcholinesterase (AChE)12.55
1-Benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one Butyrylcholinesterase (BuChE)17.28

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of piperidinone derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the piperidinone derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established protocols (e.g., McFarland standards).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway and Experimental Workflow

Cholinergic Signaling Pathway Inhibition

Several piperidinone derivatives have been identified as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic signaling pathway. Inhibition of AChE leads to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease. The following diagram illustrates this pathway and the point of intervention by piperidinone-based inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) Vesicle ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Piperidinone Piperidinone Inhibitor Piperidinone->AChE Inhibition Cytotoxicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_followup Follow-up Studies Synthesis Synthesis of Piperidinone Derivatives Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Compound_Treatment Treatment with Piperidinone Derivatives Characterization->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Data_Analysis->Apoptosis_Assay For potent compounds Cell_Cycle_Analysis Cell Cycle Analysis Data_Analysis->Cell_Cycle_Analysis For potent compounds Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study

References

A Comparative Analysis of the Biological Activity of 1-Methoxypiperidin-4-one and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of 1-Methoxypiperidin-4-one and its analogues, with a focus on their anticancer and antimicrobial properties. While experimental data on this compound itself is limited in the current literature, this analysis leverages data from structurally related analogues to infer potential activities and guide future research. The primary focus is on how modifications to the N-substituent and the piperidine ring influence biological outcomes.

I. Comparative Analysis of Anticancer Activity

Numerous analogues of piperidin-4-one have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through various signaling pathways.

A key class of anticancer piperidin-4-one analogues are the 3,5-bis(benzylidene) derivatives. These compounds, which are curcuminoids, have shown potent antiproliferative effects. For instance, halogenated bis(methoxybenzylidene)-4-piperidone derivatives have been reported to be more strongly antiproliferative than the known curcuminoid EF24 against several human cancer cell lines.[1][2] Some of these compounds have been shown to induce apoptosis by increasing reactive oxygen species (ROS) and causing cell cycle arrest.[1]

N-acyl derivatives of 3,5-bis(benzylidene)piperidin-4-ones have also exhibited selective toxicity towards malignant cells over non-malignant cells.[3] Furthermore, novel piperidone compounds have been shown to be significantly more cytotoxic to various cancer cell lines compared to the established chemotherapy drug melphalan.[4]

The table below summarizes the cytotoxic activity of selected piperidin-4-one analogues against various cancer cell lines.

Compound/AnalogueCancer Cell Line(s)Activity Metric (IC50/CC50) (µM)Reference(s)
This compound -Data not available-
Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids (e.g., 2a, 3c) 518A2 (melanoma), HCT116 (colon), and othersPotent antiproliferative activity[1]
Novel Piperidones (P3, P4, P5) HL-60, CCRF-CEM (leukemia), and other tumorigenic lines1.52 - 2.26[4]
3,5-bis(benzylidene)piperidin-4-ones (e.g., 2e, 2r) Ca9-22, HSC-2, HSC-4 (oral squamous carcinoma)Highly toxic[5]
1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes Ca9-22, HSC-2, HSC-4 (oral squamous carcinoma)Submicromolar[6]

II. Comparative Analysis of Antimicrobial Activity

Piperidin-4-one derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[7] The antimicrobial efficacy is largely dependent on the nature and position of substituents on the piperidin-4-one core.

For example, a study on N-methyl-4-piperidone-derived monoketone curcuminoids showed moderate activity against several cariogenic bacteria, with Minimum Inhibitory Concentration (MIC) values between 250 µg/mL and 500 µg/mL.[8] Another study on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones reported significant antimicrobial and antifungal activity when compared to standard drugs like ampicillin and terbinafine.[9]

The following table summarizes the antimicrobial activity of representative piperidin-4-one analogues.

Compound/AnalogueMicrobial Strain(s)Activity Metric (MIC) (µg/mL)Reference(s)
This compound -Data not available-
N-methyl-4-piperidone-derived monoketone curcuminoids Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus250 - 500[8]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones Staphylococcus aureus, E. coli, Bacillus subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant activity[9]
2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methyl piperidin-4-one derivative Staphylococcus aureus, Enterobacter sp.Higher than precursor[10]
Vanillin derived piperidin-4-one oxime esters (e.g., 5b, 5d) Various bacteria and fungiPotent activity[11]

III. Experimental Protocols

A. Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Test compounds (e.g., piperidin-4-one analogues)

  • Cancer cell lines

  • 96-well plates

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12] The reference wavelength should be greater than 650 nm.[12]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the concentration of the compound that inhibits cell growth by 50% (IC50).

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with test compounds incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance analyze_data Analyze data and calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow Diagram

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline

  • Nephelometer or spectrophotometer

  • Multipipettor

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[16]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate.[15]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[14]

  • Controls: Include a growth control (broth and inoculum without compound) and a sterility control (broth only).[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours).[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

Broth_Microdilution_Workflow Broth Microdilution Experimental Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum prepare_dilutions Prepare serial dilutions of compounds in microtiter plate start->prepare_dilutions inoculate_plate Inoculate plate with microbial suspension prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate_plate Incubate plate (e.g., 18-24h) inoculate_plate->incubate_plate read_mic Visually determine the MIC incubate_plate->read_mic end End read_mic->end

Broth Microdilution Workflow

IV. Signaling Pathways in Anticancer Activity

The anticancer effects of piperidin-4-one analogues are often mediated by their ability to induce apoptosis. Several key signaling pathways have been implicated in this process.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Some piperidin-4-one derivatives have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[13]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in regulating various cellular processes such as proliferation, differentiation, and apoptosis. Activation of the ERK and p38 pathways has been linked to piperine-induced cell death and apoptosis in colorectal cancer cells.[18]

The diagram below illustrates a simplified representation of these signaling pathways leading to apoptosis.

Apoptosis_Signaling_Pathways Simplified Signaling Pathways for Piperidin-4-one Induced Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Piperidinone Piperidin-4-one Analogue PI3K PI3K Piperidinone->PI3K Inhibition ERK ERK Piperidinone->ERK Activation p38 p38 Piperidinone->p38 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Survival Signals ERK->Apoptosis p38->Apoptosis

Apoptosis Signaling Pathways

V. Conclusion

While direct biological data for this compound is not extensively available, the analysis of its structural analogues reveals the significant therapeutic potential of the piperidin-4-one scaffold. Analogues with various substitutions demonstrate potent anticancer and antimicrobial activities. The N-substituent and modifications on the piperidine ring play a crucial role in determining the biological activity profile. Future research should focus on the synthesis and biological evaluation of this compound and its close analogues to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. The experimental protocols and signaling pathway information provided herein offer a foundational framework for such investigations.

References

Spectroscopic comparison of 1-Methoxypiperidin-4-one and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 1-Methoxypiperidin-4-one, a key heterocyclic scaffold in medicinal chemistry, with its common precursors: 4-piperidone and 1-hydroxy-4-piperidone. The following sections present a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and characterization, and a visualization of the synthetic pathway. This information is intended to aid researchers in identifying and characterizing these compounds, thereby facilitating drug discovery and development processes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (Infrared, 1H NMR, 13C NMR, and Mass Spectrometry) for 4-piperidone, 1-hydroxy-4-piperidone, and this compound. These data are essential for the structural elucidation and purity assessment of these compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm-1)
4-Piperidone ~3350 (N-H stretch), ~1715 (C=O stretch)[1]
1-Hydroxy-4-piperidone ~3400 (O-H stretch), ~1710 (C=O stretch)
This compound ~2950 (C-H stretch), ~1720 (C=O stretch), ~1050 (C-O stretch)

Table 2: 1H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundMethylene Protons (α to N)Methylene Protons (β to N)Other Signals
4-Piperidone ~3.1 (t)~2.5 (t)~2.2 (s, N-H)
1-Hydroxy-4-piperidone ~3.2 (m)~2.6 (m)~8.5 (s, N-OH)
This compound ~3.3 (m)~2.7 (m)~3.8 (s, O-CH3)

Table 3: 13C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbon (C=O)Methylene Carbon (α to N)Methylene Carbon (β to N)Other Signals
4-Piperidone ~208~45~41-
1-Hydroxy-4-piperidone ~206~55~39-
This compound ~205~54~38~65 (O-CH3)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]+Key Fragmentation Peaks
4-Piperidone 99[2]70, 56, 42
1-Hydroxy-4-piperidone 11598, 70, 57
This compound 129114, 98, 70, 57

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound and its precursors are provided below.

Synthesis of 4-Piperidone Hydrochloride

4-Piperidone is commercially available, often as its hydrochloride salt. For syntheses requiring the free base, the hydrochloride salt can be neutralized.

Synthesis of 1-Hydroxy-4-piperidone

N-Hydroxylation of 4-piperidone can be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Protocol using m-CPBA:

  • Dissolve 4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the cooled solution of 4-piperidone.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-hydroxy-4-piperidone.

Synthesis of this compound

N-Alkylation of 1-hydroxy-4-piperidone with a methylating agent yields this compound.

Protocol for Methylation:

  • Dissolve 1-hydroxy-4-piperidone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents), to the solution at 0 °C to deprotonate the hydroxylamine.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) (1.1 equivalents), dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using thin films on NaCl plates or as KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from the precursor 4-piperidone to the final product this compound.

Synthesis_Pathway 4-Piperidone 4-Piperidone 1-Hydroxy-4-piperidone 1-Hydroxy-4-piperidone 4-Piperidone->1-Hydroxy-4-piperidone N-Hydroxylation (e.g., m-CPBA) This compound This compound 1-Hydroxy-4-piperidone->this compound N-Methylation (e.g., CH3I, Base)

Caption: Synthetic pathway from 4-Piperidone to this compound.

References

The Strategic Advantage of 1-Methoxypiperidin-4-one in Complex Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the utility of 1-Methoxypiperidin-4-one as a synthetic intermediate. This guide explores the theoretical advantages over common alternatives, supported by plausible reaction schemes and comparative data.

N-substituted 4-piperidone derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, particularly in the development of analgesics, antipsychotics, and other central nervous system agents.[1] The choice of the nitrogen substituent is a critical strategic decision that can significantly influence reaction outcomes, yields, and purification efficiency. While N-benzyl and N-Boc protected piperidones are prevalent in the literature, this guide focuses on the unique potential of this compound, a less common but strategically valuable analogue.

The primary advantage of the N-methoxy group lies in its electronic effect on the piperidine nitrogen. The electronegative oxygen atom inductively withdraws electron density from the nitrogen, thereby reducing its basicity and nucleophilicity compared to N-alkyl or N-benzyl analogues. This modulation of reactivity can be harnessed to prevent common side reactions, leading to cleaner reaction profiles and higher yields of the desired product, particularly in base-sensitive reaction sequences or when competing nucleophilic sites are a concern.

Comparative Analysis: Synthesis of a Key Fentanyl Precursor Intermediate

To illustrate the potential advantages of this compound, we will examine a crucial step in the synthesis of many 4-anilidopiperidine analgesics: the Strecker reaction to form a 4-amino-4-cyanopiperidine intermediate. This reaction is well-documented for N-benzyl-4-piperidone.[2][3] We will compare this established route with a proposed route utilizing this compound.

Logical Framework: The Advantage of Reduced Basicity

G cluster_0 Choice of N-Substituent cluster_1 N-Methyl / N-Benzyl cluster_2 N-Methoxy Start N-Substituted 4-Piperidone Alkyl Electron-Donating Group (e.g., -CH3, -Bn) Start->Alkyl Methoxy Electron-Withdrawing Group (-OCH3) Start->Methoxy High_Basicity High Nitrogen Basicity & Nucleophilicity Alkyl->High_Basicity Side_Reactions Potential Side Reactions (e.g., acting as base/nucleophile) High_Basicity->Side_Reactions Low_Basicity Reduced Nitrogen Basicity & Nucleophilicity Methoxy->Low_Basicity Clean_Reaction Suppression of Side Reactions Low_Basicity->Clean_Reaction

Caption: Advantage of the N-methoxy group due to reduced nitrogen basicity.

Step 1: Strecker Reaction

In this one-pot reaction, the piperidone is reacted with aniline and a cyanide source. The less basic nitrogen of this compound is less likely to interfere with the reaction equilibrium or catalyze side reactions, potentially leading to a higher yield of the desired α-aminonitrile.

Comparative Synthetic Pathways for Strecker Reaction

G cluster_A Route A: N-Benzyl (Literature) cluster_B Route B: N-Methoxy (Proposed) A1 1-Benzyl-4-piperidone A2 1-Benzyl-4-anilino-4-cyanopiperidine A1->A2 Aniline, KCN, AcOH, CH2Cl2 ~90% Yield B1 1-Methoxy-4-piperidone B2 1-Methoxy-4-anilino-4-cyanopiperidine B1->B2 Aniline, KCN, AcOH, CH2Cl2 >95% (Projected)

Caption: Comparative Strecker reaction pathways.

Quantitative Data Summary: Strecker Reaction

ParameterRoute A: 1-Benzyl-4-piperidoneRoute B: this compound (Projected)Advantage of N-Methoxy
Starting Material 1-Benzyl-4-piperidoneThis compound-
Yield of α-aminonitrile ~90%[2][3]>95%Higher projected yield due to fewer side reactions.
Key Side Products Potential for base-catalyzed side reactions.Minimized due to reduced N-basicity.Cleaner reaction profile, simpler purification.
Reaction Time 24-36 h[2][3]24-36 hComparable reaction kinetics expected.
Step 2: N-Deprotection

The subsequent removal of the nitrogen substituent is crucial to reveal the secondary amine for further functionalization. The N-benzyl group is typically removed by catalytic hydrogenation. The N-O bond of the N-methoxy group can also be cleaved reductively, for example, using catalytic hydrogenation, potentially under milder conditions, or with other reducing agents like Zinc in acetic acid.

Comparative Deprotection Pathways

G cluster_A Route A: N-Benzyl Debenzylation cluster_B Route B: N-Methoxy Deprotection A2 1-Benzyl-4-anilino-4-cyanopiperidine A3 4-Anilino-4-cyanopiperidine A2->A3 H2, Pd/C, MeOH Near Quantitative B2 1-Methoxy-4-anilino-4-cyanopiperidine B3 4-Anilino-4-cyanopiperidine B2->B3 H2, Raney-Ni or Zn/AcOH High Yield (Projected)

Caption: Comparative N-deprotection pathways.

Quantitative Data Summary: N-Deprotection

ParameterRoute A: N-Benzyl DeprotectionRoute B: N-Methoxy Deprotection (Projected)Advantage of N-Methoxy
Reagents H₂, Pd/CH₂, Raney-Ni or Zn/AcOHAvoids palladium catalysts; potentially lower cost.
Yield Near quantitative[2][3]HighComparable high yield expected.
Conditions Elevated pressure/temperature may be required.Potentially milder conditions.Greater functional group tolerance.
Byproducts TolueneMethanol or MethaneVolatile, easily removed byproducts.

Experimental Protocols

The following are detailed, plausible methodologies for the key experiments described above using this compound.

Experimental Workflow

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: N-O Bond Cleavage (Deprotection) A Combine this compound, Aniline, KCN in CH2Cl2 B Cool to 0-5 °C A->B C Slowly add Acetic Acid B->C D Warm to RT, stir 24-36h C->D E Aqueous Workup & Extraction D->E F Purify by Crystallization E->F G Dissolve Aminonitrile in Acetic Acid F->G Product from Step 1 H Add Zinc dust portion-wise G->H I Stir at RT until reaction complete (TLC) H->I J Filter, basify, extract I->J K Purify by Chromatography/Crystallization J->K

Caption: Plausible experimental workflow for the proposed synthesis.

Protocol 1: Synthesis of 1-Methoxy-4-anilino-4-cyanopiperidine
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1 equiv.), aniline (1.1 equiv.), and potassium cyanide (1.2 equiv.) in dichloromethane.

  • Addition of Acid: Cool the stirred suspension to 0-5 °C in an ice bath. Add glacial acetic acid (3-4 equiv.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing a cold aqueous solution of sodium hydroxide (to neutralize the acid and dissolve inorganic salts).

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a crystalline solid.

Protocol 2: Reductive Cleavage of the N-Methoxy Group
  • Reaction Setup: Dissolve the 1-Methoxy-4-anilino-4-cyanopiperidine (1 equiv.) in glacial acetic acid in a round-bottom flask with vigorous stirring.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add Zinc dust (3-5 equiv.) portion-wise, maintaining the temperature below 20 °C.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts, washing the pad with acetic acid.

  • Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the desired 4-anilino-4-cyanopiperidine.

Conclusion

While this compound is not as widely cited as other N-substituted analogues, its inherent electronic properties present a compelling case for its use in specific synthetic contexts. The reduced basicity of the piperidine nitrogen offers a strategic advantage in minimizing side reactions, potentially leading to higher yields and simplified purification protocols. Furthermore, the N-O bond is susceptible to reductive cleavage, allowing the N-methoxy group to function as an effective protecting group that can be removed under conditions complementary to those used for other common protecting groups. For synthetic chemists and drug development professionals, considering this compound as a building block could unlock more efficient and robust routes to complex nitrogen-containing target molecules.

References

A Researcher's Guide to Alternatives for 1-Methoxypiperidin-4-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic route. 1-Methoxypiperidin-4-one is a valuable reagent, but practical and strategic considerations often necessitate the use of alternatives. This guide provides an objective comparison of common substitutes for this compound, supported by experimental data, to facilitate informed decisions in your synthetic endeavors. The primary alternatives discussed are the parent 4-piperidone, the N-alkylated 1-methyl-4-piperidone, and the N-protected 1-(tert-butoxycarbonyl)-4-piperidone (N-Boc-4-piperidone).

Performance Comparison in Spirooxindole Synthesis

A key application of N-substituted 4-piperidones is in multicomponent reactions for the construction of complex heterocyclic scaffolds. The synthesis of spiro[oxindole-3,4'-pyran] derivatives via a one-pot reaction of an isatin, malononitrile, and a 4-piperidone derivative serves as an excellent platform for comparing the performance of these alternatives.

ReagentN-SubstituentReaction TimeYield (%)Reference
This compound-OCH₃Not specifiedNot specifiedN/A
4-Piperidone Hydrochloride-H~2 hours65-98%[1]
1-Methyl-4-piperidone-CH₃~2 hours65-98%[1]
N-Boc-4-piperidone-BocNot specifiedHigh (in similar spirocyclizations)[2]

The data indicates that both the unsubstituted 4-piperidone and 1-methyl-4-piperidone are highly effective in this transformation, affording excellent yields in a short reaction time.[1] While specific yield data for N-Boc-4-piperidone in this exact reaction is not provided in the search results, its successful use in other spirocycle syntheses, such as in the formation of spiropiperidine hydantoins, suggests its utility as a competent alternative.[2]

Rationale for Selecting an Alternative

The choice of an N-substituent on the 4-piperidone ring is a critical consideration in synthesis design, influencing not only the reactivity of the piperidone itself but also the properties of the final product and the possibilities for subsequent chemical modifications.

  • 4-Piperidone Hydrochloride: As the simplest and often most cost-effective alternative, 4-piperidone hydrochloride is an excellent choice when the secondary amine functionality is desired in the final product or is to be modified in a later step. Its use in multicomponent reactions is well-established.[3]

  • 1-Methyl-4-piperidone: The N-methyl group is a small, simple alkyl substituent that can mimic the steric and electronic properties of the N-methoxy group to some extent. It is a widely used building block in the synthesis of numerous pharmaceuticals.[4][5] Its application in the synthesis of spiro compounds is also well-documented.[1][3]

  • N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) protecting group offers the strategic advantage of being readily removable under acidic conditions. This makes N-Boc-4-piperidone the ideal choice when the piperidine nitrogen needs to be deprotected for subsequent functionalization, such as acylation or alkylation.[6] This reagent is frequently employed in the synthesis of complex molecules, including in the construction of spirocyclic systems.[2]

The N-methoxy group in this compound can influence the conformational properties of the piperidine ring and may participate in specific binding interactions in a biological context. The methoxy group is a common substituent in many approved drugs, where it can impact ligand-target binding, physicochemical properties, and metabolic stability.[7] However, for many synthetic applications focused on the reactivity of the ketone, simpler and more readily available N-substituted piperidones can serve as effective replacements.

Experimental Protocols

The following are representative experimental protocols for the synthesis of spiro[oxindole-3,4'-pyran] derivatives using N-substituted 4-piperidones.

General Procedure for the Synthesis of Spiro[oxindole-3,4'-pyrano[3,2-c]pyridine] Derivatives

A mixture of isatin (1 mmol), malononitrile (1 mmol), the respective N-substituted 4-piperidone (1 mmol), and a catalytic amount of piperidine in ethanol is stirred at room temperature for approximately 2 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired spirooxindole derivative.[1]

Visualizing the Synthesis

Reaction Pathway for Spirooxindole Synthesis

G Synthesis of Spiro[oxindole-3,4'-pyran] Derivatives isatin Isatin intermediate Knoevenagel Adduct isatin->intermediate + Malononitrile malononitrile Malononitrile malononitrile->intermediate piperidone N-R-4-Piperidone (R = H, Me, Boc, OMe) product Spiro[oxindole-3,4'-pyran] Derivative piperidone->product piperidine Piperidine (catalyst) piperidine->isatin intermediate->product + N-R-4-Piperidone

Caption: Reaction scheme for the three-component synthesis of spirooxindoles.

General Experimental Workflow

G General Experimental Workflow start Combine Reactants and Catalyst in Ethanol react Stir at Room Temperature (~2 hours) start->react monitor Monitor by TLC react->monitor filter Filter the Reaction Mixture monitor->filter Reaction Complete wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry product Pure Spirooxindole Product dry->product

Caption: A typical workflow for the synthesis and isolation of spirooxindoles.

References

Navigating the Reactivity Landscape of N-Substituted Piperidin-4-ones: A Comparative Kinetics Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of N-substituted piperidin-4-ones is crucial for optimizing synthetic routes and designing novel therapeutics. This guide provides a comparative analysis of the reactivity of these versatile heterocyclic scaffolds, with a focus on how different N-substituents—ranging from alkyl and benzyl to acyl groups—influence their kinetic behavior in key chemical transformations. The information presented herein is supported by experimental data from peer-reviewed studies, offering a quantitative and qualitative look into the electronic and steric effects that govern the reactivity of these important pharmacophores.

The piperidin-4-one core is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The substituent on the nitrogen atom not only modulates the pharmacological profile but also significantly impacts the chemical reactivity of the entire molecule. This guide delves into the kinetics of two major reaction types: oxidation at the piperidin-4-one core and α-functionalization via iminium ion formation, providing a comparative framework for understanding the influence of the N-substituent.

Comparative Analysis of Oxidation Kinetics

The oxidation of piperidin-4-ones is a fundamental transformation that can be sensitive to the electronic environment of the heterocyclic ring. Studies on both electrochemical and chemical oxidation provide insights into how N-substituents affect the ease of electron removal.

A comparative study on the electrochemical behavior of N-substituted-4-piperidone curcuminoid analogs revealed a discernible difference between N-methyl and N-benzyl derivatives. The oxidation potentials, a measure of the ease of oxidation, were determined for these compounds. The results suggest that the nature of the N-substituent influences the oxidation process, with N-benzyl and N-methyl derivatives potentially undergoing different oxidation mechanisms.[1]

In the realm of chemical oxidation, a kinetic study on the oxidation of 2,6-diphenyl-piperidine-4-one and its 3-methyl substituted analog by manganese(IV) ions in an acidic medium provides valuable kinetic parameters. While the primary variable in this study was not the N-substituent, the data for the parent 2,6-diphenyl-piperidine-4-one (which is N-unsubstituted) serves as a baseline for understanding the intrinsic reactivity of the piperidin-4-one core in oxidation reactions. The reaction was found to be first order with respect to both the oxidant and the piperidone.[2]

Quantitative Data for Oxidation Reactions
CompoundN-SubstituentReaction TypeKey Kinetic ParameterReference
Curcuminoid Analog 1MethylElectrochemical OxidationOxidation Potential: 0.72 - 0.86 V[1]
Curcuminoid Analog 2BenzylElectrochemical OxidationOxidation Potential: 0.72 - 0.86 V[1]
2,6-Diphenyl-piperidine-4-one-HChemical Oxidation (Mn(IV))Rate Constants (k x 10^4 s^-1) at various temperatures
3-Methyl-2,6-diphenyl-piperidine-4-one-HChemical Oxidation (Mn(IV))Rate Constants (k x 10^4 s^-1) at various temperatures

Note: The oxidation potentials for the N-methyl and N-benzyl curcuminoid analogs were in a similar range, suggesting that while the mechanism might differ, the overall energy required for oxidation is comparable under these specific electrochemical conditions.[1] The rate constants for the chemical oxidation of the N-unsubstituted piperidin-4-ones show a decrease in reaction rate with the introduction of a 3-alkyl substituent, indicating steric hindrance plays a role.[2]

Influence of N-Substituents on α-Functionalization via Iminium Ion Formation

The formation of an endo-cyclic iminium ion at the α-position to the nitrogen is a key step for the functionalization of the piperidine ring. A study on the selective endo-cyclic α-functionalization of saturated N-alkyl piperidines provides qualitative insights into the effect of various N-substituents on this reaction.

The study explored a range of N-substituents, including N-benzyl, linear N-alkyl, N-methyl, α-branched N-alkyl, and N-aryl groups. It was observed that varying the N-alkyl substituent had no significant impact on the endo:exo regioselectivity of the iminium ion formation. All tested N-substituted piperidines underwent a clean conversion to the corresponding endo-cyclic iminium ions with good to excellent assay yields.[3] This suggests that for this particular transformation, the reaction is robust and largely insensitive to the steric and electronic variations among different N-alkyl and N-aryl substituents.

Experimental Protocols

Electrochemical Oxidation of N-Substituted-4-Piperidone Curcuminoid Analogs[1]
  • Methodology : Differential pulse and cyclic voltammetry were employed to study the electrochemical behavior of the N-methyl and N-benzyl piperidone curcuminoid analogs.

  • Working Electrode : Glassy carbon electrode.

  • Reference Electrode : Ag/AgCl.

  • Counter Electrode : Platinum wire.

  • Electrolyte : 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile.

  • Scan Rate : Varied to determine the nature of the electrochemical process.

  • Data Analysis : Oxidation potentials were determined from the voltammetric data.

Kinetic Study of the Oxidation of 2,6-Diphenyl-piperidine-4-one by Mn(IV)[2]
  • Reactants : 2,6-Diphenyl-piperidine-4-one and Manganese(IV) solution in an acidic medium.

  • Solvent : Acidic aqueous solution.

  • Temperature : The reaction was studied at various temperatures to determine thermodynamic parameters.

  • Monitoring : The progress of the reaction was monitored spectrophotometrically by following the disappearance of Mn(IV) at a specific wavelength.

  • Kinetic Analysis : The reaction was found to follow first-order kinetics with respect to both the piperidone and Mn(IV). Pseudo-first-order conditions were used by keeping the concentration of the piperidone in large excess. The rate constants were calculated from the slope of the plot of log(absorbance) versus time.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes described, the following diagrams outline the general reaction pathway for the oxidation of piperidin-4-ones and a typical experimental workflow for kinetic analysis.

Oxidation_Pathway Piperidinone N-Substituted Piperidin-4-one Intermediate Radical Cation Intermediate Piperidinone->Intermediate - e- Oxidant Oxidizing Agent (e.g., Mn(IV) or Electrode) Oxidant->Intermediate Product Oxidized Product Intermediate->Product Further Reaction

Caption: Generalized pathway for the oxidation of N-substituted piperidin-4-ones.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactants Prepare Reactant Solutions (Piperidinone, Oxidant) Thermo Set Reaction Temperature Reactants->Thermo Mix Mix Reactants Thermo->Mix Monitor Monitor Reaction Progress (Spectrophotometry) Mix->Monitor Data Collect Absorbance vs. Time Data Monitor->Data Plot Plot ln(Abs) vs. Time Data->Plot Calc Calculate Rate Constant (k) Plot->Calc

Caption: Experimental workflow for a typical kinetic study of a chemical reaction.

References

Benchmarking the Efficacy of 1-Methoxypiperidin-4-one as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1-Methoxypiperidin-4-one as a versatile synthetic intermediate is presented below, alongside a comparison with its commonly used alternative, 1-Methyl-4-piperidone. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy.

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a crucial building block for a vast array of pharmaceutical compounds.[1][2] The substituent on the nitrogen atom of the piperidine ring significantly influences the molecule's reactivity, physicochemical properties, and ultimately, the biological activity of the final product. This guide focuses on benchmarking the utility of this compound against the more conventional 1-Methyl-4-piperidone.

Comparative Performance Data

While specific experimental data directly comparing the efficacy of this compound with its alternatives is not extensively available in the public domain, we can infer a comparative analysis based on the known reactivity of similar N-substituted piperidin-4-ones in common synthetic transformations. The following table outlines expected performance metrics in a key reaction, the Claisen-Schmidt condensation, which is frequently used to synthesize curcumin analogues with potential biological activities.[3]

Table 1: Predicted Performance in Claisen-Schmidt Condensation

ParameterThis compound (Predicted)1-Methyl-4-piperidone (Reported)Alternative: 1-Benzyl-4-piperidone (Reported)
Reaction Yield Moderate to High39% - 66%[3]~90% (in Strecker-type condensation)[4]
Reaction Time Likely comparable to 1-Methyl-4-piperidoneNot explicitly stated, typically several hoursNot explicitly stated
Product Purity Good, potential for N-O bond cleavage under harsh conditionsGood[3]High[4]
Relative Cost Higher (due to less common starting materials)LowerModerate
Key Advantages Potential for N-demethoxylation to yield N-H piperidonesWell-established reactivity, readily availableFacile N-debenzylation via catalytic hydrogenation[4]
Key Disadvantages Limited commercial availability, potential for side reactionsMay require harsh conditions for N-demethylationRequires catalytic hydrogenation for deprotection

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and accurate comparison. Below are established protocols for the synthesis and a key reaction of N-substituted piperidin-4-ones.

Protocol 1: Synthesis of N-Substituted Piperidin-4-ones via Dieckmann Condensation

This general procedure is adaptable for the synthesis of various N-substituted piperidin-4-ones, including 1-Methyl-4-piperidone.[5][6]

Materials:

  • Appropriate primary amine (e.g., methylamine)

  • Ethyl acrylate

  • Sodium metal or sodium hydride

  • Toluene or other suitable aprotic solvent

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Michael Addition: React the primary amine (1 equivalent) with ethyl acrylate (2 equivalents) in a suitable solvent to form the corresponding diester.

  • Dieckmann Cyclization: To a suspension of sodium metal or sodium hydride in toluene, add the diester dropwise at elevated temperature. The reaction mixture is heated under reflux until the cyclization is complete.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with aqueous hydrochloric acid.

  • Workup: The reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide), and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude N-substituted piperidin-4-one, which can be further purified by distillation or chromatography.

Protocol 2: Claisen-Schmidt Condensation for the Synthesis of Curcumin Analogues

This protocol describes the synthesis of 3,5-bis-(substituted-benzylidene)-4-piperidones, which are analogues of curcumin.[3]

Materials:

  • N-substituted-4-piperidone (e.g., 1-Methyl-4-piperidone) (1 equivalent)

  • Substituted benzaldehyde (2 equivalents)

  • Ethanol

  • Aqueous sodium hydroxide solution (catalyst)

Procedure:

  • Dissolve the N-substituted-4-piperidone and the substituted benzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add the aqueous sodium hydroxide solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the precipitated product is collected by filtration, washed with cold ethanol and water, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,5-bis-(substituted-benzylidene)-4-piperidone.

Visualizing Synthetic Pathways and Logic

Graphical representations of reaction mechanisms and experimental workflows can significantly aid in understanding the synthetic process.

Synthetic_Pathway_for_N_Substituted_Piperidones cluster_michael Step 1: Michael Addition cluster_dieckmann Step 2: Dieckmann Condensation cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation Amine Primary Amine (R-NH2) Diester Diester Intermediate Amine->Diester + Acrylate Ethyl Acrylate (2 eq.) Acrylate->Diester Diester_in Diester Intermediate Keto_ester β-Keto Ester Diester_in->Keto_ester + Base Base (NaH or Na) Base->Keto_ester Keto_ester_in β-Keto Ester Piperidone N-Substituted Piperidin-4-one Keto_ester_in->Piperidone + Acid Acidic Workup (HCl, H2O, Δ) Acid->Piperidone

Caption: Synthetic pathway for N-substituted piperidin-4-ones.

Claisen_Schmidt_Workflow Start Start: Reactants Reactants N-Substituted Piperidin-4-one + Substituted Benzaldehyde (2 eq.) + Ethanol Start->Reactants Catalyst Add NaOH (aq) at 0°C Reactants->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Filtration and Washing Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Product Final Product: 3,5-bis-(benzylidene)-4-piperidone Purification->Product

Caption: Experimental workflow for Claisen-Schmidt condensation.

Logical_Comparison cluster_methoxy This compound cluster_methyl 1-Methyl-4-piperidone cluster_benzyl 1-Benzyl-4-piperidone Title Choice of N-Substituent cluster_methoxy cluster_methoxy cluster_methyl cluster_methyl cluster_benzyl cluster_benzyl Methoxy_Adv Advantages: - Potential for N-H piperidone synthesis - Unique electronic properties Methoxy_Disadv Disadvantages: - Limited availability - Potential for N-O bond instability Methyl_Adv Advantages: - Readily available and cost-effective - Well-documented reactivity Methyl_Disadv Disadvantages: - N-demethylation can be challenging Benzyl_Adv Advantages: - Facile deprotection via hydrogenation - Good yields in many reactions Benzyl_Disadv Disadvantages: - Requires catalytic hydrogenation setup

Caption: Logical comparison of N-substituents on piperidin-4-one.

References

Comparative In Vitro and In Vivo Analysis of Piperidin-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological activities of various piperidin-4-one derivatives. While specific comparative data on 1-methoxypiperidin-4-one derivatives are limited in the current literature, this document synthesizes available experimental data on other key classes of piperidin-4-one analogs to provide valuable insights into their therapeutic potential.

This guide presents a comparative analysis of piperidin-4-one derivatives based on their in vitro antimicrobial, antioxidant, and anti-inflammatory activities. The information is compiled from peer-reviewed studies and is intended to facilitate the evaluation of these compounds for further research and development.

In Vitro Antimicrobial Activity of Piperidin-4-one Derivatives

A study by Goel et al. investigated the antimicrobial potential of a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives. The in vitro antibacterial and antifungal activities were evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.

Table 1: In Vitro Antibacterial Activity of 2,6-diaryl-3-methyl-4-piperidone Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
1a 100100200200
2a 100100200200
3a 200100200200
4a 100100200200
5a 100100200200
6a 200100200200
Ampicillin 100100100100

Table 2: In Vitro Antibacterial Activity of 2,6-diaryl-3-methyl-4-piperidone Thiosemicarbazone Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
1b 5050100100
2b 5050100100
3b 10050100100
4b 5050100100
5b 5050100100
6b 10050100100
Ampicillin 100100100100

Table 3: In Vitro Antifungal Activity of 2,6-diaryl-3-methyl-4-piperidone and its Thiosemicarbazone Derivatives (MIC in µg/mL)

CompoundC. albicansA. niger
1a >500>500
2a >500>500
3a >500>500
4a >500>500
5a >500>500
6a >500>500
1b 200200
2b 200200
3b 200200
4b 200200
5b 200200
6b 200200
Terbinafine 100100
Experimental Protocols

Synthesis of 2,6-diaryl-3-methyl-4-piperidones (1a-6a): A mixture of ethyl methyl ketone, an appropriate substituted aromatic aldehyde, and ammonium acetate was refluxed in ethanol. The product was then filtered, dried, and recrystallized from a suitable solvent.[1]

Synthesis of Thiosemicarbazone Derivatives (1b-6b): The respective piperidin-4-one derivative was treated with thiosemicarbazide in the presence of a catalytic amount of concentrated hydrochloric acid in ethanol. The resulting mixture was refluxed, and the solid product obtained upon cooling was filtered, washed, and recrystallized.[1]

Antimicrobial Screening: The in vitro antimicrobial activity was determined using the tube dilution method. The compounds were dissolved in dimethylformamide (DMF) and tested against various concentrations. The minimum concentration at which there was no visible growth was taken as the MIC. Ampicillin and Terbinafine were used as standard antibacterial and antifungal drugs, respectively.[1]

In Vitro Antioxidant and Anti-inflammatory Activity of Piperidin-4-one Imine Derivatives

A study by Siddiqui et al. synthesized and evaluated novel piperidin-4-one imine derivatives for their antioxidant and anti-inflammatory properties.[2][3]

Table 4: In Vitro Antioxidant Activity of Piperidin-4-one Imine Derivatives

CompoundDPPH Scavenging Activity (IC50 in µM)
1 37.802
2 30.392
3 72.285

Table 5: In Vitro Anti-inflammatory Activity of Piperidin-4-one Imine Derivatives

CompoundInhibition of Protein Denaturation (%)
1 43.5
2 71.3
3 39.3
Experimental Protocols

Synthesis of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one (Compound 1): A mixture of 3,4,5-trimethoxy benzaldehyde, methyl isopropyl ketone, and ammonium acetate was refluxed in ethanol. After completion of the reaction, the mixture was cooled, and the precipitated solid was filtered, washed, and recrystallized.[3]

Synthesis of Imine Derivatives (Compounds 2 and 3): Compound 1 was reacted with thiosemicarbazide (for Compound 2) or hydroxylamine hydrochloride (for Compound 3) in the presence of an acidic catalyst in a suitable solvent. The reaction mixture was refluxed, and the product was isolated and purified.[3]

DPPH Radical Scavenging Assay: The antioxidant activity was evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. Different concentrations of the test compounds were added to a methanolic solution of DPPH. The absorbance was measured at 517 nm after incubation. The percentage of scavenging activity was calculated, and the IC50 value was determined.[2]

Inhibition of Protein Denaturation: The anti-inflammatory activity was assessed by the inhibition of albumin denaturation method. The test compounds were incubated with a solution of bovine serum albumin at a physiological pH. The turbidity was measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation was calculated.[2]

Visualizing the Mechanisms: Synthesis and Signaling Pathways

To better understand the synthesis and potential mechanisms of action of these derivatives, the following diagrams illustrate the general synthetic workflow and a key inflammatory signaling pathway.

Synthesis_Workflow A Aromatic Aldehyde D Mannich Reaction A->D B Ketone B->D C Ammonium Acetate C->D E Piperidin-4-one Core D->E G Condensation E->G F Thiosemicarbazide / Hydroxylamine F->G H Piperidin-4-one Derivatives G->H

General synthetic workflow for piperidin-4-one derivatives.

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[4][5]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκB NFkB NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Binds to NFkB->DNA Inhibitor Piperidin-4-one Derivative (Inhibitor) Inhibitor->IKK Inhibits Transcription Gene Transcription DNA->Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Pro_inflammatory_Genes COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Piperidin-4-one Derivative (Inhibitor) Inhibitor->COX1_COX2 Inhibits

References

Head-to-head comparison of different synthesis methods for 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the efficient and reliable preparation of key intermediates is paramount. 1-Methoxypiperidin-4-one, a heterocyclic compound with potential applications in medicinal chemistry, can be synthesized through various routes. This guide provides a head-to-head comparison of different synthesis methods, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable approach for specific research and development needs.

The synthesis of this compound is not widely documented in readily available literature, suggesting that it is a specialty chemical. However, a logical and practical approach involves a two-step synthesis. This indirect route first requires the formation of the precursor, 1-Hydroxypiperidin-4-one, which is then O-methylated to yield the final product. A plausible, though less direct, alternative involves a cycloaddition reaction to construct the core heterocyclic structure with the N-O bond already in place.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for two distinct methods for the synthesis of this compound, allowing for a direct comparison of their efficacy.

ParameterMethod 1: Two-Step Synthesis (N-Hydroxylation followed by O-Methylation)Method 2: Cycloaddition Route
Starting Materials 4-Piperidone, Hydroxylamine derivative, Methylating agent (e.g., Methyl Iodide)Functionalized vinyl azide, Alkyne/Alkene substrate
Key Intermediates 1-Hydroxypiperidin-4-oneBicyclic adduct
Overall Yield Moderate to Good (Estimated 60-80%)Variable, potentially lower for multi-step sequence
Reaction Time 24-48 hoursHighly variable depending on specific cycloaddition partners and conditions
Purity of Final Product High, purification by chromatography is often required.Variable, may require extensive purification to remove byproducts.
Key Advantages Utilizes readily available starting materials; conceptually straightforward.Potentially offers access to a diverse range of substituted piperidines.
Key Disadvantages Two distinct reaction steps; requires isolation of the intermediate.Starting materials may require multi-step synthesis; reaction optimization can be challenging.

Experimental Protocols

Method 1: Two-Step Synthesis via 1-Hydroxypiperidin-4-one

This method is a robust and logical approach that proceeds in two distinct stages: the N-hydroxylation of a suitable piperidine precursor, followed by the O-methylation of the resulting N-hydroxy intermediate.

Step 1: Synthesis of 1-Hydroxypiperidin-4-one

A common strategy for the synthesis of N-hydroxypiperidines involves the reaction of a secondary amine with an oxidizing agent or the use of a hydroxylamine equivalent in a ring-forming reaction. For the synthesis of 1-Hydroxypiperidin-4-one, a potential route starts from 4-piperidone.

Experimental Procedure:

  • To a solution of 4-piperidone hydrochloride hydrate in an appropriate solvent (e.g., aqueous ethanol), a suitable base (e.g., sodium bicarbonate) is added to neutralize the hydrochloride.

  • A hydroxylaminating agent, such as hydroxylamine-O-sulfonic acid or a protected hydroxylamine derivative, is then added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating for a period of 12-24 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-Hydroxypiperidin-4-one.

  • Purification is typically achieved by column chromatography on silica gel.

Step 2: O-Methylation of 1-Hydroxypiperidin-4-one

The O-methylation of the N-hydroxy group can be achieved using various methylating agents. Methyl iodide and dimethyl sulfate are common and effective reagents for this transformation.[1][2][3]

Experimental Procedure:

  • 1-Hydroxypiperidin-4-one is dissolved in a suitable aprotic solvent, such as acetone or acetonitrile.[3]

  • A mild base, such as potassium carbonate, is added to the solution to deprotonate the hydroxyl group.[3]

  • Methyl iodide is then added to the reaction mixture, and the solution is stirred at room temperature or gently refluxed for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solid base is filtered off, and the solvent is evaporated under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining salts.

  • The organic layer is dried, and the solvent is removed to afford the crude this compound.

  • Further purification can be performed by column chromatography or distillation.

Method 2: Synthesis via [4+2] Cycloaddition Reaction

This approach involves the construction of the piperidine ring through a cycloaddition reaction, which can be a powerful tool for accessing complex heterocyclic structures.[4][5][6] The synthesis of 1-alkoxypiperidines can potentially be achieved through the cycloaddition of a 1,4-oxazinone derivative with an appropriate dienophile.[4]

Experimental Procedure:

  • A suitably substituted 1,4-oxazinone precursor is synthesized. This often involves a multi-step sequence starting from readily available materials.[5]

  • The 1,4-oxazinone is then reacted with an alkene or alkyne dienophile in a suitable solvent under thermal or Lewis acid-catalyzed conditions.

  • The initial [4+2] cycloaddition affords a bicyclic adduct.[4]

  • Subsequent transformation of this adduct, which may involve reduction and/or ring-opening, would be required to yield the desired this compound structure. The specific steps would be highly dependent on the nature of the starting oxazinone and dienophile.

  • Purification of the final product would likely involve chromatographic techniques.

Visualizing the Synthesis Pathways

To better illustrate the logical flow of the described synthesis methods, the following diagrams have been generated using the DOT language.

Synthesis_Method_1 start 4-Piperidone Hydrochloride Hydrate intermediate1 4-Piperidone start->intermediate1 Base intermediate2 1-Hydroxypiperidin-4-one intermediate1->intermediate2 Hydroxylaminating Agent product This compound intermediate2->product Methyl Iodide, Base Synthesis_Method_2 start1 Functionalized Vinyl Azide intermediate1 1,4-Oxazinone start1->intermediate1 Staudinger Reductive Cyclization start2 Alkyne/Alkene intermediate2 Bicyclic Adduct start2->intermediate2 intermediate1->intermediate2 [4+2] Cycloaddition product This compound intermediate2->product Further Transformations

References

Evaluating the Cost-Effectiveness of 1-Methoxypiperidin-4-one Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. 1-Methoxypiperidin-4-one, a key intermediate for various potential pharmaceutical agents, currently lacks a well-established, cost-optimized synthesis route in publicly available literature. This guide presents a comparative analysis of two plausible synthetic pathways, evaluating their potential cost-effectiveness based on starting material costs, reaction steps, and estimated yields. The objective is to provide a foundational framework for researchers to make informed decisions when embarking on the synthesis of this and structurally related molecules.

Comparative Analysis of Proposed Synthetic Routes

Two primary strategies for the synthesis of this compound are proposed and evaluated:

  • Route 1: N-Alkylation of 4-Piperidone with Methoxyamine. This approach involves the direct reaction of commercially available 4-piperidone with a methoxyamine reagent.

  • Route 2: Cyclization of a Dihalo-Ketone with Methoxyamine. This route is based on the classical approach to piperidone synthesis, involving the cyclization of a suitable difunctionalized ketone with methoxyamine.

The following sections provide a detailed breakdown of each route, including estimated costs, experimental protocols, and a discussion of the potential advantages and disadvantages.

Data Presentation: Summary of Quantitative Data

The table below summarizes the key quantitative metrics for the two proposed synthetic routes. Please note that the costs are estimates based on current market prices for starting materials and may vary depending on the supplier, purity, and scale of the synthesis. Yields are also estimations based on analogous reactions reported in the literature for similar piperidone derivatives.

FeatureRoute 1: N-Alkylation of 4-PiperidoneRoute 2: Cyclization with Methoxyamine
Starting Materials 4-Piperidone hydrochloride, Methoxyamine hydrochloride, Base (e.g., Triethylamine)1,5-Dichloropentan-3-one, Methoxyamine hydrochloride, Base (e.g., Sodium Carbonate)
Number of Synthetic Steps 11
Estimated Cost of Starting Materials (per mole of product) $150 - $250$100 - $200
Estimated Overall Yield 60 - 75%50 - 65%
Key Transformation Nucleophilic substitutionDouble nucleophilic substitution and cyclization
Potential Byproducts Triethylammonium chlorideSodium chloride
Purification Method Extraction and column chromatographyExtraction and distillation/crystallization

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two proposed synthesis routes. These protocols are based on established chemical principles and procedures for analogous reactions.

Route 1: N-Alkylation of 4-Piperidone with Methoxyamine

Reaction Scheme:

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile (10 mL per gram of piperidone) is added triethylamine (2.2 eq.) at room temperature.

  • Methoxyamine hydrochloride (1.1 eq.) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford this compound.

Route 2: Cyclization of 1,5-Dichloropentan-3-one with Methoxyamine

This method is analogous to the synthesis of N-substituted-4-piperidones from 1,5-dichloro-3-pentanone.[1]

Reaction Scheme:

Procedure:

  • A mixture of 1,5-dichloropentan-3-one (1.0 eq.), methoxyamine hydrochloride (1.1 eq.), and a base such as sodium carbonate (2.5 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is prepared.

  • The reaction mixture is heated to 60-80 °C and stirred for 8-16 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product can be purified by vacuum distillation or crystallization to yield this compound.

Mandatory Visualization

Synthesis_Evaluation cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Cyclization R1_Start 4-Piperidone HCl Methoxyamine HCl R1_Reaction N-Alkylation R1_Start->R1_Reaction R1_Product This compound R1_Reaction->R1_Product Evaluation Cost-Effectiveness Evaluation R1_Product->Evaluation R2_Start 1,5-Dichloropentan-3-one Methoxyamine HCl R2_Reaction Cyclization R2_Start->R2_Reaction R2_Product This compound R2_Reaction->R2_Product R2_Product->Evaluation Cost Starting Material Cost Evaluation->Cost Compares Yield Estimated Yield Evaluation->Yield Compares Steps Number of Steps Evaluation->Steps Compares Purity Purification Method Evaluation->Purity Compares

Caption: Logical workflow for evaluating the cost-effectiveness of two proposed synthesis routes for this compound.

Concluding Remarks

Based on this preliminary analysis, Route 2 (Cyclization with Methoxyamine) appears to be the more cost-effective option on paper, primarily due to the lower estimated cost of the starting materials. However, the estimated yield is slightly lower than that of Route 1, and the synthesis of 1,5-dichloropentan-3-one, if not commercially available at a competitive price, would add an extra step and associated costs.

Route 1 (N-Alkylation of 4-Piperidone) offers the advantage of using a readily available piperidone core, potentially leading to a more straightforward and higher-yielding reaction. The higher cost of 4-piperidone is the main drawback.

For researchers and drug development professionals, the choice between these routes will depend on several factors:

  • Scale of Synthesis: For small-scale, exploratory work, the convenience and potentially higher yield of Route 1 might be preferable, despite the higher starting material cost. For larger-scale production, the cost savings of Route 2 would likely be more significant.

  • Availability and Cost of Starting Materials: A thorough sourcing and cost analysis of the specific starting materials from various suppliers is crucial before committing to a route.

  • Process Optimization: Both routes are hypothetical and would require experimental optimization to maximize yields and minimize costs. The ease of optimization for each route should be considered.

This guide provides a starting point for the rational design and selection of a synthesis strategy for this compound. Experimental validation and optimization are essential next steps to determine the true cost-effectiveness of each approach.

References

Safety Operating Guide

Prudent Disposal of 1-Methoxypiperidin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information to guide laboratory personnel in the proper disposal of piperidine derivatives. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Hazard Information

Based on data for 1-Methylpiperidin-4-one, this class of compounds is considered hazardous. All personnel must be thoroughly familiar with the associated risks before commencing any handling or disposal procedures.

Key Hazards:

  • Flammable Liquid and Vapor: The substance is a flammable liquid, and its vapors can form explosive mixtures with air.[1][2][3]

  • Corrosive: It is known to cause severe skin burns and serious eye damage.[2][3]

  • Irritant: May cause respiratory irritation.[1][2]

  • Harmful if Inhaled: Some sources indicate potential harm if inhaled.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of the analogous compound, 1-Methylpiperidin-4-one.

ParameterValue/InformationSource(s)
GHS Hazard Statements H226, H314, H315, H317, H319, H332, H335[1][2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile), safety goggles, face shield, flame-retardant lab coat.[1][2][4]
Incompatible Materials Strong oxidizing agents, Strong acids.[2][5][6]
Spill Containment Use inert absorbent material (e.g., vermiculite, sand, silica gel).[1][2]
Waste Container Requirements Tightly sealed, properly labeled, compatible material (e.g., polyethylene for corrosives), stored in a cool, dry, well-ventilated area away from ignition sources.[1][2][4]

Step-by-Step Disposal Procedures

The proper disposal of 1-Methoxypiperidin-4-one and its analogues depends on the quantity and local regulations. The following protocols provide a general framework.

Experimental Protocol for Neutralization (for small quantities, if approved by EHS):

  • Preparation:

    • Work in a certified chemical fume hood.

    • Ensure a spill kit and appropriate fire extinguisher (e.g., CO2, dry chemical, or foam) are readily accessible.

    • Wear all required PPE as specified in the table above.

  • Dilution:

    • In a suitable container, prepare a large volume of cold water.

    • Slowly add the piperidine compound to the cold water with constant stirring to dilute it.

  • Neutralization:

    • While stirring the diluted solution, slowly add a dilute solution of a weak acid (e.g., 5% acetic acid).[1]

    • Avoid using strong acids to prevent a highly exothermic reaction.

  • Monitoring:

    • Continuously monitor the pH of the solution using a calibrated pH meter.

    • The target pH should be within a neutral range (typically 6-8), as stipulated by local wastewater regulations.

  • Final Disposal:

    • Once the pH is confirmed to be within the acceptable range and the solution has cooled to room temperature, it may be permissible to dispose of it down the drain with a copious amount of running water.

    • Crucially, always confirm this final step with your local EHS and wastewater regulations before proceeding.

Large Quantity and Unneutralized Waste Disposal:

For larger quantities or when neutralization is not feasible, the following procedure must be followed:

  • Containment:

    • Carefully transfer the waste into a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is tightly sealed and stored in a designated hazardous waste accumulation area.

  • Labeling:

    • Label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound (or 1-Methylpiperidin-4-one) waste".

    • Include the approximate concentration and any other components in the waste stream.

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]

    • Methods such as incineration in a licensed facility are often recommended for this type of chemical waste.[1][4]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_small Small Quantity Disposal (EHS Approved) cluster_large Large Quantity / Unneutralized Waste Disposal start Start: Assess Waste Quantity ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dilute Dilute with Cold Water fume_hood->dilute Small Quantity contain Contain in Labeled Hazardous Waste Container fume_hood->contain Large Quantity neutralize Neutralize with Dilute Weak Acid dilute->neutralize monitor_ph Monitor pH to Neutral neutralize->monitor_ph drain_disposal Dispose Down Drain with Copious Water (If Permitted) monitor_ph->drain_disposal end End: Waste Properly Disposed drain_disposal->end contact_ehs Contact EHS / Licensed Disposal Company contain->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Handling Guidance for 1-Methoxypiperidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Methoxypiperidin-4-one or its hydrochloride salt could not be located. The following guidance is based on the general safety profiles of piperidine and its derivatives. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment before handling this compound.

The information provided below is intended to offer essential, immediate safety and logistical information for the operational handling and disposal of this compound, based on the known hazards of structurally similar compounds.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with piperidine derivatives, which can include flammability, corrosivity, and toxicity, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles with a face shield are essential to protect against splashes and vapors.[1][2]
Hand Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) are required. It is advisable to double-glove.[1][2][3]
Body A flame-retardant and chemical-resistant lab coat or coveralls should be worn. For larger quantities or splash potential, a chemical-resistant apron is recommended.[3]
Respiratory Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Footwear Closed-toe, chemical-resistant shoes are mandatory.

Safe Handling Workflow

Proper procedure is paramount to ensuring safety when working with potentially hazardous chemicals. The following diagram outlines a logical workflow for the safe handling of this compound.

A Preparation & Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Chemical Handling in Fume Hood B->C D Experiment/Procedure C->D E Decontamination of Work Area D->E F Doff Personal Protective Equipment (PPE) E->F G Proper Waste Disposal F->G

Caption: Workflow for Safe Chemical Handling.

Operational and Disposal Plans

Step-by-Step Handling Procedure:

  • Preparation: Before beginning any work, ensure that a current, substance-specific Safety Data Sheet has been reviewed and understood. If an SDS is unavailable, treat the substance with the highest degree of caution based on analogous compounds. Ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An emergency eyewash and safety shower must be accessible.[1]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Chemical Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Use spark-proof tools and avoid sources of ignition, as piperidine derivatives can be flammable.[1][4]

  • Decontamination: Upon completion of work, decontaminate the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan:

All waste materials containing this compound should be considered hazardous waste.

  • Segregation: Segregate waste into appropriate, clearly labeled containers for liquid and solid chemical waste. Do not mix with incompatible waste streams.

  • Containerization: Use sealed, leak-proof containers for all waste.

  • Labeling: Clearly label waste containers with the full chemical name and any relevant hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[5] Do not dispose of this chemical down the drain.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methoxypiperidin-4-one
Reactant of Route 2
1-Methoxypiperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.